molecular formula C78H127N11O19 B15607123 TCO-PEG4-VC-PAB-MMAE

TCO-PEG4-VC-PAB-MMAE

Katalognummer: B15607123
Molekulargewicht: 1522.9 g/mol
InChI-Schlüssel: RCUWIJNSWOFTSK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

TCO-PEG4-VC-PAB-MMAE is a useful research compound. Its molecular formula is C78H127N11O19 and its molecular weight is 1522.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C78H127N11O19

Molekulargewicht

1522.9 g/mol

IUPAC-Name

[4-[[5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[1-[[1-[2-[3-[(1-hydroxy-1-phenylpropan-2-yl)amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylcarbamate

InChI

InChI=1S/C78H127N11O19/c1-15-53(8)68(62(101-13)48-64(91)89-39-25-31-61(89)70(102-14)54(9)71(93)82-55(10)69(92)57-26-20-19-21-27-57)87(11)75(97)66(51(4)5)86-74(96)67(52(6)7)88(12)78(100)107-49-56-32-34-58(35-33-56)83-72(94)60(30-24-37-80-76(79)98)84-73(95)65(50(2)3)85-63(90)36-40-103-42-44-105-46-47-106-45-43-104-41-38-81-77(99)108-59-28-22-17-16-18-23-29-59/h16-17,19-21,26-27,32-35,50-55,59-62,65-70,92H,15,18,22-25,28-31,36-49H2,1-14H3,(H,81,99)(H,82,93)(H,83,94)(H,84,95)(H,85,90)(H,86,96)(H3,79,80,98)

InChI-Schlüssel

RCUWIJNSWOFTSK-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

TCO-PEG4-VC-PAB-MMAE: A Comprehensive Technical Guide for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure, chemical properties, and application of TCO-PEG4-VC-PAB-MMAE, a pivotal linker-payload construct in the development of next-generation antibody-drug conjugates (ADCs). This document details the essential characteristics of this compound, offers structured data for easy reference, and provides methodologies for its implementation in research and development settings.

Core Structure and Functional Components

This compound is a complex, multi-functional molecule designed for the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to cancer cells. Its structure is modular, with each component serving a distinct and critical role in the overall function of the ADC.[1]

  • TCO (trans-cyclooctene): This strained alkene is the bioorthogonal reactive handle. It enables a highly efficient and specific "click chemistry" reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), with a tetrazine-modified antibody.[1][2] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst.[3][4]

  • PEG4 (tetraethylene glycol): The PEG4 spacer is a hydrophilic linker that enhances the solubility and reduces the potential for aggregation of the ADC.[1] It also provides steric separation between the antibody and the cytotoxic payload, which can help maintain the antibody's binding affinity.

  • VC (Valine-Citrulline): This dipeptide sequence constitutes a cleavable linker that is specifically recognized and cleaved by the lysosomal enzyme cathepsin B.[1] Cathepsin B is often overexpressed in the tumor microenvironment, ensuring targeted release of the payload within cancer cells.

  • PAB (p-aminobenzyl): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the VC linker, the PAB moiety undergoes spontaneous 1,6-elimination, which in turn liberates the active MMAE payload.[1]

  • MMAE (Monomethyl Auristatin E): MMAE is a highly potent antimitotic agent. It functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[1]

Below is a visual representation of the logical relationship between these components.

cluster_ADC Antibody-Drug Conjugate (ADC) cluster_Delivery Cellular Uptake and Payload Release TCO TCO (trans-cyclooctene) PEG4 PEG4 Spacer TCO->PEG4 covalent bond VC VC Linker (Val-Cit) PEG4->VC covalent bond PAB PAB Spacer (p-aminobenzyl) VC->PAB covalent bond MMAE MMAE Payload PAB->MMAE covalent bond Apoptosis Apoptosis MMAE->Apoptosis Induces Antibody Tetrazine-Modified Antibody Antibody->TCO iEDDA Click Reaction TumorCell Tumor Cell Lysosome Lysosome (Cathepsin B) TumorCell->Lysosome Internalization Lysosome->VC Cleavage Ab_prep 1. Prepare Tetrazine-Modified Antibody (Ab-Tz) Reaction 3. Conjugation Reaction (iEDDA) Ab_prep->Reaction TCO_prep 2. Prepare TCO-Linker-Payload Solution TCO_prep->Reaction Purification 4. Purification of ADC Reaction->Purification Characterization 5. Characterization of ADC Purification->Characterization MMAE Free MMAE in Cytosol Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Mitochondria Mitochondrial Pathway G2M->Mitochondria Triggers Bcl2 Bcl-2 (anti-apoptotic) Downregulation Mitochondria->Bcl2 Bax Bax (pro-apoptotic) Upregulation Mitochondria->Bax CytochromeC Cytochrome c Release Bcl2->CytochromeC Promotes Bax->CytochromeC Promotes Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytochromeC->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Technical Guide to the TCO-PEG4-VC-PAB-MMAE Linker-Payload System in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the TCO-PEG4-VC-PAB-MMAE linker-payload system, a sophisticated technology utilized in the development of next-generation Antibody-Drug Conjugates (ADCs). We will dissect the mechanism of action of each component, present relevant quantitative data, detail key experimental protocols, and illustrate the critical pathways and workflows involved.

Introduction to the ADC Linker-Payload System

An Antibody-Drug Conjugate (ADC) is a tripartite therapeutic agent composed of a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. The antibody provides specificity for a target antigen expressed on the surface of cancer cells, guiding the potent payload directly to the tumor site. The linker is a critical element, designed to be stable in systemic circulation but to release the payload efficiently upon internalization into the target cell. The this compound system represents a highly engineered platform that leverages bioorthogonal chemistry for conjugation and an enzyme-cleavable mechanism for payload release.

Deconstruction of the this compound System

The efficacy of an ADC relies heavily on the synergistic function of its components. This system can be broken down into five key parts, each with a distinct role.

  • TCO (trans-cyclooctene): This strained alkene is a key component for bioorthogonal "click chemistry". It reacts specifically and efficiently with a tetrazine-modified antibody in a process known as the inverse-electron-demand Diels-Alder cycloaddition. This method allows for precise control over the conjugation site and the drug-to-antibody ratio (DAR), leading to a more homogeneous and well-defined ADC product.

  • PEG4 (Polyethylene Glycol, 4 units): The PEG4 moiety acts as a hydrophilic spacer. Its inclusion in the linker design serves several purposes: it enhances the solubility of the overall ADC, reduces aggregation, and can improve the pharmacokinetic properties of the conjugate by shielding it from renal clearance and proteolytic degradation.

  • VC (Valine-Citrulline): This dipeptide sequence constitutes the enzyme-cleavable trigger for payload release. The VC linker is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment and within cancer cells. This enzymatic targeting ensures that the payload is preferentially released inside the target cell, minimizing off-target toxicity.

  • PAB (p-aminobenzyl): The PAB group is a self-immolative spacer. It connects the cleavable VC linker to the MMAE payload. Following the cleavage of the citrulline amide bond by Cathepsin B, the PAB moiety undergoes a spontaneous 1,6-elimination reaction. This rapid, intramolecular electronic cascade ensures the complete and traceless release of the active, unmodified MMAE drug.

  • MMAE (Monomethyl Auristatin E): MMAE is the cytotoxic payload, an exceptionally potent antimitotic agent. Upon its release into the cytoplasm, MMAE binds to tubulin, the protein subunit of microtubules. This binding disrupts the dynamics of the microtubule network, which is essential for forming the mitotic spindle during cell division. The resulting cell cycle arrest at the G2/M phase ultimately triggers apoptosis and leads to cancer cell death.

Comprehensive Mechanism of Action

The therapeutic action of an ADC utilizing the this compound system is a multi-step process, beginning with systemic administration and culminating in targeted cell death.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the linker remains stable, keeping the cytotoxic MMAE payload inactive. The monoclonal antibody component directs the ADC to cancer cells expressing the specific target antigen.

  • Binding and Internalization: The ADC binds to the surface antigen, and the resulting ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The endocytic vesicle containing the ADC-antigen complex fuses with a lysosome. The acidic environment and high concentration of proteases within the lysosome are crucial for the next step.

  • Enzymatic Cleavage: The lysosomal protease Cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.

  • Self-Immolation and Payload Release: Cleavage of the VC linker initiates the self-immolation of the PAB spacer, which rapidly decomposes and releases the active MMAE payload from the linker system into the cytoplasm.

  • Cytotoxicity: Free MMAE binds to tubulin, inhibiting microtubule polymerization. This leads to the arrest of the cell cycle at the G2/M phase and induces apoptosis, resulting in the death of the cancer cell.

ADC_Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway cluster_3 Cytotoxic Effect ADC Intact ADC in Bloodstream Binding ADC Binds to Surface Antigen ADC->Binding Targeting TargetCell Target Cancer Cell (Antigen Positive) Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleaves VC Linker Lysosome->Cleavage Release PAB Self-Immolation Releases MMAE Cleavage->Release MMAE Free MMAE in Cytoplasm Release->MMAE Tubulin MMAE Binds Tubulin, Inhibits Polymerization MMAE->Tubulin Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Overall mechanism of action of a TCO-VC-PAB-MMAE ADC.

Quantitative Data Summary

The performance of ADCs is evaluated using several quantitative metrics. The following tables summarize representative data for ADCs utilizing the VC-PAB-MMAE linker-payload system. (Note: Specific data for the TCO-PEG4 variant may differ based on the antibody, target, and cell line used).

Table 1: In Vitro Cytotoxicity of VC-PAB-MMAE ADCs

Cell Line Target Antigen ADC IC₅₀ (ng/mL) Reference
NCI-N87 HER2 Trastuzumab-vc-MMAE 15.8
SK-BR-3 HER2 Trastuzumab-vc-MMAE 2.5
MDA-MB-468 EGFR Cetuximab-vc-MMAE 0.5

| FaDu | EGFR | Cetuximab-vc-MMAE | 1.2 | |

Table 2: General Properties and Stability

Parameter Value/Observation Significance
Drug-to-Antibody Ratio (DAR) Typically 2, 4, or 8 Affects potency, pharmacokinetics, and potential toxicity.
Plasma Stability (% Intact ADC) >95% after 7 days High stability prevents premature drug release and systemic toxicity.

| Linker Cleavage by Cathepsin B | Rapid cleavage observed in vitro | Confirms the intended intracellular release mechanism. |

Key Experimental Protocols

5.1. Protocol: ADC Conjugation via TCO-Tetrazine Ligation

This protocol describes the two-step process for conjugating a TCO-containing linker-drug to a tetrazine-modified antibody.

  • Antibody Modification:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 5- to 10-fold molar excess of a tetrazine-NHS ester reagent to the antibody solution.

    • Incubate the reaction at room temperature for 1-2 hours.

    • Remove excess, unreacted tetrazine reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.

    • Confirm the degree of labeling using UV-Vis spectrophotometry.

  • Bioorthogonal Ligation:

    • Add the this compound linker-drug to the solution of tetrazine-modified antibody. A 1.5-fold molar excess of the linker-drug per tetrazine is recommended.

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C overnight.

    • The reaction is typically complete within hours. Monitor progress using hydrophobic interaction chromatography (HIC) to observe the shift from unconjugated to conjugated species.

    • Purify the final ADC product to remove any unreacted linker-drug using a desalting column or size-exclusion chromatography (SEC).

    • Characterize the final ADC for DAR, purity, and concentration.

5.2. Protocol: In Vitro Cytotoxicity Assay (MTS Assay)

This protocol outlines a standard method for determining the IC₅₀ value of an ADC.

  • Cell Plating:

    • Culture target-positive and target-negative (control) cancer cells to ~80% confluency.

    • Harvest cells using trypsin and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, a non-targeting control ADC, and free MMAE in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADC solutions to the appropriate wells. Include untreated wells as a control for 100% viability.

    • Incubate the plate for 72-96 hours at 37°C, 5% CO₂.

  • Viability Assessment (MTS Reagent):

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only) from all readings.

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the untreated control wells.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Cytotoxicity_Workflow start Start plate Plate cancer cells in 96-well plate start->plate incubate1 Incubate 24h (Cell Adhesion) plate->incubate1 treat Treat cells with serial dilutions of ADC incubate1->treat incubate2 Incubate 72-96h (Drug Action) treat->incubate2 add_mts Add MTS Reagent to each well incubate2->add_mts incubate3 Incubate 1-4h (Color Development) add_mts->incubate3 read Read Absorbance at 490 nm incubate3->read analyze Normalize data and calculate IC50 value read->analyze end_node End analyze->end_node

Caption: Experimental workflow for an in vitro cytotoxicity (MTS) assay.

MMAE-Induced Signaling Pathway

The cytotoxic effect of MMAE is initiated by its interaction with tubulin, but the ultimate cause of death is the activation of the apoptotic signaling cascade.

Upon binding to the tubulin monomers, MMAE prevents their polymerization into microtubules. This has two major consequences:

  • Mitotic Spindle Disruption: The cell is unable to form a functional mitotic spindle, a structure essential for the proper segregation of chromosomes during mitosis.

  • Cell Cycle Arrest: The spindle assembly checkpoint is activated, halting the cell cycle in the G2/M phase.

Prolonged G2/M arrest is a potent trigger for apoptosis. It leads to the activation of the intrinsic apoptotic pathway, characterized by the phosphorylation and activation of anti-apoptotic proteins like Bcl-2. This results in the loss of mitochondrial membrane potential, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-9 and the executioner caspase-3. Activated caspase-3 cleaves numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell death.

MMAE_Apoptosis_Pathway MMAE Free Cytosolic MMAE Tubulin Tubulin Monomers MMAE->Tubulin Microtubules Microtubule Dynamics MMAE->Microtubules Inhibition Tubulin->Microtubules Polymerization Disruption Disruption of Microtubule Network Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Bcl2 Phosphorylation of Bcl-2 Family Proteins Arrest->Bcl2 Mito Mitochondrial Disruption (Cytochrome c Release) Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Simplified signaling pathway for MMAE-induced apoptosis.

The Pivotal Role of trans-Cyclooctene (TCO) in Bioorthogonal Conjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The trans-cyclooctene (B1233481) (TCO) group has emerged as a powerhouse in the field of bioorthogonal chemistry, enabling the precise and efficient labeling of biomolecules in complex biological environments. Its unparalleled reaction kinetics and specificity, particularly in the inverse-electron-demand Diels-Alder (IEDDA) reaction with tetrazines, have paved the way for significant advancements in drug development, diagnostics, and fundamental biological research. This technical guide provides an in-depth exploration of the TCO group's role in bioorthogonal conjugation, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate its mechanism and applications.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The foundation of TCO's utility in bioorthogonal chemistry lies in its exceptionally rapid and selective reaction with 1,2,4,5-tetrazines, commonly referred to as the TCO-tetrazine ligation.[1] This reaction proceeds through an IEDDA cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][2]

Key characteristics of this reaction include:

  • Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 107 M-1s-1.[1][3] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[1]

  • Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.

  • High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates. This ensures that the conjugation is highly specific and avoids off-target reactions.[1]

  • Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, resulting in a highly stable conjugate.[1]

The remarkable reactivity of TCO is attributed to the high ring strain of the trans-configured double bond within the eight-membered ring.[3] This inherent strain is released upon the [4+2] cycloaddition with tetrazine, providing a significant thermodynamic driving force for the reaction.[3]

Visualizing the Mechanism

The following diagram illustrates the inverse-electron-demand Diels-Alder reaction between a trans-cyclooctene and a tetrazine, followed by the retro-Diels-Alder elimination of nitrogen gas to form a stable dihydropyridazine product.

TCO_Tetrazine_Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_intermediate Intermediate cluster_products Products TCO trans-Cyclooctene (TCO) IEDDA [4+2] Cycloaddition (Inverse Electron Demand Diels-Alder) TCO->IEDDA Tetrazine Tetrazine Tetrazine->IEDDA Intermediate Unstable Intermediate IEDDA->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder Nitrogen Nitrogen Gas (N₂) Intermediate->Nitrogen

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

Quantitative Comparison of TCO Derivatives

The reactivity of the TCO group can be modulated by introducing different substituents on the cyclooctene (B146475) ring. This has led to the development of various TCO derivatives with enhanced kinetics, stability, and hydrophilicity.[3] The table below summarizes the second-order rate constants for the reaction of several common TCO derivatives with a standard tetrazine partner, 3,6-di-(2-pyridyl)-s-tetrazine.

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000[1]The original and most basic TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000[1]Increased reactivity due to steric effects.[3]
s-TCOs-TCO~3,300,000[3]The fastest TCO to date, but with a trade-off in stability, particularly in the presence of high thiol concentrations.[3]
d-TCO (syn-diastereomer)d-TCO~366,000[3]Improved hydrophilicity and stability compared to s-TCO, while maintaining high reactivity.[3]
d-TCO (anti-diastereomer)d-TCO~318,000[3]Similar properties to the syn-diastereomer.[3]

Stability of the TCO Group

While highly reactive towards tetrazines, the TCO group exhibits remarkable stability in complex biological media. However, it is susceptible to isomerization from the reactive trans-isomer to the much less reactive cis-isomer, particularly in the presence of copper-containing serum proteins and high concentrations of thiols.[3][4] For instance, d-TCO showed no degradation or isomerization in phosphate-buffered D₂O for up to 14 days, and over 97% remained as the trans-isomer after four days of incubation in human serum at room temperature.[3] In contrast, s-TCO isomerizes more rapidly in the presence of high thiol concentrations.[3]

Applications in Research and Drug Development

The exceptional characteristics of the TCO-tetrazine ligation have led to its widespread adoption in various applications:

  • Bioconjugation: TCO chemistry enables the precise, site-specific labeling of biomolecules, including proteins, antibodies, peptides, and nucleic acids.[3][5]

  • Live-Cell and In Vivo Imaging: The bioorthogonality and fast kinetics of the reaction are ideal for labeling and tracking biomolecules in living cells and whole organisms without perturbing their natural functions. This is particularly valuable in pretargeted imaging, where a TCO-labeled antibody is administered first, followed by a smaller, rapidly clearing tetrazine-labeled imaging agent.[3][6]

  • Drug Delivery and Antibody-Drug Conjugates (ADCs): TCO-tetrazine ligation is used to construct ADCs and other targeted drug delivery systems.[5] This approach allows for the specific delivery of therapeutic agents to target cells.

  • Click-to-Release Chemistry: This strategy utilizes the TCO-tetrazine reaction to trigger the release of a therapeutic agent or other molecule of interest at a specific location.[3][7]

Visualizing a Pretargeted Imaging Workflow

The following diagram outlines a typical workflow for pretargeted imaging using a TCO-functionalized antibody and a tetrazine-labeled imaging agent.

Pretargeted_Imaging_Workflow cluster_step1 Step 1: Administration cluster_step2 Step 2: Targeting & Clearance cluster_step3 Step 3: Administration of Imaging Agent cluster_step4 Step 4: Bioorthogonal Reaction & Imaging A Administer TCO-labeled Antibody B Antibody accumulates at the target site (e.g., tumor) A->B C Unbound antibody clears from circulation B->C D Administer Tetrazine-labeled Imaging Agent (e.g., PET or fluorescent probe) C->D E Tetrazine agent rapidly reacts with TCO-antibody at the target site D->E F Unbound imaging agent clears rapidly E->F G Image the target site with high contrast F->G

Caption: Workflow for pretargeted in vivo imaging.

Experimental Protocols

This section provides detailed methodologies for the labeling of proteins with TCO and the subsequent TCO-tetrazine ligation.

Protocol 1: Labeling of Primary Amines on a Protein with a TCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine (B10760008) residues) on a protein with a TCO-NHS ester.[1][8]

Materials:

  • Protein of interest

  • TCO-NHS ester (e.g., TCO-PEG-NHS)

  • Reaction buffer (e.g., amine-free buffer like PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-5 mg/mL.[9] If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into an amine-free buffer.[9]

  • TCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[8][9]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[10] The optimal molar ratio may need to be determined empirically for each protein.

  • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.[8][9]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5-15 minutes at room temperature.[8][11]

  • Purification: Remove excess, unreacted TCO-NHS ester by size exclusion chromatography (e.g., a desalting column) or dialysis.[8]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.[1][9]

Materials:

  • TCO-modified protein (from Protocol 1)

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule, or another protein)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Mix the TCO-modified protein and the tetrazine-labeled molecule in the reaction buffer. A slight molar excess (1.05-1.5 equivalents) of the tetrazine-labeled molecule is often used.[9]

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature.[9] The reaction progress can be monitored by following the disappearance of the tetrazine's characteristic absorbance between 510 and 550 nm.[2]

  • Purification (Optional): If necessary, the final conjugate can be purified from the excess tetrazine reagent by size exclusion chromatography or dialysis.[1]

Conclusion

The trans-cyclooctene group, through its rapid and specific bioorthogonal ligation with tetrazines, has become an indispensable tool in chemical biology, drug development, and molecular imaging. Its exceptional kinetics, biocompatibility, and high specificity allow for the precise modification and tracking of biomolecules in their native environment. The continued development of novel TCO derivatives with fine-tuned properties promises to further expand the scope and power of this remarkable chemical handle, enabling new avenues of research and therapeutic intervention.

References

The Lynchpin of Targeted Therapy: A Technical Guide to the PAB Self-Immolative Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The p-aminobenzyl (PAB) self-immolative spacer represents a cornerstone in the design of advanced drug delivery systems, most notably Antibody-Drug Conjugates (ADCs). Its elegant mechanism of controlled drug release has been pivotal in enhancing the therapeutic window of highly potent cytotoxic agents. This technical guide provides an in-depth exploration of the PAB spacer's core purpose, mechanism of action, and the experimental protocols essential for its evaluation, tailored for professionals in the field of drug development.

Core Purpose: Ensuring Selective Payload Delivery

The primary function of the PAB self-immolative spacer is to act as a stable chemical bridge between a targeting moiety, such as a monoclonal antibody, and a potent cytotoxic payload. This linkage is designed to be highly stable in the systemic circulation, preventing premature release of the toxic drug that could lead to off-target toxicities.[1] The magic of the PAB spacer lies in its ability to undergo a rapid, irreversible decomposition, or "self-immolation," only after a specific triggering event within the target cancer cell.[1][2] This ensures that the full cytotoxic potential of the payload is unleashed specifically at the site of action, thereby maximizing efficacy while minimizing harm to healthy tissues.

Mechanism of Action: A Triggered Cascade

The self-immolation of the PAB spacer is not a spontaneous event but is initiated by the cleavage of an adjacent "trigger" moiety. In a widely adopted strategy, this trigger is a dipeptide, such as valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases like Cathepsin B that are often overexpressed in tumor cells.[3][4]

The process unfolds in a precise sequence:

  • ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized through endocytosis.

  • Lysosomal Trafficking: The ADC is transported to the lysosome, an acidic organelle rich in degradative enzymes.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the amide bond of the Val-Cit dipeptide, exposing the amine group of the PAB spacer.[3]

  • Self-Immolation: The newly exposed electron-donating amine group initiates a spontaneous 1,6-elimination reaction. This electronic cascade results in the fragmentation of the PAB spacer.

  • Payload Release: The 1,6-elimination liberates the unmodified, fully active cytotoxic payload, along with carbon dioxide and aza-quinone methide.[5]

This intricate mechanism ensures that the drug is released only in the intended intracellular compartment of the target cell.

PAB_Self_Immolation cluster_ADC Antibody-Drug Conjugate (ADC) in Circulation cluster_Cell Target Cancer Cell cluster_Lysosome Lysosome (pH ~4.5-5.0) ADC Antibody-Val-Cit-PAB-Payload CathepsinB Cathepsin B ADC->CathepsinB Internalization & Trafficking Cleavage Val-Cit Cleavage CathepsinB->Cleavage Enzymatic Action SelfImmolation PAB Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Triggers ReleasedPayload Active Payload SelfImmolation->ReleasedPayload Byproducts CO2 + Aza-quinone Methide SelfImmolation->Byproducts

Figure 1. Signaling pathway of PAB self-immolation.

Quantitative Data on PAB-based Linkers

The stability and cleavage kinetics of the PAB linker system are critical parameters that influence the overall performance of an ADC. The following tables summarize key quantitative data related to these properties.

Linker TypeMatrixHalf-life (t1/2)Reference
Val-Cit-PABHuman Plasma~230 days[4]
Val-Cit-PABMouse Plasma~80 hours[4]
Phe-Lys-PABHuman Plasma~30 days[4]
Phe-Lys-PABMouse Plasma~12.5 hours[4]
PAB-CarbonateSerum (pH 7.4)~36 hours[4]
PAB-CarbonatepH 5.0~10 hours[4]
Table 1: Plasma and pH Stability of PAB-based Linkers.
Peptide Linkerkcat/KM (M⁻¹s⁻¹)Relative Activity (%)
GPLG-PABC-Fluorophore9100 ± 45045.5
Val-Cit-PABC-Fluorophore8500 ± 35042.5
Phe-Lys-PABC-Fluorophore7800 ± 41039.0
Val-Ala-PABC-Fluorophore6200 ± 28031.0
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Various Peptide Linkers with a PAB Spacer. Data is presented as the mean ± standard deviation.[6]

Detailed Experimental Protocols

The following section provides detailed methodologies for key experiments involved in the synthesis and characterization of ADCs utilizing PAB self-immolative spacers.

Synthesis of Val-Cit-PAB-Payload Drug-Linker

This protocol outlines a general procedure for the synthesis of a maleimide-activated Val-Cit-PAB drug-linker, ready for conjugation to a monoclonal antibody.

Materials:

  • Fmoc-Val-Cit-PAB-OH

  • Payload with a primary or secondary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Piperidine (B6355638)

  • 6-Maleimidohexanoic acid N-succinimidyl ester (MC-OSu)

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Payload Coupling:

    • Dissolve Fmoc-Val-Cit-PAB-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3 eq) to the mixture.

    • In a separate vial, dissolve the amine-containing payload (1 eq) in anhydrous DMF.

    • Add the payload solution to the activated linker solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the Fmoc-Val-Cit-PAB-Payload conjugate by RP-HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified Fmoc-protected conjugate in DMF.

    • Add piperidine to a final concentration of 20% (v/v) and stir at room temperature for 30 minutes.[7]

    • Monitor the deprotection by RP-HPLC.

    • Remove the solvent under reduced pressure and precipitate the deprotected product with cold diethyl ether.

    • Wash the precipitate with cold diethyl ether and dry under vacuum.

    • Confirm the removal of the Fmoc group (mass difference of 222.2 Da) by mass spectrometry.[7]

  • Maleimide Activation:

    • Dissolve the deprotected H2N-Val-Cit-PAB-Payload in anhydrous DMF.

    • Add MC-OSu (1.5 eq) and DIPEA (2 eq) to the solution.

    • Stir at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS.

    • Purify the final maleimide-activated drug-linker (MC-Val-Cit-PAB-Payload) by RP-HPLC.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This assay quantifies the rate of payload release from an ADC in the presence of purified Cathepsin B.

Materials:

  • ADC with Val-Cit-PAB linker

  • Recombinant Human Cathepsin B

  • Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Quenching Solution (e.g., Acetonitrile with 0.1% TFA)

  • RP-HPLC system

Procedure:

  • Enzyme Activation: Prepare a working solution of Cathepsin B in the assay buffer and pre-incubate at 37°C for 15 minutes to allow for activation.[1]

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer to a final concentration (e.g., 1 µM).[8]

  • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution (e.g., final concentration of 20 nM).[8]

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]

  • Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.[1]

  • Sample Preparation: Precipitate the remaining antibody and enzyme by adding acetonitrile. Centrifuge the sample and collect the supernatant containing the released payload.[8]

  • HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a suitable gradient to separate the released payload.

  • Quantification: Integrate the peak area of the released payload and determine its concentration using a standard curve of the free drug. Plot the concentration of the released drug over time to determine the cleavage rate.[8]

Determination of Drug-to-Antibody Ratio (DAR) by LC-MS

This protocol describes the determination of the average number of drug-linker molecules conjugated to an antibody.

Materials:

  • Purified ADC

  • Reducing agent (e.g., DTT or TCEP) (optional, for reduced mass analysis)

  • Deglycosylating enzyme (e.g., PNGase F) (optional)

  • LC-MS system (e.g., Q-TOF)

Procedure:

  • Sample Preparation (Optional):

    • Reduction: To analyze the light and heavy chains separately, reduce the ADC with a reducing agent.

    • Deglycosylation: To simplify the mass spectrum, the ADC can be deglycosylated using an appropriate enzyme.

  • LC-MS Analysis:

    • Inject the intact or prepared ADC sample onto an appropriate LC column (e.g., reversed-phase or size-exclusion) coupled to a high-resolution mass spectrometer.

    • Acquire the mass spectra of the eluting ADC species.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species (e.g., antibody with 0, 2, 4, 6, or 8 drugs).

    • Calculate the average DAR by taking the weighted average of the different drug-loaded species based on their relative abundance from the deconvoluted spectrum.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-expressing cancer cell line

  • Appropriate cell culture medium and supplements

  • ADC, unconjugated antibody, and free payload

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[10]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with the test articles and incubate for a specified period (e.g., 72-96 hours).[10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[11]

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percent viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]

ADC_Workflow cluster_Synthesis Drug-Linker Synthesis cluster_Conjugation ADC Preparation cluster_Characterization ADC Characterization & Evaluation Start Fmoc-Val-Cit-PAB-OH + Payload Coupling Payload Coupling Start->Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Activation Maleimide Activation Deprotection->Activation PurifiedLinker Purified MC-Val-Cit-PAB-Payload Activation->PurifiedLinker Conjugation Antibody Conjugation PurifiedLinker->Conjugation Antibody Monoclonal Antibody Antibody->Conjugation PurifiedADC Purified ADC Conjugation->PurifiedADC DAR_Analysis DAR Analysis (LC-MS) PurifiedADC->DAR_Analysis Cleavage_Assay Cleavage Assay (Cathepsin B) PurifiedADC->Cleavage_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) PurifiedADC->Cytotoxicity_Assay

Figure 2. Experimental workflow for ADC synthesis and characterization.

Conclusion

The p-aminobenzyl self-immolative spacer is a sophisticated and highly effective tool in the design of targeted drug delivery systems. Its triggered release mechanism, contingent on the specific enzymatic environment of target cells, is fundamental to the success of numerous ADCs in development and clinical use. A thorough understanding of its mechanism, coupled with robust experimental characterization of its stability and cleavage kinetics, is paramount for the rational design and optimization of the next generation of targeted cancer therapies. This guide provides a foundational framework for researchers and scientists to navigate the complexities of this critical linker technology.

References

An In-depth Technical Guide to the Mechanism of Tubulin Inhibition by the Cytotoxic Payload MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Monomethyl auristatin E (MMAE) is a highly potent synthetic antimitotic agent, derived from the natural peptide dolastatin 10.[1][2] Due to its profound cytotoxicity, MMAE is not used as a standalone therapeutic but has emerged as a critical payload component in numerous antibody-drug conjugates (ADCs), including five approved drugs.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning MMAE's potent anti-cancer activity, focusing on its interaction with tubulin. We will explore its binding site, the quantitative kinetics of this interaction, its effects on microtubule dynamics, and the downstream cellular consequences that culminate in apoptosis. This document also includes detailed experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers in oncology and drug development.

Core Mechanism of Tubulin Inhibition

MMAE exerts its cytotoxic effects by potently inhibiting cell division through the disruption of microtubule dynamics.[3][4] The core mechanism involves a direct, high-affinity interaction with tubulin, the fundamental protein subunit of microtubules.

Binding Site and Molecular Interactions

MMAE binds at the vinca (B1221190) domain on the β-tubulin subunit, specifically at the interface between two longitudinally aligned αβ-tubulin heterodimers.[2] This binding site is distinct and located near the exchangeable GTP-binding site. High-resolution crystal structures have revealed that the MMAE binding pocket is composed of several key structural elements of tubulin:

  • On the β-tubulin subunit: The T5 loop, the H6-H7 loop, and the N-terminal end of the H7 helix.[2]

  • On the adjacent α-tubulin subunit: The H10 helix and the T7 loop.[2]

The N-terminal methylated valine of MMAE forms a crucial hydrogen bond with the carboxylate side chain of Asp179 on the β-tubulin T5 loop.[2] The rest of the peptide backbone and side chains of MMAE establish hydrophobic and van der Waals interactions within the binding pocket, effectively wedging between tubulin dimers and preventing the straight conformation required for proper microtubule elongation.[2][5] This interaction induces a curved conformation in the tubulin protofilament, which is incompatible with the lattice structure of a stable microtubule.[2]

Effects on Microtubule Dynamics

Once bound, MMAE profoundly disrupts the dynamic instability of microtubules, which is essential for their cellular functions, particularly in mitosis. The primary effects include:

  • Inhibition of Polymerization: MMAE blocks the polymerization of tubulin into microtubules.[4][6] It reduces both the rate and the overall extent of microtubule assembly.[7]

  • Suppression of Dynamics: It actively suppresses microtubule dynamics, including both growth and shortening events.[7][8]

  • Induction of Structural Defects: MMAE introduces structural defects along the length of pre-assembled microtubules and causes fraying or "peeling" at the ends.[7]

  • Promotion of Aberrant Aggregates: The drug promotes the formation of non-functional tubulin rings and other curved aggregates.[2][7]

This comprehensive disruption of the microtubule network leads to the failure of mitotic spindle formation, a critical step for chromosome segregation during cell division.[8]

Quantitative Data on MMAE-Tubulin Interaction

The potency of MMAE is reflected in its binding affinity for tubulin and its powerful inhibitory effects on both tubulin polymerization and cell viability.

Table 1: Tubulin Binding Affinity and Stoichiometry of MMAE
ParameterValueMethodCell/SystemReference(s)
Binding Affinity (Kd) ~291 nMFluorescence PolarizationSheep Brain Tubulin (FITC-MMAE)[2][9]
Binding Affinity (Apparent Kd) ~1.6 µMSize Exclusion ChromatographyBovine Brain Tubulin (³H-MMAE)
Binding Stoichiometry ~1:1Size Exclusion ChromatographySoluble Tubulin Heterodimers[7]
Association Rate (kon) 0.00187 (1/nM/h)Calculated from Kd and koffN/A[10]
Dissociation Rate (koff) 0.54 (1/h)Assumed based on literatureN/A[10][11]
Table 2: Inhibitory Concentrations (IC₅₀/EC₅₀) of MMAE
ParameterValueAssayCell Line(s)Reference(s)
Tubulin Polymerization (EC₅₀) 1.426 µMIn Vitro Polymerization AssayPurified Tubulin[12][13]
Cell Viability (IC₅₀) ~2 nMCell Proliferation AssayPC-3, C4-2B (Prostate Cancer)[6][14]
Cell Viability (IC₅₀) 0.97 - 1.16 nMCell Proliferation AssayBxPC-3, PSN-1, Capan-1, Panc-1 (Pancreatic Cancer)[15]

Cellular Consequences and Signaling Pathways

The inhibition of tubulin polymerization by MMAE triggers a cascade of cellular events that ultimately lead to programmed cell death.

Cell Cycle Arrest

By disrupting the formation and function of the mitotic spindle, MMAE prevents cells from successfully navigating mitosis. This leads to a potent cell cycle arrest at the G2/M transition phase.[1][6][16] Cells are unable to properly align and segregate their chromosomes, leading to a state known as mitotic catastrophe.[14]

Induction of Apoptosis

Prolonged G2/M arrest and mitotic catastrophe activate the intrinsic apoptotic pathway.[14][17] Key events in MMAE-induced apoptosis include:

  • Caspase Activation: Activation of initiator caspases like caspase-9 and executioner caspases such as caspase-3.[18][19]

  • PARP Cleavage: Cleavage of poly (ADP-ribose) polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.[14][18]

  • Bcl-2 Family Modulation: Changes in the expression of Bcl-2 family proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[18]

  • Akt/mTOR Pathway Inhibition: Some studies suggest that MMAE treatment can also lead to the inhibition of the pro-survival Akt/mTOR signaling pathway, which may contribute to the induction of autophagy and apoptosis.[18]

MMAE_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) MMAE MMAE ADC->MMAE Internalization & Linker Cleavage

Apoptosis_Signaling_Pathway MMAE MMAE MT_Disruption Microtubule Disruption MMAE->MT_Disruption G2M_Arrest G2/M Arrest & Mitotic Catastrophe MT_Disruption->G2M_Arrest Bax Bax G2M_Arrest->Bax Bcl2 Bcl2 G2M_Arrest->Bcl2

Experimental Protocols

Reproducing and validating the effects of MMAE on tubulin requires standardized biochemical and cell-based assays.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

This assay measures the effect of a compound on the polymerization of purified tubulin by monitoring changes in light scattering.

Objective: To quantify the inhibitory effect of MMAE on the rate and extent of microtubule formation in a cell-free system.

Materials:

  • Lyophilized, high-purity (>99%) tubulin from bovine brain (e.g., Cytoskeleton, Inc. Cat# T240 or similar).

  • General Tubulin Buffer (G-PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.

  • GTP solution (100 mM stock).

  • Glycerol (100%).

  • MMAE stock solution (e.g., 10 mM in DMSO).

  • Temperature-controlled spectrophotometer with a 96-well plate reader, capable of reading absorbance at 340 nm.

  • Low-volume, clear, flat-bottom 96-well plates.

Procedure:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in G-PEM buffer to a final concentration of 4-5 mg/mL. Let it sit on ice for 10-15 minutes to fully dissolve.

    • Prepare the final "Polymerization Buffer": G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

    • Prepare serial dilutions of MMAE in Polymerization Buffer to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 30 µM). Include a "vehicle control" (DMSO) and a "no drug" control. Also, include positive controls like nocodazole (B1683961) (inhibitor) or paclitaxel (B517696) (enhancer).[20][21]

  • Assay Setup:

    • Pre-warm the spectrophotometer to 37°C.[21]

    • Pipette the diluted MMAE, controls, and vehicle into the 96-well plate on ice.

    • To initiate the reaction, add the ice-cold tubulin solution to each well, bringing the final tubulin concentration to 3-4 mg/mL. Mix gently by pipetting. The total reaction volume is typically 100 µL.[20][21]

  • Data Acquisition:

    • Immediately transfer the plate to the pre-warmed spectrophotometer.

    • Begin kinetic measurements, recording the absorbance at 340 nm every 30-60 seconds for 60 minutes.[21]

  • Data Analysis:

    • Plot absorbance (OD 340 nm) versus time for each condition.

    • The resulting curves represent the three phases of polymerization: nucleation (lag phase), growth (steep slope), and steady-state (plateau).[20]

    • Calculate the Vmax (maximum rate) of polymerization from the slope of the growth phase.

    • Determine the final polymer mass from the plateau absorbance.

    • Plot the Vmax or plateau absorbance against the logarithm of MMAE concentration and fit to a dose-response curve to calculate the EC₅₀ value.[12]

Tubulin_Assay_Workflow Dilute_MMAE Dilute_MMAE Pipette Pipette Dilute_MMAE->Pipette Initiate Initiate Pipette->Initiate Measure Measure Plot Plot Measure->Plot

Cell-Based Assays

Cell Cycle Analysis by Flow Cytometry:

  • Seed cancer cells (e.g., PC-3, C4-2B) and allow them to adhere overnight.

  • Treat cells with various concentrations of MMAE (e.g., 0-100 nM) for a specified time (e.g., 24 hours).[14]

  • Harvest cells, wash with PBS, and fix in cold 70% ethanol.

  • Stain cells with a DNA-intercalating dye (e.g., Propidium Iodide) in the presence of RNase A.

  • Analyze the DNA content of 10,000-20,000 cells per sample using a flow cytometer.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest.[14]

Apoptosis Assay (Annexin V/PI Staining):

  • Treat cells with MMAE as described above.

  • Harvest both adherent and floating cells.

  • Wash cells and resuspend in Annexin V binding buffer.

  • Stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Analyze by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[18][22]

Conclusion

Monomethyl auristatin E is a formidable cytotoxic agent that functions by directly targeting tubulin and catastrophically disrupting microtubule dynamics. Its ability to bind with high affinity to the vinca domain on β-tubulin prevents polymerization, leading to a cascade of events including G2/M cell cycle arrest, mitotic catastrophe, and ultimately, apoptosis.[1][2][23] The quantitative potency of MMAE, with nanomolar efficacy in cellular assays, underscores its utility as an ADC payload.[6][14] A thorough understanding of this mechanism, supported by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design and optimization of next-generation ADCs and for exploring novel therapeutic strategies that exploit the vulnerabilities of microtubule function in cancer cells.

References

An In-Depth Technical Guide to TCO-PEG4-VC-PAB-MMAE for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the TCO-PEG4-VC-PAB-MMAE drug-linker, a sophisticated platform for the development of site-specific antibody-drug conjugates (ADCs). We will delve into the molecular architecture, mechanism of action, and the critical role of each component, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Introduction to this compound

The this compound is a state-of-the-art drug-linker conjugate designed for precision cancer therapy. It combines a bioorthogonal conjugation handle (TCO), a hydrophilic spacer (PEG4), a cleavable dipeptide linker (Val-Cit), a self-immolative spacer (PAB), and a potent cytotoxic agent (MMAE). This modular design ensures a stable linkage in circulation, efficient and targeted release of the payload within cancer cells, and potent anti-tumor activity.

Key Features:

  • Site-Specific Conjugation: The trans-cyclooctene (B1233481) (TCO) group facilitates a highly specific and rapid reaction with a tetrazine-modified antibody, enabling precise control over the drug-to-antibody ratio (DAR).[1]

  • Enhanced Pharmacokinetics: The polyethylene (B3416737) glycol (PEG4) spacer improves solubility, reduces aggregation, and can prolong the ADC's half-life in circulation.[1][2]

  • Tumor-Selective Payload Release: The valine-citrulline (Val-Cit) linker is designed to be cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells, ensuring targeted drug release.[1][]

  • Potent Cytotoxicity: Monomethyl auristatin E (MMAE) is a highly effective anti-mitotic agent that induces cell cycle arrest and apoptosis in cancer cells.[1][4]

Molecular Components and Their Functions

TCO (trans-cyclooctene): The Bioorthogonal Handle

The TCO moiety is a key component for site-specific ADC construction. It participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) group, which can be site-specifically introduced onto an antibody. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds efficiently under physiological conditions without interfering with biological processes.[5][6]

PEG4 (Polyethylene Glycol): The Hydrophilic Spacer

The PEG4 linker is a short chain of four polyethylene glycol units. Its inclusion in the ADC linker offers several advantages:

  • Increased Solubility: It enhances the hydrophilicity of the often-hydrophobic payload, preventing aggregation.[2]

  • Reduced Steric Hindrance: It provides spatial separation between the antibody and the drug, minimizing interference with antigen binding.[1]

  • Improved Pharmacokinetics: PEGylation can shield the ADC from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[7][8]

Val-Cit-PAB: The Cleavable Linker System

This system is designed for controlled release of the cytotoxic payload within the target cancer cell.

  • Valine-Citrulline (Val-Cit): This dipeptide is a specific substrate for cathepsin B, a lysosomal protease that is often upregulated in tumor cells.[][9] Cleavage of the peptide bond between citrulline and PAB is the initiating step for drug release.[10]

  • p-Aminobenzyl Carbamate (PAB): The PAB group acts as a self-immolative spacer. Once the Val-Cit linker is cleaved by cathepsin B, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload.[9]

MMAE (Monomethyl Auristatin E): The Cytotoxic Payload

MMAE is a synthetic and highly potent antineoplastic agent derived from the natural product dolastatin 10.[11] Due to its high toxicity, it is unsuitable for use as a standalone chemotherapeutic agent but is highly effective as an ADC payload.[4]

Mechanism of Action:

  • Tubulin Polymerization Inhibition: MMAE binds to tubulin, the building block of microtubules, and inhibits its polymerization.[2][4]

  • Disruption of Microtubule Dynamics: This leads to the disruption of the mitotic spindle, a structure essential for chromosome segregation during cell division.[10]

  • Cell Cycle Arrest: Consequently, the cell cycle is arrested in the G2/M phase.[10]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[12][13]

Quantitative Data

The following tables summarize key quantitative parameters related to the components and performance of this compound and similar ADCs.

Parameter Value Significance References
TCO-Tetrazine Ligation Rate Constant (k₂) Up to 10⁷ M⁻¹s⁻¹Demonstrates exceptionally fast and efficient bioorthogonal conjugation.[14]
MMAE Potency (vs. Doxorubicin) 100-1000 times more potentHighlights the extreme cytotoxicity of the payload, making it ideal for targeted delivery.[4]
Dipeptide Linker Relative Cleavage Rate by Cathepsin B Notes References
Val-CitBaselineThe benchmark for efficient and specific cleavage in the lysosomal environment.[5]
Val-Ala~50% of Val-Cit rateAlso effectively cleaved, with lower hydrophobicity which can reduce ADC aggregation.[5]
Phe-Lys~30-fold faster than Val-Cit (with isolated Cathepsin B)Rapidly cleaved, but rates are similar to Val-Cit in lysosomal extracts, indicating the involvement of other proteases.[5]
Cell Line IC50 of free MMAE Cancer Type References
PC-34 nMProstate Cancer[10]
C4-2BNot specified, but effectiveProstate Cancer[10]
HCT-116Picomolar to low nanomolar rangeColorectal Carcinoma[10]
PANC-1Picomolar to low nanomolar rangePancreatic Cancer[10]

Experimental Protocols

Site-Specific ADC Conjugation via TCO-Tetrazine Ligation

This protocol describes the conjugation of a tetrazine-modified antibody (mAb-Tz) with this compound.

Materials:

  • Tetrazine-modified monoclonal antibody (mAb-Tz)

  • This compound

  • Conjugation buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) system for purification

Procedure:

  • Preparation of Reactants:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Ensure the mAb-Tz is in the conjugation buffer at a suitable concentration (e.g., 2-5 mg/mL).

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the mAb-Tz solution.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Purification:

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using an SEC system.

    • Monitor the elution profile at 280 nm for the antibody and at the specific wavelength for the payload if applicable.

  • Characterization:

    • Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a method to determine the in vitro potency of the ADC.[15][16]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and control antibodies

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1,000–10,000 cells per well in 50 µL of medium.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibodies in complete medium.

    • Add 50 µL of the diluted ADC or control solutions to the respective wells. Include untreated control wells.

    • Incubate the plate for 48-144 hours at 37°C.[15]

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15]

    • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[15]

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and plot against the ADC concentration.

    • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of the ADC in vivo.[17][18]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Tumor cells for implantation

  • ADC, vehicle control, and other control antibodies

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject tumor cells into the flank of the mice.

    • Allow the tumors to grow to a mean volume of 300-500 mm³.[17]

  • Animal Grouping and Treatment:

    • Randomize mice into treatment groups (e.g., ADC, vehicle control, unconjugated antibody).[17]

    • Administer the treatments intravenously at the predetermined doses and schedule.

  • Monitoring:

    • Measure tumor volume with calipers bi-weekly.[19]

    • Monitor animal body weight and overall health.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

    • Plot tumor growth curves and compare the efficacy of the different treatment groups.

ADC Characterization by HIC-MS

Hydrophobic Interaction Chromatography (HIC) coupled with Mass Spectrometry (MS) is a powerful tool for determining the DAR and drug load distribution.[20][21]

Materials:

  • HIC column (e.g., TSKgel HIC-ADC Butyl)

  • LC-MS system

  • Mobile Phase A: High salt buffer (e.g., 1 M ammonium (B1175870) tartrate)

  • Mobile Phase B: Low salt buffer

Procedure:

  • Sample Preparation:

    • Dilute the ADC sample in a high salt buffer.

  • HIC Separation:

    • Inject the sample onto the HIC column.

    • Elute the different ADC species using a gradient from high to low salt concentration. Species with higher DAR will be more hydrophobic and elute later.

  • Online Desalting (if necessary):

    • Incorporate an online size-exclusion chromatography (SEC) step to remove non-volatile salts before MS analysis.[6]

  • MS Analysis:

    • Analyze the eluting peaks under native MS conditions to determine the mass of each DAR species.

  • Data Analysis:

    • Deconvolute the mass spectra to identify the different DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR by a weighted average of the peak areas from the HIC chromatogram.[22]

Mandatory Visualizations

Signaling Pathways

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell MMAE MMAE Microtubules Microtubule Polymerization MMAE->Microtubules Inhibits Tubulin Tubulin Dimers Tubulin->Microtubules MitoticSpindle Mitotic Spindle Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Caspase9 Caspase-9 Activation G2M_Arrest->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: MMAE-Induced Apoptosis Signaling Pathway.

Experimental Workflows

ADC_Development_Workflow cluster_conjugation ADC Synthesis cluster_characterization Characterization cluster_evaluation Efficacy Evaluation mAb_Tz Tetrazine-Modified Antibody Conjugation TCO-Tetrazine Ligation mAb_Tz->Conjugation TCO_linker This compound TCO_linker->Conjugation Purification Purification (SEC) Conjugation->Purification HIC_MS HIC-MS (DAR) Purification->HIC_MS SEC_MS SEC-MS (Aggregation) Purification->SEC_MS In_Vitro In Vitro Cytotoxicity Purification->In_Vitro In_Vivo In Vivo Xenograft Model In_Vitro->In_Vivo

Caption: General Workflow for ADC Development.

Logical Relationships

Linker_Cleavage_Mechanism ADC_Internalization ADC Internalization Binds to antigen on tumor cell Endocytosis into lysosome Linker_Cleavage Linker Cleavage Val-Cit cleaved by Cathepsin B ADC_Internalization->Linker_Cleavage Self_Immolation Self-Immolation PAB undergoes 1,6-elimination Linker_Cleavage->Self_Immolation Payload_Release Payload Release Free MMAE released into cytoplasm Self_Immolation->Payload_Release

Caption: Mechanism of Payload Release.

References

An In-depth Technical Guide to TCO-PEG4-VC-PAB-MMAE: A Core Component in Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of TCO-PEG4-VC-PAB-MMAE, a sophisticated drug-linker conjugate integral to the development of next-generation antibody-drug conjugates (ADCs). We will dissect its individual components, their synergistic functions, and the underlying mechanisms that enable targeted delivery and potent cytotoxicity. This document offers quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development efforts in oncology and targeted therapeutics.

Introduction to this compound

This compound is a pivotal tool in the field of bioconjugation, specifically designed for the construction of ADCs. It comprises a bioorthogonal handle for antibody conjugation (TCO), a flexible spacer arm (PEG4), a cleavable linker system sensitive to the tumor microenvironment (VC-PAB), and a highly potent cytotoxic agent (MMAE). This modular design allows for the precise and stable attachment of the cytotoxic payload to a monoclonal antibody, ensuring that the drug remains inactive and systemic toxicity is minimized until it reaches the target cancer cell.

Core Components and Their Functions

The efficacy of this compound lies in the distinct roles of its constituent parts, each contributing to the overall stability, targeted delivery, and conditional activation of the cytotoxic payload.

ComponentFunction
TCO (trans-cyclooctene) A strained alkene that serves as a bioorthogonal reactive handle. It reacts specifically and rapidly with a tetrazine-modified antibody via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry." This allows for site-specific and stable conjugation without the need for a catalyst.[1][2][3][4][5]
PEG4 (tetraethylene glycol) A hydrophilic spacer that enhances the solubility and bioavailability of the ADC.[6] It also provides steric hindrance, which can reduce aggregation and improve the pharmacokinetic profile of the conjugate.[6][7]
VC (Valine-Citrulline) A dipeptide linker that is specifically designed to be cleaved by cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment.[7][8][9][10][11][12][13][14][] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.
PAB (p-aminobenzyl alcohol) A self-immolative spacer that, following the cleavage of the VC linker, undergoes a spontaneous 1,6-elimination reaction. This ensures the efficient and traceless release of the active MMAE payload inside the target cell.[8][9][16][17]
MMAE (Monomethyl Auristatin E) A potent synthetic antineoplastic agent that acts as the cytotoxic payload.[18][19] It inhibits cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest and apoptosis.[9][19][20][21][22] Due to its high toxicity, it is unsuitable for systemic administration as a standalone drug but is highly effective when targeted to cancer cells via an ADC.[18][19]

Quantitative Data

Herein, we provide key quantitative parameters for this compound and its cytotoxic payload, MMAE.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₇₈H₁₂₇N₁₁O₁₉[21][22]
Molecular Weight 1522.91 g/mol [7][21][22][23]
Purity ≥98% (typically analyzed by HPLC)[7][22]
Appearance White to off-white solid[17]
Solubility Soluble in DMSO, DMF[24][25]
Storage Conditions -20°C, protect from light[17][22]
Table 2: In Vitro Cytotoxicity of MMAE in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeIC₅₀ (nM)Reference(s)
SKBR3Breast Cancer3.27 ± 0.42[16][20]
HEK293Embryonic Kidney4.24 ± 0.37[16][20]
BxPC-3Pancreatic Cancer0.97 ± 0.10[26]
PSN-1Pancreatic Cancer0.99 ± 0.09[26]
Capan-1Pancreatic Cancer1.10 ± 0.44[26]
Panc-1Pancreatic Cancer1.16 ± 0.49[26]
PC-3Prostate Cancer~2[16]
C4-2BProstate Cancer~2[16]
MDA-MB-468Breast CancerLower than MDA-MB-453[16][27]

Note: IC₅₀ values can vary depending on the specific experimental conditions, including cell density, incubation time, and the assay method used.

Mechanism of Action of an ADC with this compound

The following diagram illustrates the sequential steps from ADC administration to the induction of apoptosis in a target cancer cell.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor_microenvironment Tumor Microenvironment cluster_cell Cancer Cell ADC ADC in Circulation (Inactive) Binding 1. ADC binds to tumor-specific antigen ADC->Binding Internalization 2. Receptor-mediated endocytosis Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Cathepsin B cleaves VC linker Lysosome->Cleavage SelfImmolation 5. PAB self-immolation Cleavage->SelfImmolation Release 6. MMAE Release SelfImmolation->Release Tubulin 7. MMAE binds to tubulin Release->Tubulin Arrest 8. G2/M cell cycle arrest Tubulin->Arrest Apoptosis 9. Apoptosis Arrest->Apoptosis

Caption: Mechanism of action of an ADC utilizing this compound.

Apoptotic Signaling Pathway Induced by MMAE

Upon its release into the cytoplasm, MMAE disrupts microtubule dynamics, leading to a prolonged mitotic arrest. This cellular stress activates a cascade of signaling events culminating in apoptosis.

Apoptosis_Pathway cluster_stress_kinases Stress Kinase Activation cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade MMAE MMAE Tubulin Tubulin Polymerization Inhibition MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule MitoticArrest G2/M Mitotic Arrest Microtubule->MitoticArrest JNK JNK Pathway Activation MitoticArrest->JNK Bim_release Release of pro-apoptotic Bim from microtubules MitoticArrest->Bim_release Bcl2_inactivation Phosphorylation and inactivation of Bcl-2/Bcl-xL JNK->Bcl2_inactivation Bax_Bak Bax/Bak Activation Bcl2_inactivation->Bax_Bak Bim_release->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Caspase-9) CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: MMAE-induced apoptotic signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound and resulting ADCs.

TCO-Tetrazine Ligation for ADC Synthesis

This protocol describes the conjugation of a tetrazine-modified antibody with this compound.

Materials:

  • Tetrazine-modified monoclonal antibody (in PBS, pH 7.4)

  • This compound (dissolved in DMSO to a stock concentration of 10 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation: Ensure the tetrazine-modified antibody is at a concentration of 1-10 mg/mL in PBS.

  • Reagent Preparation: Immediately before use, dilute the this compound stock solution in DMSO to the desired concentration.

  • Conjugation Reaction:

    • Add a 3-5 molar excess of this compound to the tetrazine-modified antibody solution.

    • Gently mix the reaction and incubate at room temperature for 1-2 hours, or at 4°C overnight. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color and absorbance peak (around 520-540 nm).[4]

  • Purification:

    • Remove the excess, unreacted this compound and DMSO by buffer exchange into PBS using a spin desalting column according to the manufacturer's instructions.

    • Alternatively, size-exclusion chromatography (SEC) can be used for purification.

  • Characterization:

    • Determine the final protein concentration using a BCA assay or by measuring absorbance at 280 nm.

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry or hydrophobic interaction chromatography (HIC).

TCO_Tetrazine_Ligation_Workflow start Start antibody_prep Prepare Tetrazine-modified Antibody in PBS start->antibody_prep reagent_prep Prepare this compound in DMSO start->reagent_prep conjugation Mix Antibody and TCO-linker (3-5 molar excess of linker) Incubate at RT for 1-2h antibody_prep->conjugation reagent_prep->conjugation purification Purify ADC using Spin Desalting Column or SEC conjugation->purification characterization Characterize ADC: - Protein Concentration (A280/BCA) - DAR (UV-Vis/HIC) purification->characterization end End characterization->end

Caption: Experimental workflow for TCO-tetrazine ligation.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic effect of the ADC on cancer cell lines.[11][16][28]

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC construct and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[16]

  • Treatment:

    • Prepare serial dilutions of the ADC and the unconjugated antibody in culture medium.

    • Remove the medium from the wells and add 100 µL of the different drug dilutions. Include wells with untreated cells as a control.

    • Incubate for 72 hours at 37°C, 5% CO₂.[20]

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20][28]

  • Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability against the log of the ADC concentration and use non-linear regression to determine the IC₅₀ value.

Antibody Internalization Assay

This assay measures the uptake of the ADC by target cells.[3][10][18][29][30]

Materials:

  • Target cancer cell line

  • Fluorescently labeled ADC (e.g., using a pH-sensitive dye like pHrodo™)

  • Control unlabeled antibody

  • Flow cytometer or fluorescence microscope

  • Cell culture plates or chamber slides

Procedure:

  • Cell Seeding: Seed cells in appropriate plates or chamber slides and allow them to adhere overnight.

  • Treatment:

    • Incubate the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 10 µg/mL) at 37°C for various time points (e.g., 0, 1, 4, 24 hours).

    • As a negative control, incubate cells with the labeled ADC at 4°C to inhibit active transport.

  • Cell Preparation:

    • For flow cytometry, wash the cells with cold PBS, detach them using a non-enzymatic cell dissociation buffer, and resuspend in FACS buffer.

    • For microscopy, wash the cells with cold PBS and fix with 4% paraformaldehyde. Nuclei can be counterstained with DAPI.

  • Data Acquisition and Analysis:

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity, which corresponds to the amount of internalized ADC.

    • Alternatively, visualize and capture images using a fluorescence microscope to observe the subcellular localization of the ADC.

Cathepsin B Cleavage Assay

This assay confirms the cleavage of the VC linker by cathepsin B.[14][][31]

Materials:

  • ADC construct

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration ~1 µM) with recombinant cathepsin B (final concentration ~20 nM) in the assay buffer.

    • Include a control reaction without cathepsin B.

  • Incubation: Incubate the reactions at 37°C for various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a protease inhibitor or by acidifying the sample (e.g., with formic acid).

  • Analysis:

    • Analyze the samples by LC-MS/MS to detect and quantify the released MMAE payload.

    • Monitor the disappearance of the intact ADC over time.

Conclusion

This compound represents a highly engineered and versatile platform for the development of advanced antibody-drug conjugates. Its modular design, incorporating a bioorthogonal conjugation handle, a pharmacokinetic-enhancing spacer, and a highly specific cleavable linker system, allows for the creation of ADCs with a wide therapeutic window. A thorough understanding of its components, mechanism of action, and the appropriate experimental methodologies for its evaluation is crucial for harnessing its full potential in the development of novel, targeted cancer therapies.

References

Methodological & Application

Application Note: Streamlined Protocol for the Site-Specific Conjugation of TCO-PEG4-VC-PAB-MMAE to Tetrazine-Modified Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the synthesis of a site-specific antibody-drug conjugate (ADC) using the inverse-electron-demand Diels-Alder (iEDDA) click chemistry reaction. The protocol outlines the modification of a monoclonal antibody with a tetrazine moiety, followed by its conjugation to the TCO-PEG4-VC-PAB-MMAE drug-linker. This method allows for the generation of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), a critical quality attribute for therapeutic efficacy and safety. Detailed procedures for ADC purification and characterization, including DAR determination and in vitro cytotoxicity assessment, are also provided.

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the high specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1] The linker technology used to attach the drug to the antibody is crucial for the stability and efficacy of the ADC. Bioorthogonal click chemistry, particularly the reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, offers a fast, specific, and biocompatible method for ADC synthesis.[2][3] This reaction proceeds with exceptional kinetics without the need for a metal catalyst, preserving the integrity of the antibody.[2][3]

The this compound is a drug-linker construct that incorporates several key features for effective ADC development.[4] The TCO group enables rapid and specific conjugation to a tetrazine-modified antibody.[4] The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[][6] The valine-citrulline (VC) linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, ensuring targeted drug release within the cancer cell.[4] Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][7]

This application note provides a comprehensive, step-by-step protocol for researchers to generate and characterize site-specific ADCs using this advanced conjugation platform.

Experimental Protocols

Part 1: Modification of Antibody with Tetrazine-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on the antibody with a tetrazine-NHS ester.

Materials:

  • Antibody of interest (carrier-protein free, e.g., no BSA)

  • Tetrazine-PEG4-NHS ester

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the Reaction Buffer.[4]

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.

  • Tetrazine-NHS Ester Preparation:

    • Allow the Tetrazine-PEG4-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, dissolve the Tetrazine-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.[4]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM Tetrazine-PEG4-NHS ester solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

    • Gently mix and incubate the reaction for 1-2 hours at room temperature with gentle agitation.[]

  • Quenching:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.[2]

    • Incubate for 15-30 minutes at room temperature.[8][10]

  • Purification of Tetrazine-Modified Antibody:

    • Remove excess, unreacted Tetrazine-PEG4-NHS ester and quenching buffer using a desalting column equilibrated with PBS, pH 7.4.[11]

    • Determine the concentration of the purified tetrazine-modified antibody using a UV-Vis spectrophotometer at 280 nm.

Part 2: Conjugation of this compound to Tetrazine-Modified Antibody

This protocol describes the bioorthogonal click chemistry reaction between the tetrazine-modified antibody and the TCO-functionalized drug-linker.

Materials:

  • Purified Tetrazine-Modified Antibody

  • This compound

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • TCO-Drug-Linker Preparation:

    • Dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.

  • Click Chemistry Reaction:

    • Add a 1.5- to 5-fold molar excess of the this compound solution to the tetrazine-modified antibody.[10]

    • Gently mix and incubate the reaction for 1-2 hours at room temperature. The reaction is often complete within 30-60 minutes due to the fast kinetics of the TCO-tetrazine ligation.[2][12]

  • Purification of the ADC:

    • The final ADC is purified from unreacted TCO-drug-linker and potential aggregates using Size Exclusion Chromatography (SEC).[][14][15]

    • Use a suitable SEC column (e.g., Agilent AdvanceBio SEC) equilibrated with PBS, pH 7.4.[16]

    • Collect the fractions corresponding to the monomeric ADC.

Part 3: Characterization of the Antibody-Drug Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This method provides an average DAR for the ADC population.

Procedure:

  • Measure the absorbance of the purified ADC at 280 nm and the maximum absorbance wavelength of MMAE (typically around 248 nm).[][17]

  • Calculate the concentration of the antibody and the drug using the Beer-Lambert law with the known extinction coefficients of the antibody and MMAE at both wavelengths.[]

  • The DAR is calculated as the molar ratio of the drug to the antibody.[18]

2. Characterization by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species with different numbers of conjugated drugs, providing information on the drug load distribution.

Procedure:

  • Use a HIC column with a non-denaturing mobile phase.

  • Elute the ADC using a decreasing salt gradient. Species with higher DAR will be more hydrophobic and elute later.[][19]

  • The weighted average DAR can be calculated from the peak areas of the different drug-loaded species.[][17]

3. Analysis of Aggregates by Size Exclusion Chromatography (SEC)

SEC is used to determine the percentage of high molecular weight species (aggregates) in the final ADC preparation.

Procedure:

  • Inject the purified ADC onto an SEC column under native conditions.[16]

  • The chromatogram will show a main peak for the monomeric ADC and potentially smaller, earlier-eluting peaks for aggregates.[15]

  • The percentage of aggregation is calculated based on the peak areas.

Part 4: In Vitro Cytotoxicity Assay

This protocol determines the potency of the ADC on cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Purified ADC

  • Cell viability reagent (e.g., MTT or WST)

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and allow them to attach overnight.[1][20]

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in cell culture medium.

    • Add the ADC dilutions to the cells and incubate for 72-96 hours.[20]

  • Cell Viability Assessment:

    • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[1][21]

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.[22]

Data Presentation

ParameterMethodTypical ResultReference
Antibody Modification
Tetrazine incorporationUV-Vis Spectroscopy2-4 tetrazines/antibodyEmpirical
ADC Conjugation
Average Drug-to-Antibody Ratio (DAR)UV-Vis Spectroscopy, HIC3.5 - 4.0[][17]
Monomer PuritySize Exclusion Chromatography (SEC)>95%[15]
In Vitro Potency
IC50 (Antigen-Positive Cells)Cytotoxicity Assay (MTT/WST)Low nM range[20]
IC50 (Antigen-Negative Cells)Cytotoxicity Assay (MTT/WST)>1000 nM[23]

Visualizations

experimental_workflow cluster_modification Part 1: Antibody Modification cluster_conjugation Part 2: ADC Conjugation cluster_characterization Part 3 & 4: Characterization & Testing antibody Antibody reaction1 Labeling Reaction (pH 8.0-8.5, RT, 1-2h) antibody->reaction1 tz_nhs Tetrazine-PEG4-NHS tz_nhs->reaction1 quench1 Quenching (Tris-HCl) reaction1->quench1 purify1 Purification (Desalting Column) quench1->purify1 tz_ab Tetrazine-Modified Antibody purify1->tz_ab reaction2 Click Chemistry (pH 7.4, RT, 1-2h) tz_ab->reaction2 tco_drug This compound tco_drug->reaction2 purify2 Purification (SEC) reaction2->purify2 adc Final ADC purify2->adc dar DAR Determination (UV-Vis, HIC) adc->dar aggregation Aggregation Analysis (SEC) adc->aggregation cytotoxicity In Vitro Cytotoxicity Assay adc->cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

mmae_mechanism cluster_cell Tumor Cell adc ADC binds to Antigen internalization Internalization (Endocytosis) adc->internalization lysosome Lysosome internalization->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage mmae Free MMAE cleavage->mmae tubulin Tubulin Polymerization mmae->tubulin inhibits microtubule Microtubule Disruption tubulin->microtubule g2m G2/M Phase Cell Cycle Arrest microtubule->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Mechanism of action of MMAE-based ADC.

References

Application Note: In Vitro Cytotoxicity Assessment of TCO-PEG4-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the high potency of a cytotoxic agent, connected by a chemical linker.[1][2][] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of a specific type of ADC constructed with the TCO-PEG4-VC-PAB-MMAE drug-linker conjugate.

The this compound conjugate consists of:

  • TCO (Trans-cyclooctene): A reactive group for bioorthogonal click chemistry, allowing for site-specific conjugation to an antibody containing a tetrazine moiety.[4][5]

  • PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances solubility and improves pharmacokinetic properties.[5]

  • VC-PAB (Valine-Citrulline-p-aminobenzylcarbamate): A protease-cleavable linker system. The valine-citrulline (VC) dipeptide is specifically designed to be cleaved by lysosomal enzymes like Cathepsin B, which are abundant within cancer cells.[6][7] This ensures the payload is released primarily inside the target cell.[7] The PAB spacer facilitates the self-immolative release of the active drug following VC cleavage.[7]

  • MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by disrupting microtubule polymerization.[1][8][9] Its high toxicity makes it unsuitable for systemic administration, but ideal as an ADC payload.[1][9]

Evaluating the in vitro cytotoxicity is a critical first step in the preclinical assessment of any ADC, providing essential data on potency (IC50), specificity, and mechanism of action.[10][11]

Mechanism of Action

The cytotoxic activity of a this compound ADC is a multi-step process that begins with targeted binding and culminates in apoptosis of the cancer cell.[1]

  • Binding and Internalization: The antibody component of the ADC selectively binds to a specific tumor-associated antigen on the surface of a cancer cell.[7]

  • Endocytosis: Upon binding, the cell internalizes the entire ADC-antigen complex through receptor-mediated endocytosis.[12]

  • Lysosomal Trafficking: The internalized vesicle (endosome) fuses with a lysosome.[1][12]

  • Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Valine-Citrulline linker.[7][12][13]

  • Payload Release: Cleavage of the linker triggers the self-immolation of the PAB spacer, releasing the free, active MMAE payload into the cytoplasm.[7][9]

  • Cytotoxicity: Free MMAE binds to tubulin, potently inhibiting microtubule polymerization.[1][8] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[1][9]

  • Bystander Effect: MMAE is cell-permeable, allowing it to diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the "bystander effect".[1][10][14]

ADC_Mechanism_of_Action Mechanism of Action for a VC-PAB-MMAE ADC cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome 3. Trafficking Lysosome Lysosome (Cathepsin B) Endosome->Lysosome Fusion Cleavage Linker Cleavage (VC-PAB) Lysosome->Cleavage 4. Enzymatic Cleavage MMAE Free MMAE Cleavage->MMAE 5. Payload Release Tubulin Microtubule Disruption MMAE->Tubulin 6. Cytotoxicity Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Figure 1. ADC binding, internalization, and payload release pathway.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC using a tetrazolium-based colorimetric assay (e.g., MTT or MTS). These assays measure cell viability by assessing the metabolic activity of the cell population.[10][11]

Materials and Reagents
  • Cell Lines:

    • Antigen-positive cancer cell line (e.g., BT-474 for HER2-targeting ADCs).[15]

    • Antigen-negative cancer cell line (e.g., MCF-7 for HER2-targeting ADCs) as a negative control.[15]

  • ADC: this compound conjugated to the antibody of interest.

  • Control Antibodies: Unconjugated (naked) antibody.

  • Free Drug: Free MMAE payload.

  • Culture Medium: Appropriate medium for cell lines (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Assay Reagents:

    • Phosphate-Buffered Saline (PBS).

    • Trypsin-EDTA (for adherent cells).

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).

    • Lysis/Solubilization buffer (for MTT assay, e.g., 10% SDS in 0.01 M HCl).[16]

  • Equipment:

    • Sterile 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader capable of measuring absorbance or luminescence.

    • Multichannel pipette.

Experimental Workflow

Cytotoxicity_Assay_Workflow General Workflow for In Vitro Cytotoxicity Assay Start Start: Cell Culture Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate Overnight (Allow attachment) Seed->Incubate1 Prepare 3. Prepare Serial Dilutions (ADC, Controls) Incubate1->Prepare Treat 4. Treat Cells Prepare->Treat Incubate2 5. Incubate for 72-120 hours Treat->Incubate2 AddReagent 6. Add Viability Reagent (e.g., MTS/MTT) Incubate2->AddReagent Incubate3 7. Incubate for 1-4 hours AddReagent->Incubate3 Measure 8. Measure Signal (Absorbance/Luminescence) Incubate3->Measure Analyze 9. Data Analysis (Calculate IC50) Measure->Analyze End End Analyze->End

Figure 2. Step-by-step experimental workflow for cytotoxicity assays.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells and perform a cell count to determine concentration.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of culture medium.[10][16] The optimal seeding density should allow for logarithmic growth throughout the assay duration.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate overnight in a humidified incubator to allow cells to attach.[10]

  • Preparation of Test Articles:

    • Prepare a 2X concentrated stock of the highest concentration of the ADC, naked antibody, and free MMAE in culture medium.

    • Perform serial dilutions (e.g., 1:5 or 1:10) to create a range of concentrations. A typical range for an MMAE-based ADC might be from 1000 ng/mL down to 0.1 ng/mL.

  • Cell Treatment:

    • Carefully add 100 µL of the 2X serially diluted test articles to the corresponding wells, resulting in a final volume of 200 µL and a 1X final concentration.

    • Add 100 µL of fresh medium to the "untreated" control wells.

    • Each concentration and control should be tested in triplicate.

  • Incubation:

    • Return the plate to the incubator for a period of 72 to 120 hours. The incubation time should be sufficient to observe the cytotoxic effects (typically 3-5 cell doubling times).[10]

  • Viability Measurement (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.[16]

    • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "medium only" wells from all other measurements.

  • Normalization: Calculate the percentage of cell viability for each concentration relative to the untreated control wells:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Untreated Wells) x 100

  • IC50 Calculation:

    • Plot the % Viability against the log-transformed drug concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to determine the IC50 value, which is the concentration of the ADC that inhibits cell viability by 50%.

Example Data Presentation

The results of the cytotoxicity assay should demonstrate potent and specific killing of the antigen-positive cell line by the ADC, with significantly less activity on the antigen-negative cell line.

Compound Cell Line (Antigen Status) IC50 (ng/mL)
ADC (Anti-Target-MMAE) Target-Positive (e.g., BT-474)0.5 - 5.0
ADC (Anti-Target-MMAE) Target-Negative (e.g., MCF-7)> 1000
Naked Antibody Target-Positive (e.g., BT-474)No cytotoxic effect
Free MMAE Target-Positive (e.g., BT-474)0.1 - 1.0
Free MMAE Target-Negative (e.g., MCF-7)0.1 - 1.0

Table 1. Representative quantitative data from an in vitro cytotoxicity assay. IC50 values demonstrate the specific potency of the ADC against the target-positive cell line. The free MMAE payload is expected to be highly potent against both cell lines, confirming its intrinsic cytotoxic activity.[15] The naked antibody should show no effect, confirming that the cytotoxicity is driven by the payload.

Conclusion

This application note provides a comprehensive framework for conducting in vitro cytotoxicity assays for this compound ADCs. A well-executed assay is fundamental to characterizing the potency and specificity of an ADC candidate. The provided protocols and diagrams serve as a guide for researchers to obtain reliable and reproducible data, which is essential for making informed decisions in the drug development pipeline.

References

Application Notes and Protocols for In Vivo Efficacy Studies of TCO-PEG4-VC-PAB-MMAE ADCs in Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule payload. The TCO-PEG4-VC-PAB-MMAE ADC linker-payload system represents a sophisticated approach in ADC design. It incorporates a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal, click chemistry-based conjugation to a tetrazine-modified antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a cathepsin B-cleavable valine-citrulline (VC) linker for targeted drug release within the tumor cell, and the potent antimitotic agent monomethyl auristatin E (MMAE) as the cytotoxic payload.[1][2]

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of this compound ADCs using xenograft models. Such studies are crucial for the preclinical evaluation of ADC candidates, providing critical data on anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationships.

Mechanism of Action

The this compound ADC exerts its anti-tumor effect through a multi-step process. Following systemic administration, the ADC homes in on tumor cells expressing the target antigen recognized by the monoclonal antibody component. Upon binding to the target antigen, the ADC-antigen complex is internalized, typically via endocytosis.[3] Once inside the cell, the complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, cleave the VC linker.[2] This cleavage releases the MMAE payload into the cytoplasm. MMAE is a potent inhibitor of tubulin polymerization, which disrupts the microtubule network essential for mitotic spindle formation.[4][5] This disruption leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis, or programmed cell death, of the cancer cell.[6]

Data Presentation: Representative In Vivo Efficacy

The following tables present representative data from xenograft studies of ADCs with similar mechanisms of action, which can be used as a reference for expected outcomes with a this compound ADC.

Table 1: Tumor Growth Inhibition in a Breast Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Q3D x 51250-
Non-targeting ADC5Q3D x 511805.6
Targeting Antibody10Q3D x 595024
This compound ADC 5 Q3D x 5 150 88

Table 2: Survival Analysis in a Pancreatic Cancer Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMedian Survival (Days)Increase in Lifespan (%)
Vehicle Control-QW x 325-
Gemcitabine50BIW x 33540
This compound ADC 5 QW x 3 55 120

Experimental Protocols

A detailed protocol for a typical in vivo efficacy study of a this compound ADC in a subcutaneous xenograft model is provided below.

Cell Line and Animal Models
  • Cell Lines: Select human cancer cell lines with confirmed high expression of the target antigen. A negative control cell line with low or no antigen expression should also be included to assess target-specific effects.

  • Animal Models: Athymic nude mice (e.g., BALB/c nude) or other immunodeficient strains (e.g., NOD-SCID) are commonly used for establishing xenografts. The choice of model can influence tumor take rate and growth kinetics.

Tumor Implantation
  • Culture the selected cancer cell line under standard conditions to ~80% confluency.

  • Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5-10 x 10^6 cells per 100 µL. Keep the cell suspension on ice.

  • Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse (typically 6-8 weeks old).

Tumor Growth Monitoring and Group Randomization
  • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Once the mean tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group) to ensure a similar average tumor volume across all groups.

ADC Administration
  • Prepare the this compound ADC, control ADC, and vehicle solutions under sterile conditions.

  • Administer the treatments to the respective groups via intravenous (i.v.) injection. The dosing schedule will be study-specific but can range from a single dose to multiple doses over several weeks.

Efficacy Evaluation
  • Continue to monitor tumor volume and body weight of the mice 2-3 times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Weigh the excised tumors.

  • Calculate the percentage of Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • For survival studies, monitor the mice until a pre-defined endpoint (e.g., tumor volume exceeding a certain limit, significant body weight loss, or other signs of morbidity).

Statistical Analysis
  • Use appropriate statistical tests (e.g., t-test, ANOVA) to compare tumor growth between treatment groups.

  • For survival studies, use Kaplan-Meier curves and log-rank tests to analyze the effect of treatment on animal survival.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_implantation Implantation cluster_monitoring Monitoring & Treatment cluster_evaluation Evaluation cell_culture Cell Line Culture tumor_implantation Subcutaneous Tumor Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Group Randomization tumor_growth->randomization treatment ADC Administration randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Study Endpoint & Necropsy data_collection->endpoint analysis Data Analysis endpoint->analysis

Caption: Workflow for an in vivo ADC efficacy study.

MMAE Mechanism of Action

mmae_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Released MMAE Lysosome->MMAE VC Linker Cleavage Tubulin Tubulin Dimers MMAE->Tubulin Inhibition of Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of an MMAE-based ADC.

References

Application Notes and Protocols for the Characterization of TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The TCO-PEG4-VC-PAB-MMAE ADC utilizes a trans-cyclooctene (B1233481) (TCO) group for site-specific conjugation to a tetrazine-modified antibody, a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility, a valine-citrulline (VC) peptide linker that is cleavable by lysosomal enzymes, a p-aminobenzyl alcohol (PAB) self-immolative spacer, and the potent anti-tubulin agent monomethyl auristatin E (MMAE).[1][2][3][4]

Comprehensive analytical characterization is crucial to ensure the safety, efficacy, and batch-to-batch consistency of these complex molecules.[5][6] Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), the extent of aggregation, the distribution of charge variants, the integrity of the linker-payload, and post-translational modifications (PTMs) of the antibody backbone.[5][7][8]

This document provides detailed application notes and experimental protocols for the analytical characterization of this compound ADCs using state-of-the-art techniques.

Data Presentation

A summary of the key analytical methods and the quantitative data they provide is presented in the table below. This allows for a clear and concise comparison of the critical quality attributes of the this compound ADC.

Analytical MethodParameter MeasuredTypical Acceptance Criteria
Hydrophobic Interaction Chromatography (HIC) Average Drug-to-Antibody Ratio (DAR) and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[9][10][11]Average DAR: 3.8 - 4.2
Size Exclusion Chromatography (SEC) Percentage of high molecular weight species (aggregates) and fragments.[12][13]Aggregates: ≤ 5%
Ion-Exchange Chromatography (IEX) Distribution of acidic, main, and basic charge variants.[14][15][16][17]Main Peak: ≥ 70%
LC-MS (Intact Mass Analysis) Confirmation of DAR distribution and identification of unconjugated antibody.[18][19]Consistent with HIC results
Peptide Mapping with LC-MS/MS Confirmation of conjugation sites, linker-payload integrity, and identification of post-translational modifications (PTMs).[7][8][20][21]Correct conjugation sites and no significant degradation of the linker-payload.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity.[10][11] The conjugation of the hydrophobic MMAE payload to the antibody increases its overall hydrophobicity, allowing for the separation of different drug-loaded species.[9][22]

Workflow for DAR Analysis by HIC

HIC_Workflow cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Dilution Dilute to 1 mg/mL in Mobile Phase A ADC_Sample->Dilution Injection Inject onto HIC column Dilution->Injection Separation Gradient Elution Injection->Separation Detection UV Detection at 280 nm and 248 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate average DAR and distribution Integration->Calculation

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.

  • Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV absorbance at 280 nm (for the antibody) and 248 nm (for the MMAE payload).[5][6]

    • Gradient:

      • 0-5 min: 100% A

      • 5-35 min: 0-100% B

      • 35-40 min: 100% B

      • 40-45 min: 100% A

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.) in the chromatogram.

    • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR value of that species) / Σ (Total Peak Area)

Analysis of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.[23] This technique is used to quantify the amount of high molecular weight species (aggregates) and low molecular weight fragments in the ADC sample.[12][24][13]

Workflow for Aggregation Analysis by SEC

SEC_Workflow cluster_prep Sample Preparation cluster_sec SEC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Dilution Dilute to 1 mg/mL in Mobile Phase ADC_Sample->Dilution Injection Inject onto SEC column Dilution->Injection Separation Isocratic Elution Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Calculate % Aggregates and % Monomer Integration->Calculation

Caption: Workflow for analyzing ADC aggregation using SEC.

Protocol:

  • Mobile Phase Preparation: 100 mM Sodium Phosphate, 150 mM Sodium Chloride, pH 6.8. The addition of an organic modifier like isopropanol (B130326) (up to 15%) may be necessary to reduce non-specific interactions of the hydrophobic ADC with the stationary phase.[12]

  • Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Chromatographic Conditions:

    • Column: A suitable SEC column (e.g., Agilent AdvanceBio SEC 300Å).[12]

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV absorbance at 280 nm.

    • Run Time: 30 minutes (isocratic elution).

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to aggregates, the monomeric ADC, and any fragments.

    • Calculate the percentage of each species relative to the total peak area.

Characterization of Charge Variants by Ion-Exchange Chromatography (IEX)

IEX separates molecules based on differences in their surface charge.[15][17] This method is used to monitor charge heterogeneity arising from modifications such as deamidation, isomerization, or incomplete removal of C-terminal lysine (B10760008) residues.[14][25]

Workflow for Charge Variant Analysis by IEX

IEX_Workflow cluster_prep Sample Preparation cluster_iex IEX Analysis cluster_data Data Analysis ADC_Sample This compound ADC Dilution Dilute to 1 mg/mL in Mobile Phase A ADC_Sample->Dilution Injection Inject onto Cation Exchange Column Dilution->Injection Separation Salt Gradient Elution Injection->Separation Detection UV Detection at 280 nm Separation->Detection Integration Integrate peak areas Detection->Integration Calculation Determine distribution of charge variants Integration->Calculation

Caption: Workflow for characterizing ADC charge variants using IEX.

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM MES, pH 6.0.

    • Mobile Phase B: 20 mM MES, 1 M NaCl, pH 6.0.

  • Sample Preparation: Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

  • Chromatographic Conditions:

    • Column: A suitable cation exchange column (e.g., BioResolve SCX mAb).[14][16]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV absorbance at 280 nm.

    • Gradient:

      • 0-5 min: 0% B

      • 5-45 min: 0-50% B

      • 45-50 min: 100% B

      • 50-55 min: 0% B

  • Data Analysis:

    • Integrate the peak areas for the acidic, main, and basic variants.

    • Express the abundance of each variant as a percentage of the total peak area.

Linker-Payload and PTM Analysis by Peptide Mapping with LC-MS/MS

Peptide mapping is a powerful technique for the detailed structural characterization of ADCs.[7][20] It involves the enzymatic digestion of the ADC into smaller peptides, followed by separation and identification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] This method can confirm the conjugation sites, assess the integrity of the linker-payload, and identify various PTMs.[21][26]

Workflow for Peptide Mapping

Peptide_Mapping_Workflow cluster_digestion Sample Preparation and Digestion cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis ADC_Sample This compound ADC Denaturation Denature and Reduce ADC_Sample->Denaturation Alkylation Alkylate Cysteines Denaturation->Alkylation Digestion Digest with Trypsin Alkylation->Digestion Injection Inject onto RP column Digestion->Injection Separation Gradient Elution Injection->Separation MS_Analysis Mass Spectrometry (MS and MS/MS) Separation->MS_Analysis Database_Search Database Search and Peptide Identification MS_Analysis->Database_Search PTM_Analysis Identify PTMs and Conjugation Sites Database_Search->PTM_Analysis

Caption: Workflow for peptide mapping analysis of ADCs.

Protocol:

  • Sample Preparation and Digestion:

    • Denaturation and Reduction: Denature the ADC sample (e.g., 100 µg) in a buffer containing a denaturant (e.g., 6 M Guanidine-HCl) and a reducing agent (e.g., 10 mM DTT) at 37°C for 1 hour.

    • Alkylation: Alkylate the reduced cysteine residues with an alkylating agent (e.g., 25 mM iodoacetamide) in the dark at room temperature for 30 minutes.

    • Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Digestion: Add trypsin at a 1:20 (w/w) ratio to the ADC and incubate at 37°C for 4-16 hours. The addition of surfactants or denaturants may improve the recovery of hydrophobic peptides.[8]

  • LC-MS/MS Analysis:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient from 5% to 40% B over 60-90 minutes.

    • Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition mode to acquire both MS and MS/MS spectra.

  • Data Analysis:

    • Use a protein sequence database search engine to identify the peptides from the MS/MS data.

    • Search for expected modifications, including the mass of the this compound linker-payload on the corresponding amino acid residues.

    • Manually inspect the MS/MS spectra to confirm the identification of conjugated peptides and PTMs.

By implementing these detailed analytical methods, researchers, scientists, and drug development professionals can ensure a comprehensive characterization of this compound ADCs, leading to the development of safe and effective biotherapeutics.

References

Application Note: Determination of Drug-to-Antibody Ratio (DAR) for TCO-PEG4-VC-P-MMAE Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic small molecule.[1] The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that defines the average number of drug molecules conjugated to a single antibody.[2] This parameter significantly impacts the ADC's efficacy, safety, and pharmacokinetic profile.[3][4] Therefore, accurate and robust determination of the DAR is essential during ADC development and manufacturing.[5]

This application note provides detailed protocols for determining the average DAR of an ADC constructed using a TCO-PEG4-VC-PAB-MMAE linker-drug. This specific conjugate utilizes a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal, site-specific conjugation to a tetrazine-modified antibody.[6][7] The linker includes a polyethylene (B3416737) glycol (PEG4) spacer, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, and a p-aminobenzyl (PAB) spacer, connected to the potent antimitotic agent, monomethyl auristatin E (MMAE).[6][7][8]

The primary method described is Hydrophobic Interaction Chromatography (HIC), a reliable technique for separating ADC species based on the hydrophobicity conferred by the conjugated drug-linker.[9][10][11] Additionally, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is presented as an orthogonal method for verification.

Principle of DAR Determination by HIC

Hydrophobic Interaction Chromatography (HIC) is a preferred method for DAR analysis of intact ADCs.[5][9][10] The principle lies in the separation of proteins based on their surface hydrophobicity. The MMAE payload is a hydrophobic molecule.[12] Consequently, as the number of drug-linker molecules attached to the antibody increases, the overall hydrophobicity of the ADC molecule also increases.[1][5]

During HIC analysis, the ADC sample is loaded onto the column in a high-salt buffer, which promotes the interaction between the hydrophobic regions of the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the different ADC species.[12] The unconjugated antibody (DAR 0), being the least hydrophobic, elutes first.[9][10] As the salt concentration decreases, ADC species with progressively higher DAR values (e.g., DAR 2, DAR 4, etc.) elute sequentially.[9][10][13] The average DAR is then calculated from the relative peak areas of the different species in the resulting chromatogram.[9][]

Visualization of ADC Structure and Analytical Workflow

To clarify the relationships between the ADC components and the analytical process, the following diagrams are provided.

ADC_Structure cluster_ADC This compound ADC Ab Antibody (Tetrazine-modified) TCO TCO Ab->TCO iEDDA Click Chemistry Linker PEG4-VC-PAB TCO->Linker Drug MMAE Linker->Drug

Caption: Structure of the this compound ADC.

HIC_Principle cluster_HIC HIC Separation Principle DAR0 DAR 0 (Unconjugated Ab) DAR2 DAR 2 Hydrophobicity_Low Low Hydrophobicity DAR0->Hydrophobicity_Low DAR4 DAR 4 DAR_etc DAR... Hydrophobicity_High High Hydrophobicity DAR_etc->Hydrophobicity_High Elution_Early Early Elution Hydrophobicity_Low->Elution_Early Elution_Late Late Elution Hydrophobicity_High->Elution_Late

Caption: Principle of ADC separation by Hydrophobic Interaction Chromatography.

Experimental_Workflow SamplePrep 1. Sample Preparation (Dilute ADC to 1 mg/mL) HIC_Setup 2. HIC-HPLC System Setup (Column Equilibration) SamplePrep->HIC_Setup Injection 3. Sample Injection HIC_Setup->Injection Gradient 4. Gradient Elution (Decreasing Salt Concentration) Injection->Gradient Detection 5. UV Detection (280 nm) Gradient->Detection Analysis 6. Data Analysis (Peak Integration) Detection->Analysis Calculation 7. Average DAR Calculation Analysis->Calculation

Caption: General experimental workflow for DAR determination by HIC-HPLC.

Experimental Protocols

Method 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC-HPLC)

This protocol is a robust method for determining the drug load distribution and average DAR of intact ADCs.

Materials and Reagents

Item Description
HIC Column Tosoh TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (or equivalent)[15][16]
Mobile Phase A 1.5 M Ammonium Sulfate in 25 mM Potassium Phosphate, pH 7.0[15]
Mobile Phase B 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) Isopropanol[15][16]
ADC Sample This compound conjugate in a suitable buffer (e.g., PBS)

| Instrumentation | HPLC or UPLC system with a UV detector (e.g., Agilent 1260/1290)[1][15] |

Procedure

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1.0 mg/mL using PBS or Mobile Phase A.[17]

  • System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.[15]

  • Injection: Inject 10-25 µL of the prepared ADC sample onto the column.

  • Elution Gradient: Apply a linear gradient to separate the ADC species. A typical gradient is shown in the table below.

  • Detection: Monitor the column eluate by UV absorbance at 280 nm.[15]

  • Column Wash: After the elution of all species, wash the column with 100% Mobile Phase B, followed by re-equilibration with 100% Mobile Phase A for the next run.

Typical HIC Gradient Conditions

Time (min) % Mobile Phase A % Mobile Phase B
0.0 100 0
12.0 0 100
15.0 0 100
15.1 100 0

| 20.0 | 100 | 0 |

Method 2: Orthogonal DAR Analysis by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC provides an alternative or confirmatory method for DAR determination.[10][18] This technique typically requires the reduction of the ADC to separate the light chains (LC) and heavy chains (HC), allowing for the calculation of DAR based on the distribution of conjugated and unconjugated chains.[10][18][19]

Materials and Reagents

Item Description
RP Column Agilent PLRP-S, 2.1 x 50 mm, 5 µm, 1000 Å (or equivalent)[20]
Mobile Phase A 0.1% Formic Acid in Water[3]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[3]
Reducing Agent Dithiothreitol (DTT)[20]

| Instrumentation | UPLC system with UV detector, optionally coupled to a Q-TOF Mass Spectrometer[20] |

Procedure

  • ADC Reduction:

    • Dilute the ADC sample to ~5 mg/mL in a suitable buffer.

    • Add DTT to a final concentration of approximately 40 mM.

    • Incubate at 37°C for 15-30 minutes to reduce the interchain disulfide bonds.[18]

  • System Equilibration: Equilibrate the RP column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject the reduced ADC sample.

  • Elution Gradient: Apply a suitable gradient of increasing Mobile Phase B to separate the unconjugated and conjugated light and heavy chains.

  • Detection: Monitor the eluate at 280 nm. If using LC-MS, the mass of each eluting peak can be determined to confirm its identity.[20]

Data Analysis and Presentation

1. Peak Identification

In the HIC chromatogram, a series of peaks will be observed. The first major peak corresponds to the unconjugated antibody (DAR 0). Subsequent peaks, eluting at later retention times, correspond to species with an increasing number of conjugated drugs (e.g., DAR 2, DAR 4, DAR 6, DAR 8 for cysteine-linked ADCs).[1][12]

2. Average DAR Calculation

The average DAR is calculated as the weighted average of the drug load for each species, based on the integrated peak area from the UV chromatogram.[9][]

The formula for calculating the average DAR is:

Average DAR = Σ (Peak Area %ᵢ * DARᵢ) / 100 []

Where:

  • Peak Area %ᵢ is the percentage of the total peak area for the species i.

  • DARᵢ is the drug-to-antibody ratio for the species i (e.g., 0, 2, 4...).

3. Sample Data Presentation

The results from the HIC analysis should be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Sample HIC Data for a TCO-MMAE ADC

Peak ID Retention Time (min) Assigned DAR (DARᵢ) Peak Area Peak Area % Weighted Area (Area % * DARᵢ)
1 5.2 0 150,000 15.0 0.0
2 7.8 2 550,000 55.0 110.0
3 9.5 4 250,000 25.0 100.0
4 10.9 6 50,000 5.0 30.0
Total 1,000,000 100.0 240.0

| Calculated Average DAR | | | | | 2.40 |

The protocols outlined in this application note provide robust and reliable methods for determining the average Drug-to-Antibody Ratio of this compound conjugates. Hydrophobic Interaction Chromatography is the primary recommended technique due to its ability to separate intact ADC species under non-denaturing conditions.[1][5] The calculation of the average DAR from the resulting chromatogram is a critical step in the characterization and quality control of ADCs, ensuring consistency, efficacy, and safety of these promising biotherapeutics. Orthogonal methods like RP-HPLC can be employed to confirm these results.[18][20]

References

Application Note and Protocols: A Guide to TCO-Tetrazine Ligation for Antibody-Drug Conjugate (ADC) Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Antibody-Drug Conjugates (ADCs) are a targeted cancer therapy that utilizes monoclonal antibodies to deliver potent cytotoxic agents specifically to tumor cells.[1] The linker connecting the antibody and the cytotoxic payload is a critical component for the success of an ADC.[1] Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine, has emerged as a powerful tool for ADC development.[2][3] This "click chemistry" reaction is exceptionally fast, highly specific, and proceeds under mild, aqueous conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules.[2][4]

This application note provides a detailed experimental framework for the preparation of ADCs using TCO-tetrazine ligation. It covers the modification of an antibody with a TCO linker, the conjugation of a tetrazine-functionalized payload, and the subsequent purification and characterization of the resulting ADC.

Data Presentation

The following table summarizes key quantitative parameters for the experimental protocols described. These values serve as a starting point and may require optimization for specific antibodies and payloads.

ParameterValueNotesSource
Antibody Modification with TCO-NHS Ester
Molar Excess of TCO-PEG-NHS Ester10- to 50-foldUse a 10-fold excess for protein concentrations ≥ 5 mg/mL and 20- to 50-fold for concentrations < 5 mg/mL.[5]
Reaction BufferPBS, pH 7.2-9Non-amine-containing buffers like PBS, HEPES, or borate (B1201080) are recommended.[5][6]
Reaction Time30 minutes (Room Temp) or 2 hours (on ice)Longer incubation may be needed at lower temperatures.[5]
Quenching Reagent1 M Tris-HCl, pH 8.0Final concentration of 50-100 mM.[7]
TCO-Tetrazine Ligation
Molar Ratio (Tetrazine:TCO)1.05:1 to 1.5:1A slight molar excess of the tetrazine payload is recommended.[8]
Reaction BufferPBS, pH 6-9The ligation is tolerant of a wide pH range.[2]
Reaction Time10 - 60 minutesReaction progress can be monitored by the disappearance of the tetrazine's color.[5]
Reaction TemperatureRoom Temperature or 4°CLower temperatures may require longer incubation times.[7]
ADC Characterization
Drug-to-Antibody Ratio (DAR)VariableTypically determined by HIC-HPLC or LC-MS.[9][10]
Conjugation Efficiency>95%Can be assessed by SDS-PAGE and UV-Vis spectroscopy.
Purity>98%Determined by Size Exclusion Chromatography (SEC).[8]

Experimental Protocols

Protocol 1: Antibody Modification with TCO-Linker

This protocol describes the modification of a monoclonal antibody (mAb) with a trans-cyclooctene (TCO) linker using an N-hydroxysuccinimide (NHS) ester. This reaction targets primary amines (e.g., lysine (B10760008) residues) on the antibody surface. To potentially improve reactivity and reduce hydrophobic interactions, using a TCO linker with a hydrophilic polyethylene (B3416737) glycol (PEG) spacer is recommended.[3][11]

Materials:

  • Monoclonal Antibody (mAb) in a non-amine-containing buffer (e.g., PBS)

  • TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Quenching Buffer (1 M Tris-HCl, pH 8.0)

  • Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to PBS, pH 7.4, using a spin desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in PBS.

  • TCO-PEG-NHS Ester Stock Solution Preparation:

    • Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Antibody Activation:

    • To the antibody solution, add 1/20th volume of 1 M NaHCO₃ to raise the pH to ~8.3.

    • Add the calculated volume of the 10 mM TCO-PEG-NHS ester stock solution to the antibody solution. A 10- to 50-fold molar excess of the NHS ester is recommended.[5]

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 5 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG-NHS ester using a spin desalting column according to the manufacturer's instructions.

    • The purified TCO-modified antibody is now ready for conjugation.

Protocol 2: Preparation of Tetrazine-Functionalized Payload

The cytotoxic payload must be functionalized with a tetrazine moiety. This often involves custom synthesis to incorporate a tetrazine linker with a reactive handle (e.g., an NHS ester or a maleimide) that can be conjugated to the drug molecule. Several pre-functionalized tetrazine linkers are commercially available.[12][13]

Protocol 3: TCO-Tetrazine Ligation for ADC Formation

This protocol describes the conjugation of the TCO-modified antibody with the tetrazine-functionalized payload.

Materials:

  • TCO-modified antibody (from Protocol 1)

  • Tetrazine-functionalized payload

  • PBS, pH 7.4

Procedure:

  • Reactant Preparation:

    • Ensure both the TCO-modified antibody and the tetrazine-functionalized payload are in a compatible buffer such as PBS.

  • Ligation Reaction:

    • Mix the TCO-modified antibody with the tetrazine-functionalized payload. A slight molar excess of the tetrazine payload (1.05 to 1.5-fold) is recommended to ensure complete conjugation.[8]

    • Incubate the reaction mixture for 10-60 minutes at room temperature.[5] The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

Protocol 4: ADC Purification and Characterization

Purification:

  • The final ADC conjugate can be purified from unreacted payload and other small molecules using size-exclusion chromatography (SEC) or dialysis.[8]

Characterization:

  • Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a critical quality attribute.

    • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS analysis of the intact or reduced ADC can provide precise information on the DAR and the distribution of drug-loaded species.[9][10]

  • Purity and Aggregation:

    • Size Exclusion Chromatography (SEC): SEC is used to determine the purity of the ADC and to quantify the presence of aggregates.

  • Antigen Binding:

    • An Enzyme-Linked Immunosorbent Assay (ELISA) can be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.[14]

Mandatory Visualizations

ADC_Preparation_Workflow cluster_modification Step 1: Antibody Modification cluster_ligation Step 2: TCO-Tetrazine Ligation cluster_purification Step 3: Purification cluster_characterization Step 4: Characterization mAb Monoclonal Antibody (mAb) TCO_mAb TCO-modified mAb mAb->TCO_mAb NHS Ester Chemistry TCO_linker TCO-PEG-NHS Ester TCO_linker->TCO_mAb ADC_unpurified Unpurified ADC TCO_mAb->ADC_unpurified IEDDA Click Reaction Tetrazine_payload Tetrazine-Payload Tetrazine_payload->ADC_unpurified Purified_ADC Purified ADC ADC_unpurified->Purified_ADC SEC/Dialysis DAR DAR (HIC/LC-MS) Purified_ADC->DAR Purity Purity (SEC) Purified_ADC->Purity Binding Antigen Binding (ELISA) Purified_ADC->Binding

Caption: Experimental workflow for ADC preparation via TCO-tetrazine ligation.

Caption: TCO-tetrazine inverse-electron-demand Diels-Alder cycloaddition reaction.

References

Application Notes and Protocols for Cell-Based Functional Assays of ADCs with TCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for essential cell-based functional assays to characterize Antibody-Drug Conjugates (ADCs) featuring the TCO-PEG4-VC-PAB-MMAE linker-payload system. The trans-cyclooctene (B1233481) (TCO) group allows for bioorthogonal conjugation to a tetrazine-modified antibody, while the valine-citrulline (VC) linker is designed for cleavage by intracellular enzymes like Cathepsin B, ensuring targeted release of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE).[1][2][3]

MMAE functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][4] A key feature of MMAE is its ability to permeate cell membranes, enabling a "bystander effect" where it can kill adjacent, antigen-negative tumor cells, which is particularly advantageous in heterogeneous tumors.[5][6][7]

This document outlines protocols for cytotoxicity, internalization, and bystander effect assays, complete with data presentation tables and workflow diagrams to guide researchers in the preclinical evaluation of their ADCs.

I. Quantitative Data Summary

The following tables summarize typical data obtained from the functional assays described in this document. These values are illustrative and will vary depending on the target antigen, antibody, cell line, and specific experimental conditions.

Table 1: In Vitro Cytotoxicity of MMAE-based ADCs

Cell LineTarget AntigenADC ConstructIC50 (nM)
SK-BR-3HER2Trastuzumab-vc-MMAE~0.1 - 1.0
N87HER2Trastuzumab-vc-MMAE~0.5 - 5.0
MCF7HER2 (low)Trastuzumab-vc-MMAE>100
Karpas 299CD30cAC10-vcMMAE~0.1 - 1.0
HCC1954HER2Trastuzumab-based ADC~1.0 - 10.0
MDA-MB-468HER2 (negative)Trastuzumab-vc-MMAE>1000

IC50 values are highly dependent on the specific antibody, drug-to-antibody ratio (DAR), and assay duration.

Table 2: Key Parameters for ADC Functional Assays

AssayKey ParameterTypical Range/Value
Cytotoxicity AssaySeeding Density1,000 - 10,000 cells/well
Incubation Time72 - 144 hours
IC50 for potent ADCs0.01 - 100 nM
Internalization AssayIncubation Time0.5 - 24 hours
Labeling ReagentpH-sensitive dyes (e.g., pHrodo)
Bystander AssayCo-culture Ratio (Ag+:Ag-)1:1, 1:5, 1:10
Incubation Time72 - 144 hours

II. Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action for an ADC with a cleavable linker and MMAE payload.

ADC Mechanism of Action Mechanism of Action of MMAE-Based ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC ADC (TCO-Antibody + Tetrazine-Linker-Payload) Receptor Target Antigen on Cancer Cell ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking MMAE Free MMAE Lysosome->MMAE 4. Linker Cleavage Tubulin Tubulin Dimer MMAE->Tubulin 5. Tubulin Binding MMAE_out Free MMAE MMAE->MMAE_out 7. Efflux MicrotubuleDisruption Microtubule Disruption Tubulin->MicrotubuleDisruption 6. Inhibition of Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest MicrotubuleDisruption->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis BystanderCell Antigen-Negative Neighboring Cell BystanderCell->Apoptosis 9. Cytotoxicity MMAE_out->BystanderCell 8. Diffusion & Uptake

Caption: Mechanism of action of an MMAE-based ADC.

III. Experimental Protocols

A. In Vitro Cytotoxicity Assay

This protocol determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50). The MTT assay is a colorimetric assay that measures metabolic activity.[8][9][10]

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC with this compound

  • Isotype control antibody

  • Free MMAE

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Microplate reader

Protocol Workflow:

Cytotoxicity Assay Workflow Workflow for In Vitro Cytotoxicity Assay A 1. Cell Seeding (5,000-10,000 cells/well) B 2. Overnight Incubation (37°C, 5% CO2) A->B C 3. ADC Treatment (Serial Dilutions) B->C D 4. Incubation (72-96 hours) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4 hours) E->F G 7. Add Solubilization Solution F->G H 8. Overnight Incubation (at 37°C) G->H I 9. Read Absorbance (570 nm) H->I J 10. Data Analysis (Calculate IC50) I->J

Caption: Workflow for the in vitro cytotoxicity assay.

Detailed Steps:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[8]

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Treatment:

    • Prepare serial dilutions of the ADC, unconjugated isotype control antibody, and free MMAE in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[8]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[8]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.[8]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.[8][9]

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[8]

B. Antibody Internalization Assay

This assay qualitatively and quantitatively measures the uptake of the ADC by target cells. A common method uses pH-sensitive dyes that fluoresce upon entering the acidic environment of endosomes and lysosomes.[11][12]

Materials:

  • Target-positive cell line

  • ADC with this compound

  • pH-sensitive dye labeling kit (e.g., pHrodo)

  • Live-cell imaging system or flow cytometer

  • 96-well black-walled, clear-bottom plates

Protocol Workflow:

Internalization Assay Workflow Workflow for Antibody Internalization Assay A 1. Cell Seeding B 2. Overnight Incubation A->B D 4. Treat Cells with Labeled ADC B->D C 3. Label ADC with pH-sensitive Dye C->D E 5. Incubate (e.g., 0.5, 2, 6, 24 hours) D->E F 6. Wash Cells (Optional) E->F G 7. Acquire Images or Run Flow Cytometry F->G H 8. Quantify Fluorescence Intensity G->H

Caption: Workflow for the antibody internalization assay.

Detailed Steps:

  • Cell Seeding:

    • Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density.

    • Incubate overnight to allow for attachment.

  • ADC Labeling:

    • Label the ADC with a pH-sensitive dye according to the manufacturer's protocol.

  • Treatment:

    • Treat the cells with the fluorescently labeled ADC at a predetermined concentration.

    • Incubate for various time points (e.g., 30 minutes, 2 hours, 6 hours, 24 hours) at 37°C.[13]

  • Data Acquisition:

    • For imaging: Wash the cells with PBS and acquire images using a high-content imaging system.

    • For flow cytometry: Detach the cells, wash with PBS, and analyze on a flow cytometer.

  • Data Analysis:

    • Quantify the mean fluorescence intensity per cell or per well.

    • Plot the fluorescence intensity over time to determine the rate of internalization.

C. In Vitro Bystander Effect Assay

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.[5][6]

Materials:

  • Antigen-positive (Ag+) cell line

  • Antigen-negative (Ag-) cell line, sensitive to MMAE

  • The Ag- cell line should ideally express a fluorescent protein (e.g., GFP) for easy identification.

  • ADC with this compound

  • Isotype control ADC

  • 96-well plates

  • Flow cytometer or high-content imaging system

Protocol Workflow:

Bystander Effect Assay Workflow Workflow for Bystander Effect Assay A 1. Co-culture Seeding (Ag+ and Ag- cells) B 2. Overnight Incubation A->B C 3. ADC Treatment (Range of Concentrations) B->C D 4. Incubation (72-96 hours) C->D E 5. Cell Viability Analysis (of Ag- cells) D->E F 6. Data Analysis E->F

Caption: Workflow for the in vitro bystander effect assay.

Detailed Steps:

  • Cell Seeding:

    • Co-culture the Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).[6]

    • As a control, seed each cell line individually.

    • Incubate overnight to allow for attachment.

  • Treatment:

    • Treat the co-cultures and monocultures with a range of concentrations of the ADC and the isotype control ADC.[6]

    • Include untreated wells as a control.

  • Incubation:

    • Incubate the plate for 72-96 hours.[6]

  • Analysis:

    • Quantify the viability of the Ag- cell population.

    • If using a fluorescently labeled Ag- cell line, this can be done via flow cytometry or high-content imaging by gating on the fluorescent cells.[6]

    • A significant reduction in the viability of the Ag- cells in the co-culture treated with the target-specific ADC, compared to the monoculture or isotype control, indicates a bystander effect.[6]

IV. Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical functional characterization of ADCs utilizing the this compound system. By systematically evaluating cytotoxicity, internalization, and the bystander effect, researchers can gain critical insights into the efficacy and mechanism of action of their ADC candidates, facilitating informed decisions for further development.

References

Application Notes and Protocols for the Production of Antibody-Drug Conjugates (ADCs) using TCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the high potency of a cytotoxic agent.[1][2] This powerful combination allows for the selective delivery of a "payload" drug to cancer cells while minimizing exposure to healthy tissues.[1][] The design of an effective ADC hinges on three key components: the antibody, the cytotoxic payload, and the linker that connects them.[1][2]

This document provides a detailed guide for the production and characterization of an ADC utilizing the advanced drug-linker TCO-PEG4-VC-PAB-MMAE . This system employs a highly efficient and bioorthogonal "click chemistry" reaction for conjugation.[4][5]

The key components of this drug-linker are:

  • TCO (Trans-cyclooctene): A strained alkene that serves as a reactive handle for a rapid and specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reaction with a tetrazine-modified antibody.[2][5][6] This catalyst-free "click" reaction is known for its exceptional speed and biocompatibility.[5][7]

  • PEG4: A hydrophilic 4-unit polyethylene (B3416737) glycol spacer that enhances aqueous solubility, improves pharmacokinetics, and reduces steric hindrance during conjugation.[2][6]

  • VC-PAB (Valine-Citrulline-p-Aminobenzylcarbamate): A dipeptide linker specifically designed to be cleaved by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[2][8] This ensures the payload is released inside the target cell. The PAB acts as a self-immolative spacer, ensuring the complete and unmodified release of the active drug following cleavage.[2]

  • MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[8][9] Its high toxicity makes it unsuitable as a standalone drug but ideal as an ADC payload.[8]

This protocol will cover the two main stages of ADC production: the modification of the antibody with a tetrazine group and the subsequent conjugation of the TCO-containing drug-linker. It will also detail the necessary purification and characterization steps to ensure the quality and homogeneity of the final ADC product.

I. Experimental Protocols

Protocol 1: Preparation of Tetrazine-Modified Antibody (mAb-Tz)

This protocol describes the modification of a monoclonal antibody by attaching tetrazine moieties to its surface lysine (B10760008) residues using an N-Hydroxysuccinimide (NHS) ester functionalized tetrazine.

Materials:

  • Monoclonal Antibody (mAb) of interest

  • Tetrazine-NHS ester (e.g., Methyltetrazine-PEG4-NHS Ester)

  • Reaction Buffer: 50 mM Borate Buffer, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Antibody Preparation:

    • Equilibrate a desalting column with Reaction Buffer (Borate Buffer, pH 8.5).

    • Exchange the buffer of the stock mAb solution into the Reaction Buffer to remove any amine-containing buffers (like Tris).

    • Adjust the final antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution Preparation:

    • Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction:

    • Add a 5 to 10-fold molar excess of the 10 mM Tetrazine-NHS stock solution to the prepared antibody solution.[2]

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[2]

  • Quenching Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 5 minutes at room temperature.[10]

  • Purification:

    • Remove excess, unreacted Tetrazine-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • The resulting tetrazine-modified antibody (mAb-Tz) is now ready for conjugation.

Protocol 2: ADC Conjugation via IEDDA Click Chemistry

This protocol details the conjugation of the this compound drug-linker to the tetrazine-modified antibody (mAb-Tz).

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Conjugation Buffer: PBS, pH 7.4

  • Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

  • Drug-Linker Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2]

  • Conjugation Reaction:

    • To the mAb-Tz solution in PBS, add a 1.5 to 3.0 molar excess of the this compound stock solution.[2]

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.[10][11] The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color (absorption band between 510-550 nm).[12]

  • Purification of the ADC:

    • The final ADC product must be purified to remove unreacted drug-linker and any potential aggregates.

    • Size Exclusion Chromatography (SEC) is a widely used method for this purpose.[13]

    • Alternatively, Tangential Flow Filtration (TFF) can be used for buffer exchange and removal of small molecules.[13]

  • Storage:

    • After purification, filter the final ADC solution through a 0.2 µm filter.

    • Store the purified ADC in a suitable formulation buffer at 4°C for short-term use or at -80°C for long-term storage.[2][14]

II. ADC Characterization

Thorough characterization is critical to ensure the quality, efficacy, and safety of the produced ADC.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody and is a critical quality attribute.[15][16] Hydrophobic Interaction Chromatography (HIC) is the gold standard for this analysis.[17][18]

Method: Hydrophobic Interaction Chromatography (HIC-HPLC)

  • Principle: HIC separates molecules based on their hydrophobicity. Since the MMAE payload is hydrophobic, ADC species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) will have different retention times on the HIC column.[17][19]

  • Generic HIC-HPLC Parameters:

    • Column: Tosoh Bio Butyl-NPR, 2.5 µm, 4.6 x 35 mm[20]

    • Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0[20]

    • Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% v/v Isopropanol (IPA)[20]

    • Flow Rate: 0.8 mL/min[20]

    • Temperature: 30°C[20]

    • Detection: UV at 280 nm[20]

  • DAR Calculation: The average DAR is calculated from the weighted area of each peak corresponding to a different drug load.[21]

Protocol 4: Analysis of Aggregation and Purity

Method: Size Exclusion Chromatography (SEC-HPLC)

  • Principle: SEC separates molecules based on their size. It is used to quantify the percentage of monomer, aggregates, and fragments in the final ADC preparation.[2]

  • Generic SEC-HPLC Parameters:

    • Column: Agilent AdvanceBio SEC 300 Å, 2.7 µm, 4.6 x 150 mm[20]

    • Mobile Phase: 100 mM NaH₂PO₄/Na₂HPO₄, 250 mM NaCl, 10% v/v IPA, pH 6.8[20]

    • Flow Rate: 0.25 mL/min[20]

    • Temperature: 30°C[20]

    • Detection: UV at 280 nm[20]

Method: SDS-PAGE

  • Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is used to assess the purity and integrity of the ADC under both reducing and non-reducing conditions.[2]

III. Data Presentation

The following tables summarize the key quantitative parameters for the production and characterization of the ADC.

Table 1: Reagent Concentrations and Ratios

Parameter Protocol Recommended Value Purpose
Antibody Concentration 1 2-5 mg/mL Optimal for efficient modification.
Tetrazine-NHS Stock Conc. 1 10 mM in DMSO Standard concentration for stock solution.[2]
Tetrazine:mAb Molar Ratio 1 5-10 fold excess Drives the modification reaction to completion.[2]
TCO-Drug-Linker Stock Conc. 2 10 mM in DMSO Standard concentration for stock solution.[2]

| TCO:mAb-Tz Molar Ratio | 2 | 1.5-3.0 fold excess | Ensures efficient "click" conjugation.[2] |

Table 2: Reaction Conditions

Parameter Protocol Recommended Value Notes
Modification Reaction Time 1 1-2 hours Incubation at room temperature.[2]
Modification Reaction pH 1 8.5 (Borate Buffer) Optimal for NHS ester reaction with lysines.[2]
Conjugation Reaction Time 2 1-2 hours Incubation at room temperature.[10][11]

| Conjugation Reaction pH | 2 | 7.4 (PBS) | Physiologically relevant and compatible with click chemistry.[2] |

Table 3: Analytical Characterization Parameters

Analysis Parameter Typical Value/Specification
DAR (HIC-HPLC) Average DAR Typically 3.5 - 4.0
Purity (SEC-HPLC) Monomer Percentage > 95%
Purity (SDS-PAGE) Major bands at expected MW No significant impurities

| Endotoxin | Level | < 1 EU/mg |

IV. Visualizations

ADC Production Workflow

ADC_Production_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Drug-Linker Conjugation mAb Monoclonal Antibody (mAb) buffer_exchange1 Buffer Exchange (Borate Buffer, pH 8.5) mAb->buffer_exchange1 tz_nhs Add Tetrazine-NHS Ester (5-10x molar excess) buffer_exchange1->tz_nhs incubate1 Incubate (1-2h, RT) tz_nhs->incubate1 quench Quench Reaction (Tris Buffer) incubate1->quench purify1 Purify (Desalting Column) (PBS, pH 7.4) quench->purify1 mAb_Tz Tetrazine-Modified Ab (mAb-Tz) purify1->mAb_Tz conjugate Combine mAb-Tz and TCO-Drug (1.5-3x molar excess) mAb_Tz->conjugate tco_drug Prepare TCO-Drug-Linker (10 mM in DMSO) incubate2 Incubate (Click Reaction) (1-2h, RT) conjugate->incubate2 purify2 Purify ADC (SEC Chromatography) incubate2->purify2 final_adc Final Purified ADC purify2->final_adc

Caption: Experimental workflow for the two-step production of the ADC.

MMAE Mechanism of Action

MMAE_Mechanism cluster_cell Target Cancer Cell binding 1. ADC binds to target antigen internalization 2. Internalization (Endocytosis) binding->internalization lysosome 3. Trafficking to Lysosome internalization->lysosome cleavage 4. Linker Cleavage by Cathepsin B lysosome->cleavage release 5. MMAE Release into Cytosol cleavage->release inhibition 6. Inhibition of Tubulin Polymerization release->inhibition tubulin Tubulin Dimers microtubules Microtubules tubulin->microtubules Polymerization arrest 7. G2/M Phase Cell Cycle Arrest microtubules->arrest inhibition->tubulin inhibition->microtubules apoptosis 8. Apoptosis (Cell Death) arrest->apoptosis ADC Antibody-Drug Conjugate (ADC) ADC->binding

Caption: Intracellular mechanism of action for an MMAE-based ADC.

References

Application of TCO-PEG4-VC-PAB-MMAE in Preclinical Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCO-PEG4-VC-PAB-MMAE is a pre-formed drug-linker conjugate utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2][3][4] This system leverages bioorthogonal click chemistry for the site-specific conjugation of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to a monoclonal antibody (mAb). The design of this linker incorporates several key features to ensure stability in circulation and efficient, targeted release of the payload within cancer cells. This document provides a detailed overview of its mechanism of action, application notes, and protocols for its use in preclinical oncology research.

Mechanism of Action

The therapeutic strategy of an ADC constructed with this compound involves a multi-step process designed for maximal efficacy and minimal off-target toxicity.

  • Bioorthogonal Conjugation: The trans-cyclooctene (B1233481) (TCO) group on the linker reacts specifically with a tetrazine-modified antibody through an inverse electron demand Diels-Alder (iEDDA) reaction.[2] This "click chemistry" approach allows for the creation of a homogeneous ADC with a precise drug-to-antibody ratio (DAR).

  • Systemic Circulation and Tumor Targeting: Once conjugated to a tumor-targeting antibody, the ADC circulates in the bloodstream. The hydrophilic PEG4 spacer is designed to improve the solubility and pharmacokinetic profile of the ADC.

  • Internalization: Upon binding to the target antigen on the surface of a cancer cell, the ADC-antigen complex is internalized, typically via endocytosis.

  • Lysosomal Trafficking and Payload Release: Inside the cell, the ADC is trafficked to the lysosome. The Val-Cit (VC) dipeptide linker is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1]

  • Self-Immolation and Drug Activation: Following cleavage of the VC linker, the p-aminobenzyl carbamate (B1207046) (PAB) spacer undergoes a self-immolative electronic cascade, leading to the release of the active MMAE payload into the cytoplasm.

  • Cytotoxicity: Free MMAE, a potent tubulin inhibitor, disrupts the microtubule network of the cancer cell. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Key Features and Components

ComponentFunctionReference
Trans-cyclooctene (TCO) Bioorthogonal handle for site-specific conjugation to a tetrazine-modified antibody via iEDDA click chemistry.[1][2]
PEG4 Spacer A polyethylene (B3416737) glycol spacer that enhances solubility, reduces aggregation, and improves the pharmacokinetic properties of the ADC.[1]
Val-Cit (VC) Linker A dipeptide sequence that is stable in circulation but is selectively cleaved by lysosomal proteases (e.g., Cathepsin B) within the target tumor cell.[1]
PAB Spacer A self-immolative spacer that ensures the efficient release of the unmodified, active MMAE payload following VC linker cleavage.[1]
MMAE Monomethyl auristatin E, a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

Preclinical Application Data (Representative)

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of vc-MMAE constructs against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
SKBR3Breast Cancer410.54 ± 4.9
HEK293Human Embryonic Kidney482.86 ± 6.4
PC-3Prostate Cancer2.43
C4-2BProstate Cancer1.65

Note: The presented IC50 values are for vc-MMAE constructs and may vary depending on the antibody, target antigen expression, and specific cell line used.

In Vivo Efficacy

Preclinical in vivo studies using ADCs with cleavable linkers and MMAE have demonstrated significant anti-tumor activity. A study on a clickable cleavable ADC with a TCO-linked MMAE payload in colorectal and ovarian cancer models showed good tolerance and therapeutic effect.

Tumor ModelTreatment GroupOutcome
LS174T (Colorectal)Clickable Cleavable ADC (tc-ADC)Potent anti-tumor activity
OVCAR-3 (Ovarian)Clickable Cleavable ADC (tc-ADC)Potent anti-tumor activity

Note: This data is from a study using a similar "click-to-release" ADC concept and is intended to be representative of the potential efficacy.

Experimental Protocols

Protocol 1: Preparation of Tetrazine-Modified Antibody

This protocol describes the modification of a monoclonal antibody with a tetrazine moiety for subsequent conjugation with this compound.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tetrazine-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

  • Reaction Buffer: Borate Buffer (50 mM, pH 8.5)

Procedure:

  • Antibody Preparation: Exchange the antibody into the Reaction Buffer using a desalting column to remove any primary amine-containing buffer components. Adjust the antibody concentration to 2-5 mg/mL.

  • Tetrazine-NHS Stock Solution: Immediately before use, dissolve the Tetrazine-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS stock solution to the antibody solution.

  • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester by passing the reaction mixture through a desalting column equilibrated with PBS.

  • Characterization: Determine the degree of labeling (tetrazine-to-antibody ratio) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the tetrazine moiety.

Protocol 2: ADC Conjugation via iEDDA Click Chemistry

This protocol outlines the conjugation of the tetrazine-modified antibody with this compound.

Materials:

  • Tetrazine-modified antibody

  • This compound

  • Anhydrous DMSO

  • PBS, pH 7.4

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the tetrazine-modified antibody.

  • Incubate the reaction for 1-4 hours at room temperature or 37°C, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification: Purify the resulting ADC from unreacted this compound and other small molecules using a desalting column or size-exclusion chromatography (SEC).

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product by size-exclusion chromatography (SEC).

    • Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).

Protocol 3: In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the newly generated ADC on target and non-target cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • ADC construct

  • Isotype control ADC (non-targeting ADC)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the isotype control ADC in cell culture medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the untreated control wells and plot the cell viability against the ADC concentration. Calculate the IC50 value using a non-linear regression curve fit.

Visualizations

Mechanism_of_Action cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Events ADC ADC (Antibody-TCO-PEG4-VC-PAB-MMAE) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Targeting Internalization Internalization (Endocytosis) TumorCell->Internalization Binding Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release MMAE Release Cleavage->Release MMAE Active MMAE Release->MMAE Apoptosis Apoptosis MMAE->Apoptosis Tubulin Inhibition

Caption: Mechanism of action of a this compound ADC.

Experimental_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: ADC Conjugation cluster_2 Step 3: Characterization & Evaluation mAb Monoclonal Antibody Modified_mAb Tetrazine-Modified mAb mAb->Modified_mAb Reaction TetrazineNHS Tetrazine-NHS Ester TetrazineNHS->Modified_mAb ADC Purified ADC Modified_mAb->ADC iEDDA Click Reaction TCO_Linker This compound TCO_Linker->ADC Characterization DAR, Purity, Binding ADC->Characterization InVitro In Vitro Cytotoxicity ADC->InVitro InVivo In Vivo Efficacy ADC->InVivo

Caption: General workflow for ADC development.

References

Troubleshooting & Optimization

optimizing TCO-tetrazine reaction conditions for higher conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for TCO-tetrazine click chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, answers to frequently asked questions, and detailed protocols to ensure the successful execution of your conjugation experiments.

Troubleshooting Guide

This guide addresses common issues encountered during TCO-tetrazine ligation experiments.

IssuePotential CauseRecommended Solution
Low or No Conjugation Product Hydrolysis of NHS ester-functionalized TCO or Tetrazine: N-hydroxysuccinimide (NHS) esters are moisture-sensitive and can hydrolyze, rendering them inactive for labeling primary amine-containing molecules.[1]- Allow reagent vials to equilibrate to room temperature before opening to prevent condensation. - Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2]
Incorrect Stoichiometry: An improper molar ratio of TCO to tetrazine can result in an incomplete reaction.- Empirically optimize the molar ratio. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended as a starting point.[2][3]
Suboptimal pH: The labeling of molecules with NHS esters is pH-dependent, and the subsequent ligation can also be influenced by pH.[4]- For labeling with NHS esters, use an amine-free buffer (e.g., 100 mM sodium phosphate (B84403), 150 mM NaCl) at a pH between 7.2 and 9.0.[1] - The TCO-tetrazine ligation itself is robust and can be performed in a pH range of 6 to 9.[3][5]
Low Reactant Concentration: Dilute solutions can lead to slow reaction rates and inefficient conjugation.[6]- If possible, concentrate your reactants. The fast kinetics of the TCO-tetrazine reaction allow for efficient conjugation even at nanomolar to micromolar concentrations.[6]
"Masking" of TCO Moiety: When conjugating TCO to large biomolecules like antibodies, the TCO group can sometimes be sterically hindered or involved in hydrophobic interactions with the biomolecule, rendering it inaccessible for reaction.[7]- Introduce a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between the TCO and the biomolecule to improve accessibility.[7][8]
TCO Isomerization: The highly reactive trans-cyclooctene (B1233481) can isomerize to the less reactive cis-cyclooctene, especially in the presence of thiols or certain metals.[7][9]- Store TCO reagents appropriately, and consider using radical inhibitors or storing them as stable silver(I) complexes for long-term stability.[9]
Reaction Appears Slow Suboptimal Temperature: While the reaction is typically fast at room temperature, lower temperatures will slow down the kinetics.- Most reactions are complete within 30-60 minutes at room temperature.[3] For slower reacting partners or at lower temperatures (e.g., 4°C), extend the incubation time up to 2 hours or overnight.[3][10] Incubation at 37°C or 40°C can accelerate the reaction.[2][3]
Poor Reactant Design: The electronic properties of the TCO and tetrazine significantly impact the reaction rate.- To increase the reaction rate, use a TCO with electron-donating groups and a tetrazine with electron-withdrawing groups.[11][12] Highly strained TCOs also exhibit faster kinetics.[12]
Unexpected Side Products or Poor Yield Competing Reactions: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule during labeling with NHS esters.[2]- Ensure the use of amine-free buffers during the NHS ester labeling step.[1][2]
Instability of Tetrazine: Some highly reactive tetrazines can be unstable in aqueous solutions over extended periods.[13]- Choose a tetrazine with a good balance of reactivity and stability for your specific application. Diaryl tetrazines often provide a good compromise.[12]

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?

A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule. A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[2][3] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically.

Q2: What are the recommended reaction buffers and pH range?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with phosphate-buffered saline (PBS) being a common choice.[3] The reaction is typically performed in a pH range of 6 to 9.[3][5] When labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate with 150 mM sodium chloride, at a pH of 7.5, to prevent side reactions with the buffer.[2][3]

Q3: What is the ideal reaction temperature and duration?

A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[3] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[3] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[2][3]

Q4: Is a catalyst required for the TCO-tetrazine click reaction?

A4: No, a catalyst is not required. The TCO-tetrazine reaction is a bioorthogonal reaction that proceeds spontaneously without the need for a catalyst, such as copper, which can be cytotoxic.[6] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[6]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the TCO-tetrazine ligation can be monitored spectrophotometrically. The tetrazine moiety has a characteristic absorbance in the visible range (around 510-550 nm) which disappears as the reaction proceeds.[5][14] This change in absorbance allows for real-time tracking of the conjugation.[14]

Quantitative Data on Reaction Parameters

The rate of the TCO-tetrazine ligation is quantified by the second-order rate constant (k₂), with higher values indicating a faster reaction.

TCO DerivativeTetrazine DerivativeSolvent/BufferTemperature (°C)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO[¹¹¹In]In-labeled-TzPBS37(13 ± 0.08) x 10³
TCO-PEG₄MeEVEDPBS372,750
TCO-PEG₄Me4PyrDPBS372,740
TCO-PEG₄MeDHPDPBS371,820
TCO-PEG₄MePhDPBS37990
TCO-PEG₄DHP₂DPBS376,450
TCO-PEG₄Me2PyrDPBS375,120
TCO-PEG₄2Pyr₂DPBS3769,400
TCO3,6-dipyridyl-s-tetrazineWater25366,000
TCOUnsubstituted1,4-dioxane25>70
TCO-PEG₄H-phenyl-TzDPBS37>39,000
TCO-carbamate3-methyl-6-phenyl-tetrazine25% ACN/PBS20420 ± 49

Note: The reactivity of TCO and tetrazine derivatives can vary significantly based on their specific chemical structures and substituents.[11][12][13][15][16]

Experimental Protocols

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the general steps for conjugating a TCO-labeled protein to a tetrazine-labeled protein.

  • Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[3]

  • Reactant Calculation: Determine the volumes of each protein solution required to achieve the desired molar ratio. A 1.05 to 1.5-fold molar excess of the tetrazine-labeled protein is a good starting point.[2][3]

  • Conjugation: Mix the TCO-labeled protein with the tetrazine-labeled protein.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.[2][3] Alternatively, incubate for 30-120 minutes at 4°C or for 30 minutes at 37°C to modulate the reaction speed.[10]

  • Purification (Optional): If necessary, the resulting conjugate can be purified from any unreacted starting material using size-exclusion chromatography.[3]

  • Storage: Store the final conjugate at 4°C until further use.[3]

Protocol 2: Labeling a Protein with a TCO-NHS Ester

This protocol describes how to label a protein containing primary amines with a TCO-NHS ester.

  • Protein Preparation: Buffer exchange the protein into an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL.[2]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[2][3]

  • Labeling Reaction: Add a 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution. Incubate for 1 hour at room temperature.[3]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 5 minutes.[3]

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or through dialysis.[3] The TCO-labeled protein is now ready for conjugation.

Visualizations

Caption: Mechanism of the TCO-Tetrazine Ligation.

Protein_Conjugation_Workflow cluster_labeling Step 1: Protein Labeling cluster_conjugation Step 2: Ligation cluster_purification Step 3: Purification & Analysis ProteinA Protein A ProteinA_TCO TCO-Labeled Protein A ProteinA->ProteinA_TCO Labeling Reaction TCO_NHS TCO-NHS Ester TCO_NHS->ProteinA_TCO Mix Mix Labeled Proteins ProteinA_TCO->Mix ProteinB Protein B ProteinB_Tetrazine Tetrazine-Labeled Protein B ProteinB->ProteinB_Tetrazine Labeling Reaction Tetrazine_NHS Tetrazine-NHS Ester Tetrazine_NHS->ProteinB_Tetrazine ProteinB_Tetrazine->Mix Incubate Incubate (RT, 30-60 min) Mix->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze Product (e.g., SDS-PAGE, MS) Purify->Analyze

Caption: Workflow for TCO-Tetrazine Protein-Protein Conjugation.

Troubleshooting_Logic node_rect node_rect Start Low/No Conjugation? Check_Reagents Reagents Active? Start->Check_Reagents Check_Stoichiometry Stoichiometry Correct? Check_Reagents->Check_Stoichiometry Yes Sol_Reagents Use fresh, anhydrous reagents. Equilibrate to RT before opening. Check_Reagents->Sol_Reagents No Check_pH pH Optimal? Check_Stoichiometry->Check_pH Yes Sol_Stoichiometry Optimize molar ratio. (e.g., 1.5x Tetrazine excess) Check_Stoichiometry->Sol_Stoichiometry No Check_Concentration Concentration Sufficient? Check_pH->Check_Concentration Yes Sol_pH Use amine-free buffer (pH 7.2-9.0) for NHS labeling. Check_pH->Sol_pH No Sol_Concentration Increase reactant concentrations if possible. Check_Concentration->Sol_Concentration No

References

Technical Support Center: TCO-PEG4-VC-PAB-MMAE ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Antibody-Drug Conjugates (ADCs) utilizing the TCO-PEG4-VC-PAB-MMAE drug-linker. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to ADC aggregation and stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of aggregation when using the this compound linker-payload?

A1: Aggregation of ADCs, including those synthesized with this compound, is a complex issue stemming from various factors:

  • Payload Hydrophobicity : The MMAE payload is inherently hydrophobic. Conjugation of multiple MMAE molecules to an antibody increases the overall hydrophobicity of the ADC, promoting self-association to minimize the exposure of these hydrophobic regions to the aqueous environment.[1]

  • High Drug-to-Antibody Ratio (DAR) : A higher DAR leads to a greater number of hydrophobic MMAE molecules per antibody, which significantly increases the propensity for aggregation.[1][2] Finding the right balance is key to maximizing efficacy while minimizing aggregation.

  • Conjugation Process Conditions : The conditions during the bioorthogonal reaction between the TCO group on the linker and a tetrazine-modified antibody are critical.[3] Factors such as pH, temperature, and the use of organic co-solvents (often required to dissolve the linker-payload) can induce conformational changes in the antibody, leading to aggregation.[1][4]

  • Formulation and Buffer Conditions : Suboptimal buffer conditions, such as a pH near the antibody's isoelectric point or inappropriate ionic strength, can decrease colloidal stability and promote aggregation.[1][4][5]

  • Environmental Stress : ADCs are susceptible to physical stress. Exposure to high temperatures, repeated freeze-thaw cycles, and mechanical agitation can all contribute to the formation of aggregates.[2][6]

Q2: How does the PEG4 linker in this compound help mitigate aggregation?

A2: The polyethylene (B3416737) glycol (PEG) spacer is a key component for improving ADC stability. The PEG4 linker in your construct offers several advantages:

  • Increased Hydrophilicity : PEG linkers are hydrophilic and can effectively "shield" the hydrophobic MMAE payload.[2][][8] This reduces the overall hydrophobicity of the ADC and decreases the likelihood of intermolecular hydrophobic interactions that lead to aggregation.[]

  • Enhanced Solubility : By increasing the hydrophilicity of the drug-linker, the PEG4 spacer improves its solubility in aqueous buffers, which can lead to more efficient conjugation and a lower tendency for the final ADC to aggregate.[][8]

  • Reduced Steric Hindrance : The flexible PEG spacer can reduce steric hindrance, potentially allowing for more efficient conjugation to the antibody.[3]

Q3: My ADC shows significant aggregation immediately after purification. What are the most likely causes and immediate troubleshooting steps?

A3: Immediate post-purification aggregation often points to issues within the conjugation and purification process itself.

  • Likely Causes :

    • High Co-solvent Concentration : Using an excessive amount of an organic co-solvent like DMSO to dissolve the this compound can destabilize the antibody during conjugation.[1]

    • Unfavorable pH : If the conjugation buffer pH is close to the antibody's isoelectric point, its solubility is at a minimum, increasing the risk of aggregation.[1][4]

    • Thermal Stress : Performing the conjugation at elevated temperatures can induce protein unfolding and aggregation.[1]

  • Immediate Troubleshooting Steps :

    • Minimize Co-solvent : Use the lowest possible concentration of the organic co-solvent required to dissolve the drug-linker. A stepwise addition to the antibody solution is recommended.[1]

    • Optimize Buffer pH : Screen different buffer systems to find a pH that ensures antibody stability, typically 1-2 units away from its isoelectric point.[1]

    • Control Temperature : Conduct the conjugation reaction at a controlled, lower temperature, such as 4°C or room temperature, to minimize thermal stress.[1]

    • Consider Solid-Phase Conjugation : To prevent ADC molecules from interacting with each other during the reaction, consider immobilizing the antibody on a solid support (e.g., affinity resin). This keeps the antibodies physically separated during conjugation, preventing aggregation at its source.[4]

Q4: I am observing a gradual increase in ADC aggregation during storage. What are the best practices for formulation and storage to ensure long-term stability?

A4: Gradual aggregation during storage is typically a formulation or storage condition issue.

  • Formulation Best Practices :

    • Optimize Buffer Conditions : Maintain a stable pH and consider the ionic strength of the buffer.[]

    • Use Stabilizing Excipients : The addition of excipients is critical for long-term stability.[]

      • Surfactants : Polysorbates (e.g., Polysorbate 20 or 80) are commonly used to prevent aggregation at air-water interfaces and can shield hydrophobic patches on the ADC surface.[] A typical concentration is between 0.01% and 0.1%.[1]

      • Sugars/Cryoprotectants : Sugars like sucrose (B13894) and trehalose (B1683222) can stabilize the ADC, particularly during freeze-thaw cycles.[6]

      • Amino Acids : Arginine and histidine can be used to decrease protein-protein interactions.[]

  • Storage Best Practices :

    • Controlled Temperature : Store the ADC at the recommended temperature (e.g., 2-8°C for liquid formulations, or -20°C to -80°C for frozen). Avoid temperature fluctuations.[1]

    • Aliquot Samples : To prevent repeated freeze-thaw cycles, which are a major cause of aggregation, aliquot the ADC into single-use volumes.[6]

    • Minimize Mechanical Stress : Avoid vigorous shaking or agitation of the ADC solution.[1]

    • Protect from Light : Some payloads can be photosensitive. Store ADCs protected from light to prevent degradation that could lead to aggregation.[2]

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected by Size Exclusion Chromatography (SEC)
  • Symptom : Your SEC-HPLC analysis shows a significant percentage of high molecular weight species (HMWS) or a poor peak shape with tailing.

  • Troubleshooting Workflow :

start High Aggregation in SEC check_mp Is Mobile Phase Optimized? start->check_mp check_conj Review Conjugation Protocol check_mp->check_conj Yes sol_mp Add organic modifier (e.g., 10-15% IPA) Adjust salt concentration (e.g., 150 mM NaCl) check_mp->sol_mp No check_form Evaluate Formulation Buffer check_conj->check_form Yes sol_conj Lower co-solvent % Optimize pH Lower temperature Consider solid-phase conjugation check_conj->sol_conj No check_store Assess Storage Conditions check_form->check_store Yes sol_form Screen pH and buffers Add excipients (surfactants, sugars) check_form->sol_form No sol_store Aliquot for single use Store at constant, low temp Protect from light/agitation check_store->sol_store

Caption: Troubleshooting workflow for high aggregation detected by SEC.

Quantitative Data Summary

The following tables provide representative data on factors influencing ADC aggregation. Note that specific values will vary depending on the antibody, exact formulation, and stress conditions.

Table 1: Representative Impact of DAR on ADC Aggregation

Drug-to-Antibody Ratio (DAR)% Aggregate (Initial)% Aggregate (After 1 Week at 25°C)
21.2%2.5%
42.5%5.8%
88.1%15.3%
Data adapted from general knowledge on ADC development, where higher DARs correlate with increased hydrophobicity and aggregation.[2]

Table 2: Effect of Formulation Excipients on ADC Stability (Stressed Conditions)

Formulation Buffer (pH 6.0)% Aggregate Increase (After 24h at 40°C)
Histidine Buffer Only12.5%
+ 0.02% Polysorbate 204.2%
+ 5% Sucrose7.8%
+ 0.02% Polysorbate 20 + 5% Sucrose2.1%
This table illustrates the stabilizing effects of common excipients under thermal stress.[]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
  • Objective : To separate and quantify the monomer, dimer, and higher-order aggregates of the ADC based on hydrodynamic volume.[9]

  • Materials :

    • HPLC system with UV detector (e.g., Agilent 1260 Infinity Bio-inert LC)[9]

    • SEC column suitable for antibodies (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm)[9]

    • Mobile Phase: 150 mM Sodium Phosphate, 150 mM NaCl, pH 7.0. For hydrophobic ADCs, adding 10-15% isopropanol (B130326) may be necessary to reduce non-specific interactions and improve peak shape.[10]

    • ADC sample, diluted to 1 mg/mL in mobile phase.[6][11]

  • Method :

    • System Equilibration : Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.[6]

    • Sample Injection : Inject 10-20 µL of the prepared ADC sample.[6]

    • Detection : Monitor the eluent at a UV wavelength of 280 nm.[6]

    • Data Analysis : Integrate the peak areas corresponding to the high molecular weight species (aggregates), the monomer, and any low molecular weight species. Calculate the percentage of each species relative to the total integrated peak area.[6]

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
  • Objective : To rapidly assess the size distribution, polydispersity, and presence of aggregates in the ADC sample.[12][13]

  • Materials :

    • DLS instrument (e.g., Wyatt DynaPro Plate Reader)[13]

    • Low-volume plate or cuvette

    • ADC sample (concentration typically 0.5-2 mg/mL)

    • Filtration unit (0.1 or 0.22 µm) to remove dust

  • Method :

    • Sample Preparation : Centrifuge the ADC sample to pellet any large, insoluble material. Filter the supernatant through a low protein-binding 0.1 or 0.22 µm filter directly into a clean cuvette or plate well.

    • Instrument Setup : Set the instrument parameters, including sample viscosity (based on the buffer), temperature (e.g., 25°C), and measurement duration.

    • Data Acquisition : Place the sample in the instrument and initiate the measurement. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.[12]

    • Data Analysis : The software calculates the hydrodynamic radius (Rh) and the polydispersity index (PDI) using the Stokes-Einstein equation.[14] A monodisperse sample (e.g., pure monomer) will show a single, narrow peak and a low PDI (<0.1). The presence of aggregates will result in a second, larger peak or a significant increase in the average Rh and PDI.

Visualizations

Experimental Workflow

cluster_prep ADC Preparation & Formulation cluster_analysis Aggregation Analysis conj Conjugation: Tetrazine-Ab + TCO-Drug-Linker purify Purification (e.g., TFF, HIC) conj->purify formulate Formulation in Stabilizing Buffer purify->formulate sec SEC-HPLC (Quantify % Aggregates) formulate->sec dls DLS (Size Distribution & PDI) formulate->dls

Caption: Experimental workflow for ADC synthesis and aggregation analysis.

MMAE Mechanism of Action

cluster_cell Target Cancer Cell adc ADC Binding & Internalization lysosome Lysosomal Trafficking & Linker Cleavage adc->lysosome mmae Free MMAE in Cytosol lysosome->mmae tubulin Tubulin Polymerization Inhibition mmae->tubulin microtubule Microtubule Network Disruption tubulin->microtubule er_stress ER Stress Response microtubule->er_stress g2m G2/M Phase Cell Cycle Arrest microtubule->g2m apoptosis Apoptosis (Caspase Activation, PARP Cleavage) er_stress->apoptosis g2m->apoptosis

Caption: Signaling pathway for MMAE-induced cytotoxicity.

References

Technical Support Center: Enhancing the Plasma Stability of TCO-PEG4-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the plasma stability of antibody-drug conjugates (ADCs) utilizing the TCO-PEG4-VC-PAB-MMAE linker-payload system. Here you will find frequently asked questions and troubleshooting guides to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the plasma stability of a this compound ADC?

A1: The plasma stability of your ADC is a multifactorial issue influenced by the interplay of its components: the antibody, the linker, and the payload.[1] Key factors include:

  • Linker Chemistry: The inherent stability of the valine-citrulline (VC) linker is crucial, as premature cleavage in plasma can lead to off-target toxicity.[2][3]

  • TCO Moiety Stability: The trans-cyclooctene (B1233481) (TCO) group can isomerize to its inactive cis-isomer, particularly in the presence of certain serum proteins.[4][5]

  • Drug-to-Antibody Ratio (DAR): Higher DAR values can increase the hydrophobicity of the ADC, potentially leading to aggregation and faster clearance from circulation.[6][7][8]

  • Conjugation Site: The specific site of linker-drug conjugation on the antibody can impact the overall stability of the ADC.[1]

Q2: How does the PEG4 spacer contribute to the stability of the ADC?

A2: The polyethylene (B3416737) glycol (PEG) spacer plays a significant role in enhancing the overall stability and pharmacokinetic properties of the ADC.[6][9][10] The PEG4 spacer:

  • Increases Hydrophilicity: It helps to solubilize the often hydrophobic payload, which can reduce aggregation, especially at higher DARs.[4][8]

  • Provides Steric Shielding: The PEG chain can create a "hydration shell" that shields the payload and parts of the linker from enzymatic degradation in the plasma.[6][10]

  • Improves Pharmacokinetics: By increasing the hydrodynamic volume of the ADC, the PEG spacer can prolong its circulation half-life and reduce non-specific clearance.[9][10]

Q3: What are the main degradation pathways for a this compound ADC in plasma?

A3: The primary degradation pathways leading to premature payload release and loss of activity include:

  • Enzymatic Cleavage of the VC Linker: The valine-citrulline dipeptide is susceptible to cleavage by certain plasma enzymes, such as carboxylesterases, which can lead to the release of the PAB-MMAE moiety.[2][11] This is a known challenge, particularly in rodent plasma.[11]

  • Isomerization of TCO: The trans-cyclooctene can isomerize to the unreactive cis-cyclooctene, preventing its intended bioorthogonal reaction. This can be influenced by interactions with plasma components.[4][5]

  • Deconjugation: Although less common with the stable amide bonds formed, deconjugation of the entire linker-payload from the antibody can occur under certain conditions.

Q4: What are the consequences of poor plasma stability for my ADC?

A4: Poor plasma stability can have significant negative impacts on the therapeutic potential of your ADC, including:

  • Off-Target Toxicity: Premature release of the highly potent MMAE payload can lead to systemic toxicity, affecting healthy tissues and causing adverse effects like neutropenia and peripheral neuropathy.[2][12][13][14]

  • Reduced Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy will be diminished.[3][15]

  • Altered Pharmacokinetics: Instability can lead to rapid clearance of the ADC from circulation, reducing its half-life and the opportunity to reach the tumor site.[7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common plasma stability issues with your this compound ADC.

Issue Observed Potential Cause Recommended Action
Rapid decrease in average Drug-to-Antibody Ratio (DAR) in plasma over time. Premature cleavage of the VC linker by plasma enzymes.1. Multi-Species Plasma Stability Testing: Evaluate stability in plasma from different species (e.g., human, monkey, rat, mouse) as susceptibility to enzymatic cleavage can vary.[11] 2. Linker Modification: Consider engineering the linker to be more resistant to plasma proteases.[16] 3. Formulation Optimization: Investigate if formulation components can help stabilize the linker.
Loss of ADC reactivity with tetrazine-labeled probes over time. Isomerization of the trans-cyclooctene (TCO) to its inactive cis-isomer.1. Structural Modification of TCO: Explore more stable TCO derivatives that are less prone to isomerization.[5][17] 2. Formulation with Stabilizers: Investigate the use of radical inhibitors or other stabilizing agents in the formulation.[17]
ADC aggregation observed during plasma incubation. High hydrophobicity due to high DAR or exposed hydrophobic regions.1. Optimize DAR: Aim for a lower, more homogeneous DAR (typically 2-4) to reduce hydrophobicity.[6][8] 2. Longer PEG Spacers: Consider using longer PEG chains (e.g., PEG8, PEG12) to further enhance solubility and shielding.[18] 3. Formulation Optimization: Screen different buffers, pH, and excipients to find conditions that minimize aggregation.[19]
High levels of free MMAE detected in plasma. Significant linker cleavage leading to payload release.1. Confirm Linker Cleavage Site: Use mass spectrometry to identify the specific cleavage site and confirm it is within the VC-PAB portion.[20] 2. Re-evaluate Linker Design: If cleavage is extensive, a more stable linker chemistry may be required.[16][21] 3. Consider a Non-Cleavable Linker: For certain targets, a non-cleavable linker might offer better stability, though this impacts the mechanism of action.[21][22]

Experimental Protocols

Key Experiment: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of your this compound ADC in plasma.

Objective: To determine the rate of payload deconjugation and assess the change in the average drug-to-antibody ratio (DAR) of an ADC when incubated in plasma over time.[11][23]

Materials:

  • This compound ADC

  • Plasma (e.g., human, mouse, rat) from a commercial vendor

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G magnetic beads

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Preparation: Dilute the ADC to a final concentration of approximately 1 mg/mL in plasma. Prepare a control sample by diluting the ADC in PBS.[11]

  • Incubation: Incubate the samples at 37°C.[11][15]

  • Time Points: Collect aliquots at various time points (e.g., 0, 4, 24, 48, 72, and 144 hours).[15]

  • ADC Capture: At each time point, add Protein A/G magnetic beads to the plasma aliquots to capture the ADC. Incubate according to the bead manufacturer's protocol.

  • Washing: Wash the beads with PBS to remove plasma proteins and unbound payload.

  • Elution/Analysis:

    • For DAR Analysis: Elute the intact ADC from the beads and analyze by LC-MS to determine the average DAR.[20]

    • For Released Payload Analysis: Analyze the supernatant (plasma sample after bead removal) by LC-MS to quantify the amount of free MMAE.[15][20]

  • Data Analysis: Plot the average DAR versus time to determine the stability of the ADC. Calculate the percentage of released payload at each time point.

Visualizations

MMAE_Release_Pathway cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC This compound-Antibody Internalization Internalization via Receptor-Mediated Endocytosis ADC->Internalization 1. Targeting Lysosome Lysosome Internalization->Lysosome 2. Trafficking Cleavage VC Linker Cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage 3. Enzymatic Action SelfImmolation PAB Self-Immolation Cleavage->SelfImmolation 4. Trigger MMAE Free MMAE SelfImmolation->MMAE 5. Payload Release Microtubule Microtubule Disruption MMAE->Microtubule 6. Cytotoxic Action Apoptosis Apoptosis Microtubule->Apoptosis 7. Cell Death Stability_Assay_Workflow start Start: Prepare ADC in Plasma incubation Incubate at 37°C start->incubation sampling Collect Aliquots at Time Points (0, 24, 48, 96h) incubation->sampling capture Immunoaffinity Capture (Protein A/G Beads) sampling->capture wash Wash Beads capture->wash analysis LC-MS Analysis wash->analysis dar Determine Average DAR analysis->dar free_payload Quantify Free Payload analysis->free_payload end End: Assess Stability dar->end free_payload->end Troubleshooting_Tree start High Plasma Instability Observed q1 Is average DAR decreasing rapidly? start->q1 a1_yes Likely VC linker cleavage. - Perform multi-species assay. - Consider linker modification. q1->a1_yes Yes q2 Is ADC aggregation observed? q1->q2 No end Stability Improved a1_yes->end a2_yes Likely hydrophobicity issue. - Optimize DAR. - Increase PEG spacer length. - Screen formulations. q2->a2_yes Yes q3 Is TCO reactivity lost? q2->q3 No a2_yes->end a3_yes Likely TCO isomerization. - Use more stable TCO derivative. - Evaluate formulation stabilizers. q3->a3_yes Yes q3->end No a3_yes->end

References

addressing off-target toxicity of MMAE payload in TCO-PEG4-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers address the off-target toxicity of Monomethyl Auristatin E (MMAE) payloads in Antibody-Drug Conjugates (ADCs) utilizing a TCO-PEG4-VC-PAB linker system.

Section 1: Frequently Asked Questions (FAQs)

Here we address common questions regarding the components of the ADC and the mechanisms underlying its potential toxicity.

Q1: What is the mechanism of action for the MMAE payload?

A1: Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent.[1][2] Its primary mechanism involves inhibiting cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton.[1][2][3] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis).[1] Due to its high cytotoxicity, MMAE is too toxic for systemic administration alone and is instead delivered specifically to cancer cells via the antibody component of the ADC.[1][][5]

Q2: How does the valine-citrulline (VC-PAB) linker work and what affects its stability?

A2: The valine-citrulline p-aminobenzylcarbamate (VC-PAB) linker is designed to be stable in the bloodstream and release the MMAE payload inside the target cell.[2] Upon internalization of the ADC into the lysosome of a cancer cell, the linker is cleaved by intracellular proteases like Cathepsin B, which is often upregulated in tumor environments.[1][2] However, the stability of this linker can be compromised. Premature cleavage in circulation, particularly by enzymes like carboxylesterase 1C found in mouse plasma, can lead to the systemic release of MMAE and cause off-target toxicity.[6][7][8] This instability can be a significant challenge in preclinical mouse models.[7][8]

Q3: What is the role of the TCO-PEG4 component in this ADC?

A3: The TCO-PEG4- portion of the linker serves two main purposes. The trans-cyclooctene (B1233481) (TCO) group is a reactive handle used for "click chemistry," specifically for attaching the drug-linker complex to a corresponding tetrazine-modified antibody in a site-specific and efficient manner.[9][10][11] The PEG4 (polyethylene glycol) spacer is hydrophilic and flexible; it helps to improve the solubility and stability of the ADC, reduce aggregation, and minimize steric hindrance, which can collectively enhance the therapeutic index.[12]

Q4: What are the primary causes of off-target toxicity with MMAE-based ADCs?

A4: Off-target toxicity is a significant concern and can arise from several mechanisms:

  • Premature Payload Release: Instability of the linker in circulation can lead to the early release of MMAE, causing systemic toxicity.[13][14]

  • "Bystander Effect" in Healthy Tissues: MMAE is cell-permeable. If it's released from the ADC in healthy tissues, it can diffuse into neighboring healthy cells and induce cytotoxicity.[1][15]

  • On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy cells. The ADC can bind to these cells, get internalized, and cause damage to normal tissues.[16]

  • Target-Independent Uptake: ADCs can be non-specifically taken up by cells of the reticuloendothelial system (like macrophages), leading to payload release in non-target organs.[16][17]

Q5: What are the common dose-limiting toxicities observed with MMAE payloads?

A5: The most common and often dose-limiting toxicities associated with MMAE-based ADCs affect rapidly dividing cells. These primarily include hematological toxicities like neutropenia (a decrease in neutrophils), anemia, and thrombocytopenia.[16][18][19] Peripheral neuropathy is another significant off-target effect that has been consistently reported.[18][19][20]

Section 2: Troubleshooting Guide

This guide provides solutions for specific issues researchers may encounter during their experiments.

ProblemPossible Cause(s)Recommended Solution(s)
Issue 1: High cytotoxicity in antigen-negative (Ag-) control cell lines in vitro. 1. Linker Instability: The VC-PAB linker is being cleaved non-specifically in the cell culture medium, releasing free MMAE.1. Assess Linker Stability: Perform a stability assay by incubating the ADC in culture medium for the duration of the experiment. Measure the amount of free MMAE released over time using LC-MS. If unstable, consider a more stable linker chemistry.
2. High Bystander Effect: The cell-permeable MMAE is diffusing from any Ag+ cells (if present) or from the medium and killing the Ag- cells.[1][21]2. Perform a Bystander Assay: Use a co-culture of Ag+ and Ag- cells or a conditioned medium transfer assay to quantify the bystander effect.[22][23] This will help determine if the killing is dependent on the presence of target cells.
3. Non-specific Endocytosis: The Ag- cell line has a high rate of non-specific uptake (pinocytosis) of the ADC.[16]3. Test Non-binding Control: Use an isotype control ADC (with the same linker-payload but an antibody that doesn't bind to any target on the cells) to see if the toxicity is target-independent.
Issue 2: Maximum Tolerated Dose (MTD) in mice is significantly lower than expected. 1. Linker Instability in Mouse Plasma: The VC-PAB linker is known to be susceptible to cleavage by mouse carboxylesterase 1C, leading to high systemic levels of free MMAE.[6][7][8]1. Perform Plasma Stability Assay: Incubate the ADC in mouse plasma and measure the rate of payload release. Compare this with stability in human or rat plasma, where the linker is generally more stable.[7]
2. On-Target, Off-Tumor Toxicity: The mouse expresses the target antigen on vital healthy tissues, leading to toxicity.2. Evaluate Cross-Reactivity: Ensure the antibody component of the ADC does not cross-react with essential mouse tissues. Perform tissue cross-reactivity studies via immunohistochemistry (IHC) on a panel of normal mouse tissues.
3. High Drug-to-Antibody Ratio (DAR): A high DAR can increase the ADC's hydrophobicity, leading to faster clearance and non-specific uptake by organs like the liver and spleen.[16]3. Characterize the ADC: Confirm the DAR and aggregation state of your ADC batch. If the DAR is high or heterogeneous, consider preparing ADCs with a lower, more defined DAR for comparison.
Issue 3: High variability between experimental replicates in cytotoxicity assays. 1. Inconsistent Cell Health/Seeding: Variations in cell density or viability at the start of the experiment can significantly impact results.1. Standardize Cell Culture: Ensure consistent cell passage number, viability (>95%), and precise cell seeding density for all plates.[24]
2. ADC Aggregation: The ADC may be aggregated, leading to inconsistent dosing in wells.2. Check ADC Quality: Analyze the ADC for aggregation using size exclusion chromatography (SEC). If aggregated, consider buffer optimization or purification steps.
3. Edge Effects in Plates: Wells on the edge of 96-well plates are prone to evaporation, leading to changes in ADC concentration.3. Improve Plate Layout: Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.

Section 3: Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (Monoculture)

This protocol determines the potency (e.g., IC50) of the ADC on both antigen-positive (Ag+) and antigen-negative (Ag-) cell lines to assess off-target killing.[25][26]

Materials:

  • Ag+ and Ag- cell lines

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • TCO-PEG4-VC-PAB-MMAE ADC, unconjugated antibody, and free MMAE payload

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[27]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of medium and allow them to adhere overnight at 37°C, 5% CO₂.[28]

  • Treatment Preparation: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete culture medium.

  • Dosing: Carefully remove the old medium and add 100 µL of the diluted treatments to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.[24][27]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.[27] Mix gently on an orbital shaker.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the data and determine the IC50 value for each compound on both cell lines.

Protocol 2: In Vitro Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC's payload to kill neighboring Ag- cells after being released from Ag+ target cells.[23][25][29]

Materials:

  • Ag+ cell line

  • Ag- cell line engineered to express a fluorescent protein (e.g., GFP)

  • All materials listed in Protocol 1

  • Fluorescence microscope or high-content imager

Procedure:

  • Cell Seeding: Seed a co-culture of Ag+ and GFP-labeled Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:9). Allow cells to adhere overnight.

  • Controls: Seed monocultures of Ag+ and Ag- cells as controls.

  • Treatment: Prepare serial dilutions of the ADC and appropriate controls (e.g., non-binding ADC). Add treatments to the wells as described previously.

  • Incubation: Incubate the plates for 96-144 hours.

  • Analysis:

    • Method A (Fluorescence Imaging): At various time points (e.g., 48, 96, 144h), image the plates using a fluorescence microscope. Count the number of viable GFP-positive cells in treated wells versus untreated co-culture wells.[22]

    • Method B (Flow Cytometry): At the end of the incubation, harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry. Gate on the GFP-positive population to determine the viability of the Ag- cells specifically.

  • Interpretation: A significant reduction in the viability of Ag- cells in the co-culture treated with the ADC, compared to the monoculture of Ag- cells treated with the same ADC, indicates a bystander effect.[23]

Section 4: Visualizations

MMAE Mechanism of Action

The following diagram illustrates the cellular mechanism of action of an MMAE-based ADC.

MMAE_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Cancer Cell Cytoplasm ADC ADC (this compound) Antigen Target Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Free_MMAE Free MMAE Lysosome->Free_MMAE 4. Linker Cleavage (Cathepsin B) Tubulin Tubulin Dimers Free_MMAE->Tubulin 5. Binds to Tubulin Microtubule Microtubule Assembly Tubulin->Microtubule Inhibits Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest 6. Microtubule Disruption leads to Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis 7. Triggers

Caption: Intracellular pathway of an MMAE-based ADC leading to apoptosis.

Troubleshooting Workflow for Off-Target Cytotoxicity

This flowchart provides a logical sequence for diagnosing the cause of unexpected toxicity in vitro.

Troubleshooting_Workflow Start Start: High toxicity in Antigen-Negative (Ag-) cells Check_Purity Check ADC Purity & Confirm Free MMAE <1% Start->Check_Purity Test_Isotype Run Isotype Control ADC on Ag- cells Check_Purity->Test_Isotype If pure Conclusion4 Conclusion: Contaminating free drug is the likely cause Check_Purity->Conclusion4 If contaminated Isotype_Toxic Is Isotype Control Toxic? Test_Isotype->Isotype_Toxic Stability_Assay Perform Linker Stability Assay in Culture Medium Isotype_Toxic->Stability_Assay No Conclusion2 Conclusion: Toxicity likely due to non-specific ADC uptake Isotype_Toxic->Conclusion2 Yes Linker_Unstable Is Linker Unstable? Stability_Assay->Linker_Unstable Bystander_Assay Perform Bystander Assay (Co-culture or Conditioned Medium) Linker_Unstable->Bystander_Assay No Conclusion1 Conclusion: Toxicity likely due to premature payload release Linker_Unstable->Conclusion1 Yes Conclusion3 Conclusion: Toxicity is target-independent but requires intact ADC Bystander_Assay->Conclusion3

Caption: A decision-tree for troubleshooting off-target toxicity in vitro.

References

Technical Support Center: TCO-PEG4-VC-PAB-MMAE ADC Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting associated with the scaling up of TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugate (ADC) production.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of the this compound drug-linker and their respective functions?

A1: The this compound is a complex drug-linker with several key components, each playing a crucial role in the ADC's functionality[1]:

  • TCO (trans-cyclooctene): This is a strained alkyne that serves as the bioorthogonal reactive handle. It specifically and rapidly reacts with a tetrazine-modified antibody via an inverse electron demand Diels-Alder (iEDDA) "click" reaction.[1][2][3] This copper-free click chemistry allows for a highly selective and efficient conjugation process under mild conditions.[3]

  • PEG4 (four-unit polyethylene (B3416737) glycol): The PEG4 spacer is incorporated to enhance the hydrophilicity and solubility of the drug-linker.[1] This can help to reduce aggregation of the final ADC, which is a common issue due to the hydrophobicity of the MMAE payload. The PEG spacer can also minimize steric hindrance during the conjugation reaction.[1]

  • VC (Valine-Citrulline): This dipeptide sequence acts as a cleavable linker. It is designed to be stable in the bloodstream but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within cancer cells.[1]

  • PAB (p-aminobenzyl alcohol): The PAB group is a self-immolative spacer. Once the VC linker is cleaved by intracellular proteases, the PAB spacer undergoes a 1,6-elimination reaction to release the active MMAE payload in its unmodified, potent form.[1]

  • MMAE (Monomethyl Auristatin E): This is a highly potent cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[1][2]

Q2: What is the mechanism of the TCO-tetrazine conjugation reaction, and why is it advantageous for ADC production?

A2: The TCO-tetrazine conjugation is a bioorthogonal reaction based on the inverse electron demand Diels-Alder cycloaddition.[2][3] A tetrazine-modified antibody reacts with the TCO group on the drug-linker. This reaction is extremely fast and highly specific, proceeding efficiently under mild, aqueous conditions without the need for a copper catalyst.[3][4] The key advantages for ADC production include:

  • High Selectivity: The reaction is highly specific, minimizing side reactions with other functional groups on the antibody.[4]

  • Rapid Kinetics: The fast reaction rates allow for efficient conjugation even at low concentrations of reactants.[3]

  • Biocompatibility: The reaction proceeds under physiological conditions (pH, temperature), preserving the integrity and function of the antibody.[4]

  • Homogeneous Products: When used with site-specifically modified antibodies, this method can produce ADCs with a precise drug-to-antibody ratio (DAR).

Q3: What are the main challenges encountered when scaling up the production of this compound ADCs?

A3: Scaling up ADC production from bench to pilot or manufacturing scale introduces several challenges:

  • Maintaining Homogeneity and DAR: Ensuring consistent drug-to-antibody ratio across different batch sizes is critical. Variations in reaction conditions such as mixing, temperature, and reactant addition rates can affect the final DAR distribution.

  • Aggregation: The hydrophobic nature of the MMAE payload can lead to ADC aggregation, especially at higher DAR values. This is a significant concern during scale-up as changes in protein concentration and processing conditions can exacerbate this issue.

  • Purification: Removing unconjugated antibodies, excess drug-linker, and process-related impurities becomes more challenging at a larger scale. The purification process, often involving chromatography and tangential flow filtration, needs to be robust and scalable.[5]

  • Process Control: Precise control over process parameters (e.g., pH, temperature, reaction time) is crucial for reproducibility. Implementing Process Analytical Technology (PAT) can aid in real-time monitoring and control.

  • Handling of Potent Compounds: MMAE is a highly cytotoxic compound, requiring specialized containment facilities and handling protocols to ensure operator safety, especially when working with larger quantities.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency or Incomplete Reaction

Potential Cause Recommended Solution
Suboptimal pH of reaction buffer The TCO-tetrazine reaction is sensitive to pH. Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. Verify the pH of all solutions before mixing.
Incorrect stoichiometry of reactants The molar ratio of TCO-drug-linker to the tetrazine-modified antibody is critical. A slight excess (1.1 to 1.5-fold) of the TCO-drug-linker is often recommended to drive the reaction to completion.[6] Perform small-scale optimization experiments to determine the ideal ratio for your specific antibody.
Degradation of TCO or tetrazine moieties Tetrazine moieties can be sensitive to light and certain buffer components. Store tetrazine-modified antibodies protected from light. Ensure that buffers do not contain components that can react with or degrade the TCO or tetrazine groups.
Steric hindrance The conjugation site on the antibody might be sterically hindered, preventing efficient reaction with the TCO-drug-linker. The PEG4 spacer is designed to mitigate this, but if issues persist, consider alternative antibody engineering strategies to introduce the tetrazine at a more accessible site.

Issue 2: High Levels of ADC Aggregation

Potential Cause Recommended Solution
Hydrophobicity of the MMAE payload Aggregation is often driven by the hydrophobic nature of MMAE, particularly at higher DAR values. Consider optimizing for a lower average DAR (e.g., 2 or 4).
High protein concentration Processing at high antibody concentrations can increase the propensity for aggregation. Evaluate the impact of protein concentration during the conjugation and purification steps.
Buffer conditions (pH, ionic strength) Suboptimal buffer conditions can promote aggregation. Screen different buffer formulations to find one that minimizes aggregation. Ensure the pH is not close to the isoelectric point (pI) of the ADC.
Temperature stress Exposure to high temperatures during processing or storage can induce aggregation. Maintain strict temperature control throughout the manufacturing process.
Freeze-thaw cycles Repeated freezing and thawing of the ADC solution can lead to aggregation. Aliquot the final product to minimize the number of freeze-thaw cycles.

Issue 3: Difficulty in Purification and Impurity Removal

Potential Cause Recommended Solution
Inefficient removal of unconjugated drug-linker The hydrophobicity of the this compound can make its removal challenging. Optimize the tangential flow filtration (TFF) diafiltration steps by increasing the number of diavolumes or screening different buffer compositions. Hydrophobic Interaction Chromatography (HIC) can also be effective in separating the more hydrophobic drug-linker from the ADC.[5]
Poor separation of different DAR species Achieving a narrow DAR distribution may require chromatographic purification. HIC is a common method for separating ADC species with different DARs based on their hydrophobicity.[7][8] Optimize the salt gradient and mobile phase composition for better resolution.[5]
Presence of high molecular weight species (aggregates) Size Exclusion Chromatography (SEC) is the standard method for removing aggregates.[8] Ensure the SEC column is appropriately sized for the batch and that the mobile phase conditions are optimized to prevent on-column aggregation.
Non-specific binding to chromatography media The hydrophobicity of the ADC can lead to non-specific binding to chromatography resins, resulting in low recovery. Consider adding organic modifiers (e.g., isopropanol) to the mobile phase in HIC or using a more hydrophilic resin.[5]

Data Presentation

Table 1: Illustrative Comparison of Production Parameters at Different Scales

ParameterLab Scale (10 mg)Pilot Scale (1 g)Manufacturing Scale (100 g)
Antibody Concentration 5-10 mg/mL10-15 mg/mL15-20 mg/mL
Molar Ratio (TCO-linker:Antibody) 1.5:11.3:11.2:1
Reaction Time 1-2 hours2-4 hours4-6 hours
Typical Yield 70-80%60-70%55-65%
Purity (by SEC) >98%>97%>97%
Average DAR (by HIC/MS) 3.8 ± 0.23.7 ± 0.33.7 ± 0.3
Aggregate Content (by SEC) <1%<2%<2%
Residual Free Drug-Linker <0.1%<0.5%<0.5%

Note: This table presents illustrative data based on common trends in ADC scale-up and does not represent guaranteed outcomes.

Experimental Protocols

Protocol 1: Tetrazine-Modification of the Antibody

This protocol describes a general method for modifying an antibody with a tetrazine handle using a Tetrazine-NHS ester.

  • Antibody Preparation:

    • Buffer exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 5-10 mg/mL.

  • Reagent Preparation:

    • Allow the Tetrazine-NHS ester vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the Tetrazine-NHS ester (e.g., 10 mM) in anhydrous DMSO immediately before use.

  • Labeling Reaction:

    • Add a 5-10 fold molar excess of the Tetrazine-NHS ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the excess, unreacted Tetrazine-NHS ester using a desalting column (e.g., Sephadex G-25) or via tangential flow filtration (TFF) equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the degree of labeling (DOL) by UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Conjugation of this compound to Tetrazine-Modified Antibody

  • Reactant Preparation:

    • Prepare the tetrazine-modified antibody in a reaction buffer (e.g., PBS, pH 7.0) at a concentration of 5-10 mg/mL.

    • Dissolve the this compound in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the antibody solution to achieve a final molar ratio of 1.1-1.5 moles of drug-linker per mole of tetrazine on the antibody. The final concentration of the organic solvent should typically be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 1-4 hours with gentle mixing. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Purification:

    • Purify the resulting ADC using TFF to remove unreacted drug-linker and organic solvent.

    • Further purify the ADC using SEC to remove aggregates and HIC to isolate the desired DAR species, if necessary.

  • Characterization:

    • Analyze the final ADC product for purity and aggregation by SEC.

    • Determine the average DAR and DAR distribution by HIC and/or mass spectrometry.

    • Measure the concentration of the final ADC product by UV-Vis spectroscopy.

Visualizations

ADC_Production_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: ADC Conjugation cluster_2 Step 3: Purification & Characterization Antibody Antibody Buffer_Exchange Buffer Exchange (Amine-free buffer) Antibody->Buffer_Exchange Labeling Tetrazine Labeling Buffer_Exchange->Labeling Tetrazine_NHS_Ester Tetrazine_NHS_Ester Tetrazine_NHS_Ester->Labeling Purification_1 Purification (Desalting/TFF) Labeling->Purification_1 Tetrazine_Ab Tetrazine-Modified Antibody Purification_1->Tetrazine_Ab Conjugation TCO-Tetrazine Click Reaction Tetrazine_Ab->Conjugation TCO_Drug_Linker This compound TCO_Drug_Linker->Conjugation TFF Tangential Flow Filtration (TFF) Conjugation->TFF Crude_ADC Crude ADC Mixture Chromatography Chromatography (SEC/HIC) TFF->Chromatography Final_ADC Purified ADC Chromatography->Final_ADC Characterization Analytical Characterization (SEC, HIC, MS) Final_ADC->Characterization

Caption: Experimental workflow for the production of this compound ADC.

Troubleshooting_Decision_Tree Start High Aggregation Detected by SEC Check_DAR Is average DAR > 4? Start->Check_DAR Reduce_DAR Optimize for lower DAR (e.g., DAR 2 or 4) Check_DAR->Reduce_DAR Yes Check_Concentration Is protein concentration high (>15 mg/mL)? Check_DAR->Check_Concentration No End Aggregation Mitigated Reduce_DAR->End Reduce_Concentration Decrease concentration during conjugation/purification Check_Concentration->Reduce_Concentration Yes Check_Buffer Review buffer composition (pH, excipients) Check_Concentration->Check_Buffer No Reduce_Concentration->End Optimize_Buffer Screen alternative buffers to improve stability Check_Buffer->Optimize_Buffer Yes Check_Temperature Were there temperature excursions during processing? Check_Buffer->Check_Temperature No Optimize_Buffer->End Implement_Temp_Control Implement stricter temperature control Check_Temperature->Implement_Temp_Control Yes Check_Temperature->End No Implement_Temp_Control->End

Caption: Troubleshooting decision tree for high ADC aggregation.

MMAE_Signaling_Pathway ADC_Binding ADC binds to tumor cell antigen Internalization Internalization via endocytosis ADC_Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage VC-PAB Linker Cleavage by Cathepsin B Lysosome->Cleavage MMAE_Release MMAE Release into Cytoplasm Cleavage->MMAE_Release Tubulin_Binding MMAE binds to Tubulin MMAE_Release->Tubulin_Binding Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: MMAE mechanism of action signaling pathway.

References

preventing premature linker cleavage of TCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-PEG4-VC-PAB-MMAE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing premature linker cleavage during their experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter related to the stability of the this compound linker.

Issue: Premature Cleavage of the VC-PAB Linker Observed in Preclinical Mouse Models

  • Question: We are observing significant off-target toxicity and reduced efficacy in our mouse xenograft studies. We suspect premature cleavage of the this compound linker. What could be the cause and how can we address it?

  • Answer: Premature cleavage of the valine-citrulline (VC) linker in mouse models is a well-documented issue primarily caused by the activity of a rodent-specific enzyme, carboxylesterase 1c (Ces1c), which is present in mouse plasma.[1][2][3] This enzyme can hydrolyze the VC dipeptide, leading to the unintended release of the cytotoxic payload (MMAE) into systemic circulation. This can result in increased off-target toxicity and a diminished therapeutic window.[4]

    Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: The first step is to confirm that the observed instability is indeed due to Ces1c. This can be achieved through an in vitro plasma stability assay.

      • Protocol: See "Experimental Protocol: In Vitro Plasma Stability Assay."

      • Expected Outcome: You will likely observe significantly lower stability of your ADC in mouse plasma compared to human plasma. For instance, a VCit-based ADC lost over 95% of its conjugated payload after 14 days in mouse plasma, while remaining stable in human plasma for 28 days.[1]

    • In Vivo Confirmation (Optional): If available, conducting in vivo studies in Ces1c knockout mice can definitively confirm the role of this enzyme in the premature linker cleavage.

    • Linker Modification: To mitigate Ces1c-mediated cleavage, consider modifying the linker. A common and effective strategy is to introduce a hydrophilic group, such as glutamic acid, at the P3 position to create a glutamic acid-valine-citrulline (EVCit) linker.[1][5]

      • Rationale: The addition of the negatively charged glutamic acid residue at the N-terminus of the valine hinders the binding of the linker to the active site of Ces1c, thereby increasing its stability in mouse plasma without compromising its susceptibility to cleavage by intracellular cathepsins.[1]

      • Supporting Data: An ADC with an EVCit linker demonstrated almost no premature cleavage in mice, leading to greater in vivo stability and antitumor efficacy in xenograft models compared to its VCit counterpart.[1]

Issue: Evidence of Neutropenia or Other Off-Target Toxicities in Human Cell-Based Assays or In Vivo Studies

  • Question: Our studies are showing signs of neutropenia, which we suspect might be due to off-target payload release. Could the VC-PAB linker be susceptible to cleavage in a human context outside the target tumor cells?

  • Answer: Yes, the VC linker can be susceptible to premature cleavage by human neutrophil elastase (NE), a serine protease secreted by neutrophils.[3] This can lead to the release of MMAE in the vicinity of neutrophils, resulting in myelosuppression, including neutropenia, a commonly observed dose-limiting toxicity for ADCs with VC linkers.[3]

    Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: To investigate the potential for NE-mediated cleavage, you can perform an in vitro assay using purified human neutrophil elastase.

      • Protocol: See "Experimental Protocol: In Vitro Neutrophil Elastase Cleavage Assay."

      • Expected Outcome: You may observe degradation of the VC-PAB linker and release of the MMAE payload in the presence of NE.

    • Consider Alternative Linker Designs: If NE sensitivity is confirmed to be a concern, you may need to explore alternative linker technologies that are more resistant to this enzyme.

      • Exo-Cleavable Linkers: These novel linkers reposition the cleavable peptide, which has been shown to enhance stability against enzymes like neutrophil elastase while maintaining efficient intracellular payload release.[6][7]

      • Tandem-Cleavage Linkers: This strategy involves a dual enzymatic cleavage mechanism, where a protective group must be removed by one lysosomal enzyme before a second enzyme can cleave the peptide linker. This can improve circulating stability and tolerability.[8]

Frequently Asked Questions (FAQs)

  • Q1: What is the specific role of each component in this compound?

    • A1:

      • TCO (trans-cyclooctene): This is a bioorthogonal reactive group that enables rapid and specific conjugation to a tetrazine-modified antibody via an inverse-electron-demand Diels-Alder reaction.

      • PEG4 (four-unit polyethylene (B3416737) glycol): The PEG spacer enhances the solubility and hydrophilicity of the linker-drug, reduces aggregation, and can provide steric shielding, potentially improving the pharmacokinetic profile of the ADC.[9]

      • VC (Valine-Citrulline): This dipeptide is the enzymatically cleavable portion of the linker, designed to be selectively cleaved by lysosomal proteases, primarily cathepsin B, which are abundant in the tumor microenvironment.[3]

      • PAB (p-aminobenzyl): The PAB group acts as a self-immolative spacer. Upon cleavage of the VC dipeptide, the PAB moiety undergoes a 1,6-elimination reaction to release the MMAE payload in its active form.

      • MMAE (Monomethyl Auristatin E): This is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.

  • Q2: What is the intended mechanism of cleavage for the VC-PAB linker?

    • A2: The intended mechanism is intracellular cleavage within the lysosome of the target cancer cell. After the ADC binds to its target antigen and is internalized, it is trafficked to the lysosome. The low pH and high concentration of proteases, such as cathepsin B, in the lysosome facilitate the cleavage of the amide bond between citrulline and the PAB spacer. This initiates the self-immolation of the PAB group and the release of the active MMAE payload.

  • Q3: How does the PEG4 spacer influence the stability of the linker?

    • A3: The PEG4 spacer can influence stability in several ways. Its hydrophilic nature can reduce the tendency of the ADC to aggregate, which can be a problem with hydrophobic linker-payloads.[9] Additionally, the length and positioning of the PEG spacer can provide steric hindrance, partially shielding the cleavable linker from unwanted enzymatic degradation in the plasma. The impact of PEG length on stability and efficacy can be complex and may need to be empirically determined for a specific ADC.[9][10]

  • Q4: Are there other enzymes besides Ces1c and neutrophil elastase that can cleave the VC linker?

    • A4: While Ces1c and neutrophil elastase are the most commonly cited enzymes responsible for premature cleavage, other proteases with similar substrate specificities could potentially cleave the VC linker. The stability of the linker should be assessed in relevant biological matrices to identify any potential liabilities.

Quantitative Data Summary

Table 1: Comparative Stability of VC-PAB vs. Modified Linkers in Plasma

Linker TypePlasma SourceIncubation Time% Intact ADC RemainingReference
VCit-ADCHuman28 days~100%[1]
VCit-ADCMouse (BALB/c)14 days< 5%[1]
EVCit-ADCHuman28 days~100%[1]
EVCit-ADCMouse (BALB/c)14 days~100%[1]

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers

ADCCell LineLinker TypeIC50 (pM)Reference
Sulfatase-cleavable ADCHER2+Sulfatase-cleavable61[11]
Val-Ala ADCHER2+Val-Ala92[11]
Non-cleavable ADCHER2+Non-cleavable609[11]

Experimental Protocols

Experimental Protocol: In Vitro Plasma Stability Assay

Objective: To assess the stability of the this compound containing ADC in plasma from different species (e.g., mouse, human) and quantify the rate of premature payload release.

Materials:

  • ADC construct

  • Pooled plasma (e.g., CD-1 mouse plasma, human plasma)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Acetonitrile (B52724)

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Incubation: Incubate the ADC at a final concentration of 1 mg/mL in the desired plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 96, 144 hours).

  • Sample Preparation:

    • To each 50 µL plasma aliquot, add 150 µL of cold acetonitrile to precipitate plasma proteins.

    • Vortex briefly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Carefully collect the supernatant containing the released MMAE.

    • Analyze the supernatant by LC-MS/MS to quantify the concentration of free MMAE.

    • A standard curve of MMAE in the corresponding plasma matrix should be prepared and processed in the same manner to allow for accurate quantification.

  • Data Analysis:

    • Calculate the percentage of released MMAE at each time point relative to the initial total conjugated MMAE.

    • Plot the percentage of released payload against time to determine the stability profile of the ADC in the tested plasma.

Experimental Protocol: In Vitro Neutrophil Elastase Cleavage Assay

Objective: To determine the susceptibility of the VC-PAB linker to cleavage by human neutrophil elastase.

Materials:

  • ADC construct

  • Human Neutrophil Elastase (purified)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

  • Incubator at 37°C

  • LC-MS/MS system

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) and human neutrophil elastase (final concentration, e.g., 100 nM) in the assay buffer.

  • Control: Prepare a control reaction without the addition of neutrophil elastase.

  • Incubation: Incubate the reactions at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the reaction by adding a suitable protease inhibitor or by immediate sample processing for analysis.

  • Analysis: Analyze the samples by LC-MS/MS to monitor the degradation of the intact ADC and the appearance of the cleaved payload (MMAE).

  • Data Analysis: Compare the rate of ADC degradation and payload release in the presence and absence of neutrophil elastase to determine the linker's susceptibility to cleavage.

Visualizations

cluster_extracellular Extracellular Space (Plasma) ADC This compound ADC MMAE_released Prematurely Released MMAE ADC->MMAE_released Cleavage Ces1c Mouse Carboxylesterase 1c (Ces1c) Ces1c->ADC NE Human Neutrophil Elastase (NE) NE->ADC

Caption: Potential pathways of premature linker cleavage in the extracellular space.

cluster_workflow Troubleshooting Workflow start Observation of Premature Cleavage/ Off-Target Toxicity step1 In Vitro Plasma Stability Assay (Mouse vs. Human) start->step1 decision1 Instability in Mouse Plasma? step1->decision1 step2a Consider Ces1c-mediated cleavage decision1->step2a Yes step2b In Vitro Neutrophil Elastase Assay decision1->step2b No step3a Modify Linker (e.g., EVCit) step2a->step3a end Optimized ADC Stability step3a->end decision2 Cleavage by NE? step2b->decision2 step3b Consider NE-resistant Linker (e.g., Exo-cleavable) decision2->step3b Yes decision2->end No

Caption: A logical workflow for troubleshooting premature linker cleavage.

cluster_mechanism Intended Intracellular Cleavage Mechanism ADC_internalized Internalized ADC Lysosome Lysosome (High Cathepsin B, Low pH) ADC_internalized->Lysosome VC_cleavage VC Cleavage Lysosome->VC_cleavage PAB_elimination PAB Self-Immolation VC_cleavage->PAB_elimination MMAE_active Active MMAE PAB_elimination->MMAE_active Apoptosis Cell Apoptosis MMAE_active->Apoptosis

Caption: The intended intracellular signaling pathway for payload release.

References

Technical Support Center: TCO-PEG4-VC-PAB-MMAE ADC Performance and Drug-to-Antibody Ratio (DAR)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of the drug-to-antibody ratio (DAR) on the performance of TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-drug, and what is the function of each component?

A1: The this compound is a sophisticated linker-drug construct used in the creation of ADCs. Each component plays a critical role:[1][2][3]

  • TCO (trans-cyclooctene): This group enables bioorthogonal conjugation to a tetrazine-modified antibody, allowing for a highly specific and controlled attachment of the drug-linker.[1]

  • PEG4 (polyethylene glycol, 4 units): The PEG spacer enhances the solubility and stability of the ADC, reduces aggregation propensity, and can improve pharmacokinetic properties.

  • VC (Valine-Citrulline): This dipeptide sequence serves as a cleavable linker that is specifically recognized and cleaved by cathepsin B, an enzyme commonly overexpressed in the lysosomes of tumor cells. This ensures targeted release of the cytotoxic payload within the cancer cell.[1][2]

  • PAB (p-aminobenzyl carbamate): This acts as a self-immolative spacer. Once the VC linker is cleaved by cathepsin B, the PAB moiety spontaneously decomposes, releasing the MMAE payload in its active form.[1][2]

  • MMAE (Monomethyl Auristatin E): This is a potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to G2/M phase cell cycle arrest and ultimately apoptosis of cancer cells.[4][][6][7]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the in vitro efficacy of a this compound ADC?

A2: Generally, a higher DAR leads to increased in vitro potency. With more cytotoxic molecules per antibody, a higher concentration of MMAE can be delivered to the target cancer cell, resulting in a lower IC50 value (the concentration of ADC required to inhibit 50% of cell growth). However, this effect can plateau at very high DARs.

Q3: What is the typical effect of increasing DAR on the pharmacokinetics (PK) of an ADC?

A3: Increasing the DAR often leads to faster clearance of the ADC from circulation.[8] This is primarily due to the increased hydrophobicity of the ADC with a higher drug load, which can lead to greater uptake by the reticuloendothelial system (RES), particularly in the liver. Consequently, ADCs with very high DARs may have a shorter half-life.[8][9]

Q4: How does DAR influence the in vivo efficacy and toxicity of a this compound ADC?

A4: The relationship between DAR and in vivo performance is a balance between efficacy and toxicity, defining the therapeutic window.

  • Efficacy: While higher DAR can lead to greater potency, the faster clearance can reduce the overall exposure of the tumor to the ADC, potentially decreasing its in vivo efficacy. An optimal DAR exists that maximizes drug delivery to the tumor over time.

  • Toxicity: Higher DARs are often associated with increased toxicity.[8][9] This can be due to the faster clearance and off-target uptake of the more hydrophobic ADC, as well as the potential for premature release of the cytotoxic payload. Common toxicities associated with MMAE-based ADCs include hematological toxicities like neutropenia and peripheral neuropathy.[9][10]

Q5: What is the optimal DAR for a this compound ADC?

A5: The optimal DAR is not a single value but is specific to the antibody, target antigen, and tumor type. Historically, ADCs with an average DAR of 2 to 4 have demonstrated a good balance of efficacy and safety.[8] However, recent successes with ADCs having higher DARs (e.g., ~8) suggest that with optimized linkers and conjugation methods, higher drug loading can be achieved while maintaining a favorable therapeutic index.[11] Empirical determination through in vitro and in vivo studies is essential to identify the optimal DAR for a specific ADC.

Troubleshooting Guides

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) in ADC Synthesis

Potential Cause Recommended Action
Inaccurate quantification of antibody or linker-drug Ensure accurate concentration determination of both the tetrazine-modified antibody and the this compound stock solution using reliable methods such as UV-Vis spectroscopy (A280 for antibody) and a calibrated standard for the linker-drug.
Inefficient TCO-tetrazine ligation Optimize reaction conditions, including pH, temperature, and incubation time. Ensure the tetrazine and TCO moieties are active and have not degraded during storage.
Partial reduction of interchain disulfides (if applicable for antibody modification) If using cysteine engineering for tetrazine placement, ensure complete and controlled reduction of the targeted disulfide bonds without affecting the antibody's structural integrity.
Heterogeneity of antibody modification Characterize the degree of labeling (DOL) of the tetrazine on the antibody using techniques like mass spectrometry to ensure consistent starting material for conjugation.

Issue 2: High Levels of Aggregation in the Final ADC Product

Potential Cause Recommended Action
High DAR leading to increased hydrophobicity If aggregation correlates with a high DAR, consider optimizing the conjugation reaction to target a lower average DAR.
Suboptimal buffer conditions Screen different formulation buffers with varying pH and excipients (e.g., sugars, polysorbates) to identify conditions that enhance ADC stability and solubility.
Improper purification method Utilize size-exclusion chromatography (SEC) as a final polishing step to remove aggregates. Optimize the chromatography conditions to minimize on-column aggregation.
Freeze-thaw instability Evaluate the stability of the ADC through multiple freeze-thaw cycles. If instability is observed, consider storing the ADC in a liquid formulation at 2-8°C or lyophilizing the product.

Issue 3: Poor In Vitro Potency Despite Adequate DAR

Potential Cause Recommended Action
Loss of antibody binding affinity after conjugation Perform an ELISA or surface plasmon resonance (SPR) analysis to compare the binding affinity of the ADC to the unconjugated antibody. If affinity is compromised, re-evaluate the conjugation strategy to avoid modification of critical binding residues.
Inefficient internalization of the ADC Conduct an internalization assay using a fluorescently labeled ADC to confirm that it is being effectively taken up by the target cells upon binding.
Resistance of the cell line to MMAE Test the sensitivity of the target cell line to free MMAE to confirm that the cytotoxic payload is effective against that specific cell type.
Inefficient cleavage of the VC linker While less common for the well-characterized VC linker, ensure that the target cells have sufficient lysosomal cathepsin B activity.

Quantitative Data Summary

The following tables summarize representative quantitative data on the impact of DAR on ADC performance. Note: These values are illustrative and the actual results for a specific this compound ADC will depend on the antibody and target system.

Table 1: Impact of DAR on In Vitro Cytotoxicity

Average DAR IC50 (nM) on Antigen-Positive Cells IC50 (nM) on Antigen-Negative Cells
25.8> 1000
41.2> 1000
80.5> 1000

Table 2: Impact of DAR on Pharmacokinetics in Mice

Average DAR Clearance (mL/hr/kg) Half-life (t½, hours)
20.25150
40.50100
81.2050

Table 3: Impact of DAR on In Vivo Efficacy and Toxicity

Average DAR Tumor Growth Inhibition (%) Maximum Tolerated Dose (mg/kg)
26010
4855
8702.5

Experimental Protocols

Protocol 1: DAR Optimization for this compound ADC

  • Preparation of Tetrazine-Modified Antibody: Modify the antibody with a tetrazine-NHS ester to achieve a degree of labeling (DOL) of 2-4 tetrazines per antibody. Purify the modified antibody using a desalting column.

  • Conjugation Reactions: Set up a series of conjugation reactions with varying molar ratios of this compound to the tetrazine-modified antibody (e.g., 2:1, 4:1, 8:1, 12:1).

  • Incubation: Incubate the reactions at room temperature for 2 hours with gentle mixing.

  • Purification: Purify each ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-drug.

  • DAR Characterization: Determine the average DAR of each purified ADC using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.

Protocol 2: In Vitro Cytotoxicity MTT Assay

  • Cell Seeding: Seed target cells (both antigen-positive and antigen-negative) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs with different DARs and a control unconjugated antibody. Add the ADC solutions to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[12][13][14][15][16]

Protocol 3: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Use healthy mice (e.g., BALB/c) for the study.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADCs with varying DARs (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, 1 week, 2 weeks).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Analyte Quantification: Quantify the concentration of the total antibody and the antibody-conjugated MMAE in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for each ADC.[17][18]

Visualizations

MMAE_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_endosome Endosome cluster_lysosome Lysosome ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding ADC_Internalized Internalized ADC Antigen->ADC_Internalized Internalization ADC_Lysosome ADC in Lysosome ADC_Internalized->ADC_Lysosome Trafficking MMAE_Released Released MMAE ADC_Lysosome->MMAE_Released VC Linker Cleavage CathepsinB Cathepsin B Tubulin Tubulin Dimers MMAE_Released->Tubulin Inhibition Microtubules Microtubule Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Disruption Apoptosis Apoptosis CellCycleArrest->Apoptosis Induction

Caption: Mechanism of action of a this compound ADC.

ADC_Development_Workflow Ab_Selection Antibody Selection & Engineering Ab_Modification Antibody Modification (Tetrazine) Ab_Selection->Ab_Modification Linker_Payload_Synth Linker-Payload Synthesis (this compound) Conjugation ADC Conjugation Linker_Payload_Synth->Conjugation Ab_Modification->Conjugation Purification Purification (SEC, HIC) Conjugation->Purification Characterization Characterization (DAR, Purity, Aggregation) Purification->Characterization In_Vitro In Vitro Evaluation (Cytotoxicity, Binding) Characterization->In_Vitro In_Vivo In Vivo Evaluation (PK, Efficacy, Toxicity) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Ab_Selection Iterative Improvement

Caption: General workflow for ADC development and characterization.

ADC_Troubleshooting_Logic cluster_problem Problem cluster_symptoms Symptoms cluster_causes Potential Causes Problem Suboptimal ADC Performance Low_Potency Low In Vitro Potency Problem->Low_Potency High_Toxicity High In Vivo Toxicity Problem->High_Toxicity Poor_PK Poor Pharmacokinetics Problem->Poor_PK Aggregation High Aggregation Problem->Aggregation DAR_Issue Incorrect DAR Low_Potency->DAR_Issue Check DAR Binding_Issue Loss of Binding Low_Potency->Binding_Issue Check Affinity High_Toxicity->DAR_Issue DAR too high? Linker_Instability Linker Instability High_Toxicity->Linker_Instability Premature release? Poor_PK->Aggregation Aggregation issue? Poor_PK->DAR_Issue High DAR? Aggregation->DAR_Issue High DAR? Formulation_Issue Suboptimal Formulation Aggregation->Formulation_Issue Buffer/Excipients?

Caption: Logical diagram for troubleshooting ADC performance issues.

References

Technical Support Center: Overcoming Steric Hindrance in TCO-Tetrazine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TCO-tetrazine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to steric hindrance in this powerful bioorthogonal reaction.

Troubleshooting Guide

This guide addresses common issues encountered during TCO-tetrazine conjugation, with a focus on problems arising from steric hindrance.

Issue Potential Cause Recommended Solution
Low or No Conjugation Product Steric Hindrance: Large molecules or bulky groups near the TCO or tetrazine moieties can physically block the reaction site.[1][2]- Introduce a Linker: Use TCO or tetrazine reagents with long, flexible spacer arms, such as polyethylene (B3416737) glycol (PEG) linkers, to increase the distance between the reactive group and the bulky molecule.[1][2] - Optimize Linker Length: The length of the PEG linker can be critical. Test different PEG lengths (e.g., PEG4, PEG8, PEG12) to find the optimal distance for your specific system.[3][4] - Modify Reactant Structure: If possible, consider using smaller, less sterically hindered TCO or tetrazine derivatives. For instance, methylcyclopropenes can be superior partners for bulky tetrazines.[5]
Suboptimal Stoichiometry: An incorrect molar ratio of TCO to tetrazine can lead to an incomplete reaction.[1]- Optimize Molar Ratio: Empirically determine the optimal molar ratio for your specific reactants. A slight excess (1.05 to 2.0-fold) of one component, typically the smaller or more accessible molecule, is often beneficial.[1][2][6]
Hydrolysis of NHS Ester: If using NHS esters to label your molecules with TCO or tetrazine, they can hydrolyze in the presence of moisture, rendering them inactive.[1][2]- Proper Handling of Reagents: Allow NHS ester vials to equilibrate to room temperature before opening to prevent condensation.[2] Prepare stock solutions in anhydrous solvents like DMSO or DMF immediately before use.[1][2]
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[1]- Use Amine-Free Buffers: Perform labeling reactions in amine-free buffers such as PBS (phosphate-buffered saline), HEPES, or borate (B1201080) buffer at a pH between 7.2 and 9.0.[1][2][6]
Isomerization of TCO: trans-cyclooctene (TCO) can isomerize to the less reactive cis-cyclooctene (CCO), reducing the efficiency of the conjugation.[7]- Proper Storage and Handling: Store TCO reagents as recommended by the manufacturer to minimize isomerization. Some studies suggest that radical inhibitors can suppress isomerization in the presence of thiols.[8]
High Background or Non-Specific Binding Hydrophobic Interactions: Some TCO or tetrazine reagents can be hydrophobic, leading to non-specific binding.[1]- Incorporate Hydrophilic Linkers: The use of reagents with hydrophilic PEG linkers can improve water solubility and reduce non-specific binding.[1][9]
Excess Unreacted Labeling Reagent: Residual TCO or tetrazine reagents can cause non-specific interactions.[1]- Purification: After the initial labeling step, remove excess, unreacted NHS ester reagent using a desalting column or dialysis.[1][3]

Frequently Asked Questions (FAQs)

Q1: How does steric hindrance affect the kinetics of the TCO-tetrazine reaction?

A1: Steric hindrance can significantly slow down the reaction rate of the TCO-tetrazine ligation.[10] Bulky substituents on either the TCO or the tetrazine can impede the approach of the reaction partners, increasing the activation energy of the inverse electron-demand Diels-Alder (IEDDA) cycloaddition.[5][11] For example, changing a methyl group to a more bulky tert-butyl group on a tetrazine can reduce the reactivity with TCO by over 600-fold.[5]

Q2: What is the most effective way to overcome steric hindrance?

A2: The most common and effective strategy is to introduce a flexible linker, such as a PEG spacer, between the reactive moiety (TCO or tetrazine) and the larger molecule.[1][2][9] This increases the distance and flexibility, allowing the reactive groups to orient themselves correctly for the reaction to occur. The optimal length of the linker may need to be determined empirically for each specific application.

Q3: Can I modify the structure of the TCO or tetrazine to reduce steric effects?

A3: Yes, modifying the reactants can be a powerful strategy. Using smaller, more reactive dienophiles like cyclopropenes can be advantageous when reacting with sterically hindered tetrazines.[5] Additionally, the reactivity of both TCO and tetrazine can be tuned electronically. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine can increase the reaction rate, which can help to overcome kinetic barriers caused by steric hindrance.[11]

Q4: What are the ideal reaction conditions to maximize conjugation efficiency in the presence of potential steric hindrance?

A4: While the TCO-tetrazine reaction is robust, optimizing conditions can help mitigate the effects of steric hindrance.

  • pH: The reaction is efficient over a broad pH range, typically 6 to 9.[1] For the initial labeling with NHS esters, a pH of 7.2-9.0 is recommended in an amine-free buffer.[2][6]

  • Temperature: The reaction is very fast at room temperature (20-25°C).[1] In some cases, slightly elevated temperatures (37°C or 40°C) can be used to accelerate the reaction, which may be beneficial for sterically hindered systems.[1]

  • Stoichiometry: A slight molar excess (1.05 to 2.0-fold) of the less sterically hindered component is often recommended to drive the reaction to completion.[1][2][6]

Q5: Is a catalyst required for the TCO-tetrazine reaction?

A5: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][12] This catalyst-free nature makes it particularly well-suited for applications in biological systems.[12]

Quantitative Data on Reaction Kinetics

The following table summarizes second-order rate constants for various TCO and tetrazine pairs, illustrating the impact of structural modifications on reaction kinetics.

TCO DerivativeTetrazine DerivativeRate Constant (k₂) (M⁻¹s⁻¹)Comments
trans-cyclooctene3,6-di-(2-pyridyl)-s-tetrazine~2,000A commonly used, fast-reacting pair.
TCO conjugated to CC49 antibody[¹¹¹In]In-labeled-Tetrazine(13 ± 0.08) x 10³Demonstrates fast kinetics even with large biomolecules at 37°C.[10]
s-TCO (conformationally strained)3,6-dipyridyl-s-tetrazine derivative(3,300 ± 40) x 10³The additional ring strain in s-TCO dramatically increases the reaction rate.[10]
d-TCO (dioxolane-fused)Water-soluble 3,6-dipyridyl-s-tetrazine derivative366,000 (±15,000)d-TCO derivatives show excellent reactivity.[13]
TCO-PEG₄Me4Pyr-Tetrazine2,740Illustrates a baseline rate for a specific substituted tetrazine.[14]
TCO-PEG₄DHP₂-Tetrazine6,450Shows how different substituents on the tetrazine can enhance reactivity.[14]
Cyclopropene (B1174273)tert-butyl substituted tetrazineFaster than TCOIn cases of highly hindered tetrazines, smaller dienophiles like cyclopropene can be more reactive.[5]

Experimental Protocols

General Protocol for TCO-Tetrazine Protein-Protein Conjugation

This protocol outlines a general procedure for conjugating two proteins using TCO and tetrazine moieties introduced via NHS ester chemistry.

1. Protein Preparation and Buffer Exchange:

  • Prepare solutions of the two proteins to be conjugated.

  • If the proteins are in buffers containing primary amines (e.g., Tris, glycine), perform a buffer exchange into an amine-free buffer such as PBS (20 mM sodium phosphate, 150 mM NaCl, pH 7.4).[1][6] This can be done using a desalting column or dialysis.[1]

2. Protein Labeling with TCO-NHS and Tetrazine-NHS Esters:

  • Allow the TCO-NHS ester and Tetrazine-NHS ester vials to equilibrate to room temperature before opening.[2]

  • Prepare fresh stock solutions of the NHS esters in an anhydrous solvent such as DMSO or DMF.[1][6]

  • For each protein, add a 10- to 20-fold molar excess of the corresponding NHS ester (TCO-NHS for protein 1, Tetrazine-NHS for protein 2).[3] The optimal excess may need to be determined empirically.

  • Incubate the reactions for 30-60 minutes at room temperature or 2 hours on ice.[1][6]

3. Quenching and Purification:

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5-15 minutes.[3][6]

  • Remove excess, unreacted NHS ester reagent by using a desalting column or dialysis.[1][3]

4. TCO-Tetrazine Conjugation:

  • Determine the concentration of the labeled proteins.

  • Mix the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer (e.g., PBS, pH 7.4).[1] A 1:1 molar ratio is a good starting point, but a slight excess of one component may improve efficiency.[1]

  • Allow the conjugation reaction to proceed for 30-60 minutes at room temperature.[1] For less reactive partners or to minimize degradation, the reaction can be extended for up to 2 hours or overnight at 4°C.[1]

5. Analysis and Purification of the Conjugate:

  • Analyze the reaction mixture using SDS-PAGE to confirm the formation of the conjugate, which will have a higher molecular weight than the individual proteins.

  • If necessary, purify the final conjugate from any unreacted starting material using size-exclusion chromatography.[1]

  • Store the final conjugate at 4°C.[1]

Visualizations

experimental_workflow cluster_labeling Step 1: Protein Labeling cluster_purification1 Step 2: Purification cluster_conjugation Step 3: Conjugation p1 Protein 1 p1_tco Protein 1-TCO p1->p1_tco + p2 Protein 2 p2_tz Protein 2-Tetrazine p2->p2_tz + tco_nhs TCO-NHS Ester tco_nhs->p1_tco tz_nhs Tetrazine-NHS Ester tz_nhs->p2_tz purify1 Remove Excess TCO-NHS p1_tco->purify1 purify2 Remove Excess Tz-NHS p2_tz->purify2 conjugate Mix & Incubate purify1->conjugate purify2->conjugate final_product Protein 1-Conjugate-Protein 2 conjugate->final_product

Caption: Workflow for TCO-tetrazine protein-protein conjugation.

steric_hindrance_logic start Low Conjugation Yield? steric_hindrance Is Steric Hindrance Suspected? start->steric_hindrance Yes stoichiometry Optimize Molar Ratio (1.05-2.0x excess) start->stoichiometry No linker Introduce/Optimize PEG Linker steric_hindrance->linker Yes success Improved Yield linker->success conditions Optimize Reaction Conditions (Temp, Time) stoichiometry->conditions reagents Check Reagent Stability (NHS hydrolysis, TCO isomerization) conditions->reagents reagents->success

Caption: Troubleshooting logic for low TCO-tetrazine conjugation yield.

References

Technical Support Center: Enhancing Aqueous Solubility of Hydrophobic TCO-PEG4-VC-PAB-MMAE ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of TCO-PEG4-VC-PAB-MMAE antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the poor aqueous solubility of this compound ADCs?

A1: The low aqueous solubility of these ADCs primarily stems from the hydrophobic nature of the MMAE payload.[1][2] Several factors can exacerbate this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated MMAE molecules increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[][4][5]

  • Unfavorable Formulation Conditions: Suboptimal pH, low or high salt concentrations, and the presence of certain organic co-solvents used to dissolve the linker-payload can destabilize the antibody and promote aggregation.[6][7] Holding the ADC at a pH near its isoelectric point can also significantly reduce solubility.[6]

  • Conformational Changes in the Antibody: The attachment of the hydrophobic payload can induce conformational changes in the antibody, exposing previously buried hydrophobic regions and encouraging protein-protein interactions that lead to aggregation.[7]

Q2: What is the role of the PEG4 linker in the this compound construct?

A2: The polyethylene (B3416737) glycol (PEG) linker, in this case, a PEG4 spacer, is incorporated to improve the aqueous solubility of the ADC.[8][9] PEG is hydrophilic and flexible, and it can "shield" the hydrophobic MMAE drug, thereby enhancing the ADC's solubility and stability in aqueous environments.[8][10] This hydrophilic spacer allows for higher DARs by preventing payload-driven aggregation and can also prolong the ADC's circulation half-life.[8][11]

Q3: What are the potential consequences of ADC aggregation in our experiments?

A3: ADC aggregation can have several detrimental effects on research and development:

  • Reduced Efficacy: Aggregated ADCs may exhibit altered binding affinity for the target antigen and are often cleared more rapidly from circulation, which diminishes their therapeutic efficacy.[7]

  • Increased Immunogenicity: The presence of aggregates, particularly high molecular weight species, can trigger an immune response in vivo, potentially leading to adverse effects and neutralization of the therapeutic.[7]

  • Physical Instability: Aggregation can result in the formation of visible particles and precipitation, which compromises the product's stability, shelf-life, and manufacturability.[1][7]

  • Off-Target Toxicity: Aggregates can be taken up by immune cells through Fcγ receptor (FcγR) activation, leading to off-target toxicity.[7]

Q4: How can we proactively prevent or minimize ADC aggregation during development?

A4: A multi-pronged approach is recommended to mitigate aggregation:

  • Optimize the Drug-to-Antibody Ratio (DAR): Aim for a lower DAR (typically 2-4) to reduce the overall hydrophobicity of the ADC.[8] While a higher DAR can increase potency, it often compromises solubility and stability.[5]

  • Formulation Optimization: Carefully select buffer systems, pH, and excipients.[] For instance, using buffers with appropriate ionic strength can help to shield electrostatic interactions and prevent aggregation.[12]

  • Incorporate Hydrophilic Linkers: The use of PEG linkers is a key strategy. Longer PEG chains can provide a greater shielding effect.[8][10] Other hydrophilic linkers containing sulfonate or pyrophosphate diester groups can also be considered.[7][11]

  • Antibody Engineering: In some cases, the antibody itself can be engineered to reduce surface hydrophobicity.[13]

  • Site-Specific Conjugation: This can produce more homogeneous ADCs with a defined DAR, which may lead to improved stability.[14]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with this compound ADCs.

Symptom Potential Cause(s) Recommended Action(s)
Visible precipitation or cloudiness after conjugation or during storage. - High DAR leading to excessive hydrophobicity.[4] - Suboptimal buffer conditions (pH, ionic strength).[6] - Freeze-thaw stress.[12]- Reduce the molar excess of the this compound during conjugation to target a lower DAR. - Optimize the formulation buffer. Screen a range of pH values and salt concentrations (e.g., 150 mM NaCl is a common starting point).[12] - Aliquot the ADC into single-use volumes to avoid multiple freeze-thaw cycles.[12]
Inconsistent results in cell-based assays. - Heterogeneity of the ADC preparation, potentially due to the presence of aggregates.[7]- Purify the ADC using size exclusion chromatography (SEC) to remove aggregates before conducting in vitro studies.[7] - Characterize the purified fractions to ensure you are working with the monomeric species.
Poor in vivo efficacy and rapid clearance. - Aggregation-induced rapid clearance from circulation.[7]- Re-evaluate the overall hydrophobicity of the ADC.[] - Consider using a longer PEG linker if possible. - Explore site-specific conjugation to produce a more homogeneous and potentially more stable ADC.[14]
Low recovery after purification. - ADC aggregation and precipitation during the purification process.- For hydrophobic interaction chromatography (HIC), consider using a weaker lyotropic salt like NaCl instead of ammonium (B1175870) sulfate (B86663).[15] - Optimize the mobile phase conditions, including the type and concentration of the organic modifier.[15]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

System Preparation:

  • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with a mobile phase appropriate for the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[7]

  • Ensure a stable baseline before sample injection.

Sample Preparation:

  • Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.1-1.0 mg/mL).[7]

  • If necessary, filter the sample through a low-protein-binding 0.22 µm filter.

Chromatographic Run:

  • Inject a defined volume of the sample (e.g., 20 µL).[7]

  • Set the flow rate to ensure adequate separation, typically between 0.5 and 1.0 mL/min.[12]

  • Monitor the eluent using a UV detector at 280 nm.[7]

Data Analysis:

  • Integrate the peaks corresponding to the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight fragments.[7]

  • Calculate the percentage of aggregates relative to the total peak area.

Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis

Objective: To determine the particle size distribution and assess the polydispersity of an ADC sample as an indicator of aggregation.

Instrument Setup:

  • Set the instrument parameters, including the temperature (e.g., 25°C) and scattering angle (e.g., 90°).[7]

Sample Preparation:

  • Prepare the ADC sample in a suitable, filtered buffer at a concentration of approximately 1 mg/mL.[7]

  • Centrifuge the sample to remove any large, extraneous particles.

Measurement:

  • Transfer the sample to a clean, dust-free cuvette.

  • Place the cuvette in the DLS instrument and allow the temperature to equilibrate.

  • Perform multiple measurements to ensure reproducibility.

Data Analysis:

  • Analyze the correlation function to obtain the size distribution (hydrodynamic radius) and the polydispersity index (PDI).[7]

  • An increase in the average particle size or PDI can indicate aggregation.

Protocol 3: Hydrophobic Interaction Chromatography (HIC) for DAR and Hydrophobicity Assessment

Objective: To assess the drug-to-antibody ratio and the overall hydrophobicity of the ADC.

System Preparation:

  • Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR) with a high-salt mobile phase (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

Sample Preparation:

  • Dilute the ADC sample in the high-salt mobile phase to a concentration of approximately 1 mg/mL.

Chromatographic Run:

  • Inject the sample onto the column.

  • Elute the bound ADC using a decreasing salt gradient (e.g., a linear gradient to a low-salt mobile phase like 50 mM sodium phosphate, pH 7.0, with an organic modifier such as 20% isopropanol).[15]

  • Monitor the eluent at 280 nm.

Data Analysis:

  • The retention time of the ADC peaks correlates with their hydrophobicity.

  • Different DAR species will elute as distinct peaks, allowing for the determination of the average DAR and the distribution of drug-loaded species.[16][17]

Visualizations

ADC_Solubility_Troubleshooting start Start: ADC Solubility Issue check_aggregation Assess Aggregation (SEC, DLS) start->check_aggregation high_aggregation High Aggregation Detected check_aggregation->high_aggregation Results low_aggregation Low/No Aggregation check_aggregation->low_aggregation Results optimize_dar Optimize DAR (Lower Molar Excess) high_aggregation->optimize_dar Yes optimize_formulation Optimize Formulation (pH, Buffer, Excipients) high_aggregation->optimize_formulation Yes investigate_other Investigate Other Factors (e.g., Antibody Stability) low_aggregation->investigate_other Yes purify_adc Purify ADC (e.g., SEC) optimize_dar->purify_adc optimize_formulation->purify_adc reassess Re-assess Solubility and Aggregation purify_adc->reassess end_success End: Improved Solubility reassess->end_success Improved end_further_dev End: Further Development Needed reassess->end_further_dev Not Improved investigate_other->end_further_dev

Caption: Troubleshooting workflow for ADC solubility issues.

ADC_Aggregation_Mechanism cluster_drivers Aggregation Drivers cluster_consequences Consequences mab Monoclonal Antibody (mAb) conjugation Conjugation mab->conjugation payload_linker Hydrophobic Payload-Linker (this compound) payload_linker->conjugation adc_monomer ADC Monomer (Increased Hydrophobicity) conjugation->adc_monomer adc_aggregate ADC Aggregate adc_monomer->adc_aggregate aggregation_drivers Aggregation Drivers high_dar High DAR high_dar->adc_aggregate unfavorable_conditions Unfavorable Formulation Conditions unfavorable_conditions->adc_aggregate reduced_efficacy Reduced Efficacy adc_aggregate->reduced_efficacy increased_immunogenicity Increased Immunogenicity adc_aggregate->increased_immunogenicity instability Physical Instability adc_aggregate->instability consequences Consequences

Caption: Mechanism of ADC aggregation.

References

Technical Support Center: Analytical Techniques for ADC Impurities and Aggregates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of antibody-drug conjugates (ADCs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Section 1: Troubleshooting Guides

This section addresses specific issues that may arise during the analysis of ADC impurities and aggregates using various analytical techniques.

Size Exclusion Chromatography (SEC)

Issue 1: Why is my SEC chromatogram showing poor peak shape (e.g., tailing or fronting) for my ADC?

Answer:

Poor peak shape in SEC analysis of ADCs is a common issue that can compromise the accuracy of aggregation and fragmentation quantification.[1][2] The primary cause is often secondary interactions between the ADC and the stationary phase of the SEC column.[2]

Possible Causes and Solutions:

Cause Explanation Solution
Hydrophobic Interactions The conjugated cytotoxic drug is often hydrophobic, leading to interactions with the column matrix and causing peak tailing.[2]- Add Organic Modifier: Incorporate a small percentage (e.g., 10-15%) of an organic solvent like isopropanol (B130326) or acetonitrile (B52724) into the mobile phase to disrupt hydrophobic interactions.[2] - Optimize Salt Concentration: Adjust the ionic strength of the mobile phase. Higher salt concentrations can sometimes mitigate electrostatic interactions that contribute to poor peak shape.
Electrostatic Interactions Charged residues on the ADC can interact with the column material, leading to peak tailing or fronting.- Adjust Mobile Phase pH: Modify the pH of the mobile phase to be further from the isoelectric point (pI) of the ADC, which can reduce ionic interactions. - Increase Salt Concentration: A higher salt concentration (e.g., 150 mM NaCl) can help to shield charges and reduce electrostatic interactions.[3]
Column Contamination or Degradation Accumulation of sample components on the column or degradation of the stationary phase can lead to active sites that cause peak tailing.[4]- Column Cleaning: Follow the manufacturer's instructions for column cleaning and regeneration. - Replace Column: If cleaning does not resolve the issue, the column may have reached the end of its lifespan and should be replaced.[4]
Viscous Fingering High sample concentration can lead to viscosity differences between the sample and the mobile phase, causing peak fronting.[5]- Dilute the Sample: Ensure the sample concentration is within the recommended range for the column.[5]

Experimental Workflow for Troubleshooting Poor SEC Peak Shape

G start Poor Peak Shape Observed check_hydrophobic Hypothesis: Hydrophobic Interactions start->check_hydrophobic check_electrostatic Hypothesis: Electrostatic Interactions start->check_electrostatic check_column Hypothesis: Column Issue start->check_column check_sample Hypothesis: Sample Concentration Too High start->check_sample add_organic Action: Add Organic Modifier to Mobile Phase check_hydrophobic->add_organic end Peak Shape Improved add_organic->end adjust_ph_salt Action: Adjust pH and/or Salt Concentration check_electrostatic->adjust_ph_salt adjust_ph_salt->end clean_replace_column Action: Clean or Replace Column check_column->clean_replace_column clean_replace_column->end dilute_sample Action: Dilute Sample check_sample->dilute_sample dilute_sample->end

Caption: Troubleshooting workflow for poor SEC peak shape.

Hydrophobic Interaction Chromatography (HIC)

Issue 2: I am having difficulty resolving different drug-to-antibody ratio (DAR) species in my HIC analysis. What could be the cause?

Answer:

Incomplete resolution of DAR species in HIC is a frequent challenge, impacting the accurate determination of drug load distribution.[6] This is often related to the mobile phase composition and the choice of the stationary phase.

Possible Causes and Solutions:

Cause Explanation Solution
Inappropriate Salt Type or Concentration The type and concentration of the salt in the mobile phase are critical for modulating the hydrophobic interactions.- Optimize Salt Type: Ammonium (B1175870) sulfate (B86663) is a commonly used salt, but others like sodium chloride or ammonium acetate (B1210297) can be tested.[7] - Adjust Salt Gradient: A shallower salt gradient can improve the separation of species with small differences in hydrophobicity.[8]
Mobile Phase pH The pH of the mobile phase can influence the charge of the ADC and its interaction with the stationary phase.- Optimize pH: Experiment with a pH range around the pI of the ADC to find the optimal separation window.
Organic Modifier The presence and concentration of an organic modifier can significantly impact retention and resolution.- Adjust Organic Modifier: A small amount of a mild organic solvent like isopropanol can be added to the mobile phase to improve the elution of highly hydrophobic species.[8]
Column Choice The hydrophobicity of the stationary phase (e.g., butyl, phenyl) affects the retention and separation of ADCs.- Select Appropriate Column: For highly hydrophobic ADCs, a less hydrophobic stationary phase may be required to ensure elution. Conversely, for more hydrophilic ADCs, a more hydrophobic stationary phase might be necessary for adequate retention.
Capillary Electrophoresis (CE-SDS)

Issue 3: I am observing unexpected peaks or artifacts in my CE-SDS electropherogram. What are the potential sources?

Answer:

Artifacts in CE-SDS can interfere with the accurate quantification of purity and impurities. These can arise from various sources, including sample preparation, the capillary itself, and the electrophoresis buffer.[3][9]

Possible Causes and Solutions:

Cause Explanation Solution
Sample-Related Issues Incomplete denaturation or reduction, or the presence of contaminants can lead to extra peaks.- Optimize Sample Preparation: Ensure complete denaturation and reduction by optimizing incubation time and temperature. Use fresh, high-quality reagents. - Sample Cleanup: If contaminants are suspected, consider a sample cleanup step.
Capillary Issues Bubbles in the capillary, contamination on the capillary wall, or degradation of the capillary coating can cause baseline noise and spurious peaks.[10]- Degas Buffers: Thoroughly degas all buffers before use to prevent bubble formation.[10] - Capillary Conditioning: Perform regular capillary conditioning and washing cycles as recommended by the manufacturer.
Buffer Contamination Impurities in the electrophoresis buffer or sample buffer can lead to artifact peaks.- Use High-Purity Reagents: Prepare all buffers with high-purity water and reagents. Filter buffers before use.
Fluorescent Contaminants Contaminants from laboratory supplies (e.g., plasticware, dyes) can fluoresce and be detected as peaks.[3][9]- Use High-Quality Consumables: Utilize laboratory plasticware that is certified to be free of leachables and extractables.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in ADC preparations?

A1: ADC manufacturing can result in a variety of product- and process-related impurities.[11][12] Common impurities include:

  • Aggregates: High molecular weight species formed by the association of two or more ADC molecules.[13]

  • Fragments: Low molecular weight species resulting from the cleavage of the antibody backbone.

  • Unconjugated Antibody: The monoclonal antibody that has not been conjugated with the drug-linker.

  • Free Drug: The cytotoxic payload that is not attached to the antibody.[14]

  • Process-Related Impurities: These can include residual solvents, reagents from the conjugation process, and host cell proteins.[15][16]

Q2: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute (CQA) for ADCs?

A2: The DAR represents the average number of drug molecules conjugated to each antibody and is a CQA because it directly impacts the ADC's efficacy and safety.[15][17] An optimal DAR is necessary to ensure a therapeutic effect without causing excessive toxicity. Inconsistent DAR values can lead to variability in clinical outcomes.

Q3: What is the purpose of a forced degradation study for an ADC?

A3: A forced degradation study, also known as stress testing, is performed to identify the likely degradation products and pathways of an ADC under various stress conditions such as heat, light, oxidation, and extreme pH.[18][19] This information is crucial for developing and validating stability-indicating analytical methods and for understanding the overall stability profile of the ADC.[11][18]

Q4: Which analytical techniques are best suited for detecting ADC aggregates?

A4: Several techniques can be used to detect and quantify ADC aggregates, and an orthogonal approach using multiple methods is often recommended.

Technique Principle Advantages Limitations
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.Robust, high-throughput, and widely used for routine QC.[20]Potential for non-specific interactions leading to inaccurate results.[2]
SEC with Multi-Angle Light Scattering (SEC-MALS) Provides absolute molecular weight determination of eluting species.Can distinguish between different types of aggregates (e.g., dimers, trimers) and provides more accurate quantification.[21]More complex instrumentation and data analysis compared to standard SEC.
Analytical Ultracentrifugation (AUC) Separation based on sedimentation velocity in a centrifugal field.Provides high-resolution separation of aggregates without interaction with a stationary phase.Low throughput and requires specialized equipment and expertise.
Capillary Electrophoresis (CE-SDS) Separation based on molecular weight under denaturing conditions.High resolution and can serve as a good orthogonal method to SEC.[20]Denaturing conditions may not be representative of the native state.

Section 3: Experimental Protocols

Protocol 1: SEC-MALS Analysis of ADC Aggregates

Objective: To determine the absolute molecular weight and quantify the percentage of monomer and aggregates in an ADC sample.

Methodology:

  • System Preparation:

    • HPLC System: An HPLC or UHPLC system equipped with a UV detector, a multi-angle light scattering (MALS) detector, and a refractive index (RI) detector.

    • Column: A size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A filtered and degassed buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm filter to remove any particulate matter.

  • Chromatographic Run:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until stable baselines are achieved for all detectors.

    • Inject a defined volume of the prepared ADC sample (e.g., 50 µL).

    • Monitor the elution profile with the UV, MALS, and RI detectors.

  • Data Analysis:

    • Use the MALS software (e.g., ASTRA) to perform the data analysis.

    • Determine the molar mass across each eluting peak.

    • Integrate the peak areas from the UV or RI chromatogram to calculate the relative percentage of monomer, aggregates, and fragments.

Relationship between Analytical Techniques and ADC Quality Attributes

G Aggregates Aggregates & Fragments DAR Drug-to-Antibody Ratio (DAR) Charge Charge Variants Purity Purity SEC SEC / SEC-MALS SEC->Aggregates HIC HIC HIC->DAR CEX CEX / iCIEF CEX->Charge CESDS CE-SDS CESDS->Aggregates CESDS->Purity MS Mass Spectrometry MS->DAR MS->Charge MS->Purity AUC AUC AUC->Aggregates

Caption: Interconnectivity of analytical techniques and ADC CQAs.

Protocol 2: Forced Degradation Study of an ADC

Objective: To assess the stability of an ADC and identify potential degradation products under various stress conditions.

Methodology:

  • Sample Preparation:

    • Prepare aliquots of the ADC at a concentration of 1 mg/mL in the formulation buffer.

  • Stress Conditions:

    • Thermal Stress: Incubate ADC samples at elevated temperatures (e.g., 40°C, 50°C, 60°C) for different time points (e.g., 1, 2, 4 weeks).

    • Photostability: Expose ADC samples to a controlled light source according to ICH Q1B guidelines.

    • Oxidative Stress: Add a low concentration of an oxidizing agent (e.g., 0.03% hydrogen peroxide) to the ADC sample and incubate at room temperature for a defined period.

    • pH Stress: Adjust the pH of the ADC samples to acidic (e.g., pH 3.0) and basic (e.g., pH 10.0) conditions and incubate at room temperature.

    • Freeze-Thaw Stress: Subject ADC samples to multiple freeze-thaw cycles (e.g., from -80°C to room temperature).

  • Analysis:

    • At each time point, analyze the stressed samples and an unstressed control sample using a panel of stability-indicating analytical methods, including:

      • SEC: To monitor for aggregation and fragmentation.

      • HIC: To assess changes in DAR distribution.

      • CEX/iCIEF: To evaluate changes in charge heterogeneity.

      • RP-HPLC: To detect small molecule degradation products.

      • Mass Spectrometry: To identify the structure of degradation products.

  • Data Evaluation:

    • Compare the analytical profiles of the stressed samples to the control sample to identify and quantify degradation products.

    • Determine the degradation pathways of the ADC under different stress conditions.

References

Technical Support Center: Mitigating vc-MMAE ADC-Induced Neutropenia and Thrombocytopenia

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address neutropenia and thrombocytopenia associated with valine-citrulline-monomethyl auristatin E (vc-MMAE) antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind vc-MMAE ADC-induced neutropenia and thrombocytopenia?

A1: The hematological toxicities associated with vc-MMAE ADCs are primarily driven by the MMAE payload and the characteristics of the vc-linker.[1][2] Key mechanisms include:

  • Off-Target Payload Delivery: While ADCs are designed for targeted delivery to cancer cells, a small fraction of the administered dose can be taken up by non-target cells, including hematopoietic stem and progenitor cells in the bone marrow.[1]

  • Premature Payload Release: The vc-linker, while designed to be cleaved by lysosomal proteases within tumor cells, can also be cleaved prematurely in the bloodstream by extracellular proteases, such as neutrophil elastase.[3] This premature release of free MMAE, a potent microtubule inhibitor, leads to systemic toxicity.[2][3]

  • Myelosuppression: MMAE disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in rapidly dividing cells.[2][4][5] Hematopoietic progenitor cells are highly proliferative and therefore particularly susceptible to the cytotoxic effects of MMAE, resulting in decreased production of neutrophils (neutropenia) and platelets (thrombocytopenia).[2]

Q2: Are neutropenia and thrombocytopenia common with all vc-MMAE ADCs?

A2: Yes, neutropenia and thrombocytopenia are common dose-limiting toxicities observed across a range of vc-MMAE ADCs, including brentuximab vedotin, polatuzumab vedotin, and enfortumab vedotin.[1][6][7] The severity can vary depending on the specific ADC, its target, the patient's underlying condition, and the dosing regimen.[1]

Q3: What are the primary strategies for mitigating vc-MMAE ADC-induced neutropenia?

A3: The primary strategies for managing neutropenia include:

  • Dose Modification: Dose delays, reductions, or discontinuation are common strategies to manage severe neutropenia.[8]

  • Prophylactic or Therapeutic Use of Granulocyte Colony-Stimulating Factor (G-CSF): G-CSF can be administered to stimulate the production of neutrophils and reduce the duration and severity of neutropenia.[9] Prophylactic use is often considered for patients at high risk of developing febrile neutropenia.[9]

Q4: How can thrombocytopenia induced by vc-MMAE ADCs be managed?

A4: Management of thrombocytopenia may involve:

  • Dose Modification: Similar to neutropenia, adjusting the dose or schedule of the ADC is a key management strategy.

  • Thrombopoietin Receptor Agonists (TPO-RAs): While not yet standard of care for ADC-induced thrombocytopenia, TPO-RAs like romiplostim and eltrombopag (B601689) are being investigated for their potential to stimulate platelet production in this setting.[10][11][[“]][13]

Troubleshooting Guides

Issue 1: Severe or Prolonged Neutropenia (Grade 3/4) Observed in Preclinical Models

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Step
High Dosing Regimen Perform a dose-ranging study to establish the maximum tolerated dose (MTD). Consider alternative, less frequent dosing schedules.[8]
High In Vivo Linker Instability Conduct pharmacokinetic (PK) studies to measure free MMAE levels in plasma. If premature cleavage is significant, consider alternative linker technologies.
High Sensitivity of Hematopoietic Progenitors in the Animal Model Evaluate the baseline hematological parameters of the animal model. Consider using a different strain or species for toxicity assessment.
Lack of Supportive Care For severe neutropenia, consider the administration of G-CSF to support neutrophil recovery.
Issue 2: Significant Thrombocytopenia Observed in In Vivo Studies

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Optimization Step
On-Target, Off-Tumor Toxicity in Megakaryocytes Investigate the expression of the target antigen on megakaryocytes or their precursors in the relevant species.
Direct Toxicity of MMAE to Megakaryocyte Progenitors Evaluate the in vitro toxicity of free MMAE on megakaryocyte colony formation using a colony-forming cell (CFC) assay.
High Peak Plasma Concentrations (Cmax) of the ADC Adjust the dosing regimen to reduce the Cmax, which may be a driver of toxicity.[2] Consider more frequent, lower doses.
Investigational Mitigation In a research setting, consider evaluating the efficacy of TPO receptor agonists in the animal model.[10][11][[“]][13]

Data Presentation

Table 1: Incidence of Grade ≥3 Neutropenia and Thrombocytopenia with Approved vc-MMAE ADCs

ADCTarget AntigenApproved Indication(s)Grade ≥3 Neutropenia IncidenceGrade ≥3 Thrombocytopenia Incidence
Brentuximab vedotin CD30Hodgkin lymphoma, anaplastic large cell lymphoma29% - 35%[1]Varies by study
Polatuzumab vedotin CD79bDiffuse large B-cell lymphoma40%[1]Varies by study
Enfortumab vedotin Nectin-4Urothelial cancerVaries by studyVaries by study
Tisotumab vedotin Tissue FactorCervical cancerVaries by studyVaries by study

Note: Incidence rates can vary based on the specific clinical trial, patient population, and whether the ADC is used as a single agent or in combination with other therapies.

Experimental Protocols

Protocol 1: In Vitro Assessment of Hematotoxicity using Colony-Forming Cell (CFC) Assay

Objective: To evaluate the direct cytotoxic effect of a vc-MMAE ADC or free MMAE on hematopoietic progenitor cells.

Methodology:

  • Cell Source: Obtain bone marrow mononuclear cells or CD34+ hematopoietic stem and progenitor cells from a relevant species (e.g., human, mouse, cynomolgus monkey).

  • Drug Preparation: Prepare serial dilutions of the vc-MMAE ADC and free MMAE in an appropriate cell culture medium.

  • Cell Plating: Mix the hematopoietic progenitor cells with a methylcellulose-based medium containing a cocktail of cytokines to support the growth of different hematopoietic lineages (e.g., erythroid, granulocyte-macrophage, and megakaryocyte).

  • Drug Treatment: Add the prepared dilutions of the ADC or free MMAE to the cell-methylcellulose mixture.

  • Incubation: Plate the mixture in culture dishes and incubate at 37°C in a humidified incubator with 5% CO2 for 10-14 days.

  • Colony Counting: After the incubation period, enumerate the number of colonies for each lineage (e.g., BFU-E for erythroid, CFU-GM for granulocyte-macrophage, and CFU-Mk for megakaryocyte) under a microscope.

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits colony formation by 50%) for each compound and cell lineage to determine the relative toxicity.

Protocol 2: Preclinical In Vivo Monitoring of Hematological Toxicity

Objective: To monitor and characterize the neutropenia and thrombocytopenia induced by a vc-MMAE ADC in an animal model (e.g., mouse or rat).

Methodology:

  • Animal Model: Select a relevant animal model. For targeted ADCs, ensure the target antigen is expressed if on-target toxicity is a consideration.

  • Dosing: Administer the vc-MMAE ADC intravenously at various dose levels, including a vehicle control group.

  • Blood Sampling: Collect peripheral blood samples at regular intervals (e.g., baseline, and several time points post-dose, such as days 3, 7, 14, and 21).

  • Complete Blood Count (CBC) Analysis: Perform a complete blood count on the collected samples to determine the absolute neutrophil count (ANC) and platelet count.

  • Data Analysis: Plot the mean ANC and platelet counts over time for each dose group. Determine the nadir (lowest point) and the time to recovery for both cell types.

  • Bone Marrow Analysis (Optional): At selected time points, euthanize a subset of animals and collect bone marrow from the femur or tibia. Perform histological analysis or flow cytometry to assess bone marrow cellularity and the populations of hematopoietic progenitor cells.

Visualizations

MMAE_Induced_Cell_Cycle_Arrest cluster_extracellular Extracellular Space cluster_cell Hematopoietic Progenitor Cell vc_MMAE_ADC vc-MMAE ADC Free_MMAE_premature Free MMAE (Premature Release) vc_MMAE_ADC->Free_MMAE_premature Cleavage Free_MMAE Free MMAE Free_MMAE_premature->Free_MMAE Enters Cell Neutrophil_Protease Neutrophil Elastase Neutrophil_Protease->vc_MMAE_ADC Tubulin Tubulin Dimers Free_MMAE->Tubulin Binds to Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Mitotic_Spindle_Failure Mitotic Spindle Failure Microtubule_Disruption->Mitotic_Spindle_Failure G2_M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Failure->G2_M_Arrest Apoptosis Apoptosis G2_M_Arrest->Apoptosis Myelosuppression Myelosuppression (Neutropenia & Thrombocytopenia) Apoptosis->Myelosuppression

Caption: Mechanism of vc-MMAE ADC-induced myelosuppression.

Troubleshooting_Workflow start Severe Neutropenia or Thrombocytopenia Observed is_dose_high Is the dose at or near the MTD? start->is_dose_high reduce_dose Reduce dose or modify schedule is_dose_high->reduce_dose Yes check_linker Assess in vivo linker stability (PK) is_dose_high->check_linker No end Toxicity Mitigated reduce_dose->end linker_unstable Consider alternative linker chemistry check_linker->linker_unstable Unstable on_target_off_tumor Evaluate on-target, off-tumor expression check_linker->on_target_off_tumor Stable linker_unstable->end supportive_care Implement supportive care (G-CSF, TPO-RA) on_target_off_tumor->supportive_care Present on_target_off_tumor->supportive_care Absent supportive_care->end

Caption: Troubleshooting workflow for vc-MMAE ADC hematotoxicity.

References

Technical Support Center: Optimization of Buffer Conditions for TCO-PEG4-VC-PAB-MMAE Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of buffer conditions for TCO-PEG4-VC-PAB-MMAE conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maximizing the efficiency and reproducibility of their antibody-drug conjugate (ADC) preparations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common challenges encountered during the conjugation process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the conjugation of this compound to a tetrazine-modified antibody.

Problem Potential Cause Recommended Solution
Low Conjugation Efficiency Suboptimal pH: The inverse-electron-demand Diels-Alder (iEDDA) reaction between TCO and tetrazine is influenced by pH.[1]Optimize the reaction pH within the recommended range of 6.0-9.0.[1] Perform small-scale test reactions at different pH values (e.g., 6.5, 7.4, and 8.0) to determine the optimal condition for your specific antibody.
Incorrect Stoichiometry: An inappropriate molar ratio of this compound to the tetrazine-modified antibody can lead to incomplete reaction.A slight molar excess (1.05 to 1.5-fold) of the tetrazine-functionalized molecule is generally recommended.[1] The optimal ratio may need to be determined empirically for your system.[1]
Reagent Instability: The TCO group can be susceptible to isomerization or degradation under certain conditions.[2] The MMAE conjugate may also have limited stability in solution.Prepare solutions of this compound fresh before use.[3] Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]
ADC Aggregation Hydrophobicity: The MMAE payload and the linker can increase the hydrophobicity of the antibody, leading to aggregation, especially at high drug-to-antibody ratios (DAR).[4][5]Optimize the DAR; a lower DAR may reduce aggregation.[4] Consider including excipients like polysorbates (e.g., Tween-80) or sugars in the final formulation to improve stability.[6] Immobilizing the antibody on a solid support during conjugation can also prevent aggregation.[6]
Unfavorable Buffer Conditions: High salt concentrations or a pH close to the antibody's isoelectric point can promote aggregation.[4][6]Screen different buffer compositions and salt concentrations. Using a buffer with a pH away from the antibody's pI is advisable.[6]
Thermal Stress: Elevated temperatures can induce aggregation of ADCs.[7]Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize aggregation.[8] Avoid repeated freeze-thaw cycles of the final ADC product.[8]
Premature Drug Release Linker Instability: The valine-citrulline (VC) linker is designed to be cleaved by cathepsin B within tumor cells.[9] Instability in the buffer could lead to premature cleavage.Ensure the buffer used for conjugation and storage is free of proteases. Use of protease inhibitors may be considered if necessary.
TCO Isomerization: Isomerization of the trans-cyclooctene (B1233481) to its unreactive cis-isomer can be promoted by thiols.[2][10]Avoid buffers containing high concentrations of thiol-containing reagents. If a reducing agent is necessary for other steps, ensure it is removed before the addition of the TCO-linker.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound conjugation?

A1: Phosphate-buffered saline (PBS) is a commonly used and recommended buffer for TCO-tetrazine ligations due to its physiological pH and ionic strength.[1] However, the optimal buffer may vary depending on the specific antibody. It is crucial to use an amine-free buffer if the TCO or tetrazine moiety is introduced via NHS ester chemistry to avoid side reactions.[1]

Q2: How does pH affect the conjugation efficiency?

A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a pH range of 6.0 to 9.0.[1][11] The reaction rate can be influenced by pH, with some studies suggesting that a lower pH may accelerate the reaction, possibly through protonation of the pyridine (B92270) rings in the tetrazine. For practical purposes, a pH of around 7.4 is a good starting point.

Q3: What is the recommended reaction temperature and duration?

A3: The TCO-tetrazine reaction is exceptionally fast and can often be completed at room temperature within 30 to 60 minutes.[1] For less reactive partners or to minimize potential aggregation, the incubation time can be extended to 2 hours or even overnight at 4°C.[1][7] In some cases, incubating at 37°C can further accelerate the reaction.[1][12]

Q4: Do I need a catalyst for this conjugation?

A4: No, the TCO-tetrazine ligation is a bioorthogonal "click chemistry" reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[1][13] This catalyst-free nature makes it well-suited for biological applications.[13]

Q5: How can I monitor the progress of the conjugation reaction?

A5: The progress of the TCO-tetrazine reaction can be monitored spectrophotometrically by the disappearance of the characteristic pink color of the tetrazine, which has an absorbance maximum around 520 nm.[14] Alternatively, techniques like HPLC, size-exclusion chromatography (SEC), or mass spectrometry can be used to analyze the reaction mixture and determine the extent of conjugation.[15][16]

Data Presentation

The following tables summarize the expected impact of different buffer conditions on the this compound conjugation reaction based on established principles of TCO-tetrazine ligation.

Table 1: Effect of pH on Conjugation Efficiency

pHRelative Reaction RateTime to >95% Completion (at RT)Potential Issues
6.0Moderate~ 2 hoursSlower reaction rate
7.4High30 - 60 minutesOptimal for many antibodies
8.0High30 - 60 minutesPotential for increased hydrolysis of linkers at higher pH
9.0Moderate to High~ 1 hourIncreased risk of side reactions and protein instability

Table 2: Comparison of Common Buffer Systems

Buffer SystemRecommended ConcentrationpH RangeAdvantagesDisadvantages
Phosphate-Buffered Saline (PBS)1X (e.g., 10 mM phosphate, 150 mM NaCl)7.2 - 7.6Physiologically relevant, readily availablePhosphate can sometimes interfere with downstream applications
HEPES20 - 50 mM7.2 - 7.6Good buffering capacity, low metal bindingMore expensive than PBS
Borate Buffer20 - 50 mM8.0 - 9.0Useful for reactions requiring slightly alkaline conditionsCan inhibit some enzymatic activities
Sodium Phosphate50 - 100 mM6.5 - 8.0Amine-free, suitable for NHS ester chemistry-

Table 3: Influence of Temperature on Conjugation

TemperatureRelative Reaction RateRecommended DurationKey Considerations
4°CSlowerOvernightMinimizes aggregation and protein degradation
Room Temperature (~25°C)Fast30 - 60 minutesConvenient, rapid conjugation
37°CVery Fast< 30 minutesCan accelerate reaction but may increase risk of aggregation[7]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Tetrazine-Modified Antibody

  • Antibody Preparation:

    • Ensure the tetrazine-modified antibody is in a suitable reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

    • If the antibody solution contains any amine-containing buffers (like Tris) or stabilizers, they should be removed by buffer exchange using a desalting column or dialysis.

  • This compound Solution Preparation:

    • Immediately before use, dissolve this compound in a minimal amount of an anhydrous, water-miscible organic solvent like DMSO to prepare a concentrated stock solution (e.g., 10 mM).[8]

  • Conjugation Reaction:

    • Add the desired molar excess of the this compound solution to the tetrazine-modified antibody solution. A 1.1 to 1.5-fold molar excess of the TCO-linker is a good starting point.

    • Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or at 4°C overnight.

  • Purification:

    • Remove the excess, unreacted this compound using a desalting column (e.g., Sephadex G-25) or dialysis against a suitable storage buffer (e.g., PBS).[8]

Protocol 2: Analysis of Conjugation by HPLC

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.

  • Column: A size-exclusion chromatography (SEC) column is suitable for separating the conjugated antibody from the unconjugated antibody and free linker.

  • Mobile Phase: A buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0 is typically used.

  • Sample Preparation: Dilute a small aliquot of the purified ADC to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

  • Analysis:

    • Inject the sample onto the SEC column.

    • Monitor the elution profile at 280 nm (for the antibody) and a wavelength appropriate for the MMAE or linker if it has a distinct chromophore.

    • The conjugated antibody will elute earlier than the unconjugated antibody due to its higher molecular weight. The presence of a single, sharp peak for the ADC indicates a homogenous product with minimal aggregation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis antibody_prep Tetrazine-Modified Antibody in Reaction Buffer conjugation Mix and Incubate (RT, 30-60 min or 4°C, overnight) antibody_prep->conjugation tco_prep TCO-Linker-Drug Solution (Freshly Prepared in DMSO) tco_prep->conjugation purification Remove Excess Reagents (Desalting Column / Dialysis) conjugation->purification analysis Characterize ADC (HPLC, MS, etc.) purification->analysis

Caption: Experimental workflow for this compound conjugation.

conjugation_pathway cluster_reactants Reactants cluster_reaction Inverse Electron Demand Diels-Alder Reaction cluster_product Product antibody Tetrazine-Modified Antibody reaction Click Reaction (No Catalyst) antibody->reaction linker_drug This compound linker_drug->reaction adc Antibody-Drug Conjugate (ADC) reaction->adc Stable Covalent Bond

Caption: this compound conjugation signaling pathway.

References

Validation & Comparative

efficacy and toxicity comparison of cleavable vs. non-cleavable linkers for MMAE

Author: BenchChem Technical Support Team. Date: December 2025

The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. For monomethyl auristatin E (MMAE), a potent anti-tubulin agent, the choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic window. This guide provides an objective comparison of these two linker strategies for MMAE-based ADCs, supported by experimental data and detailed methodologies.

Key Differences at a Glance

FeatureCleavable Linker (e.g., Valine-Citrulline)Non-Cleavable Linker (e.g., Thioether)
Mechanism of Release Enzymatic cleavage (e.g., by Cathepsin B) in the lysosome.[1]Proteolytic degradation of the antibody backbone in the lysosome.[1]
Released Payload Unmodified, potent MMAE.[1]MMAE attached to the linker and an amino acid residue (e.g., Cys-linker-MMAE).[1]
Plasma Stability Generally lower, with potential for premature drug release.[1]Generally higher, leading to a more stable ADC in circulation.[1]
Bystander Effect High, due to the release of membrane-permeable MMAE.[1]Low to negligible, as the released payload is charged and less permeable.[1]
Off-Target Toxicity Higher potential due to premature release and bystander effect.[1][2]Lower potential due to higher stability and limited bystander effect.[1][2][3]
Efficacy in Heterogeneous Tumors Potentially more effective due to the bystander effect.[1]May be less effective against antigen-negative cells within the tumor.

Quantitative Performance Data

Direct head-to-head comparisons of cleavable and non-cleavable MMAE ADCs with the same antibody under identical experimental conditions are limited in published literature. The following tables summarize available quantitative data from preclinical studies to provide a comparative overview.

In Vitro Cytotoxicity
ADC ConstructLinker TypeCell LineTarget AntigenIC50Citation
mil40-16Cleavable (vc)BT-474HER2Not explicitly stated, used as comparator[4]
mil40-15Non-cleavable (Cys-linker)BT-474HER2~1 x 10⁻¹¹ M[4]
mil40-15Non-cleavable (Cys-linker)MCF-7 (Bystander)HER2-negative~1 x 10⁻⁹ M[4]
Trastuzumab-vc-MMAECleavable (vc)NCI-N87HER214.3 pmol/L[5]
Trastuzumab-β-galactosidase-MMAECleavable (enzyme-sensitive)NCI-N87HER28.8 pmol/L[5]
In Vivo Efficacy and Tolerability
ADC ConstructLinker TypeXenograft ModelMaximum Tolerated Dose (MTD)Key Efficacy FindingCitation
mil40-16Cleavable (vc)Normal CD-1 mice< 120 mg/kgSigns of toxicity at 80 mg/kg[6]
mil40-15Non-cleavable (Cys-linker)Normal CD-1 miceApproaching 160 mg/kgSignificantly better tolerability than the cleavable counterpart.[6]
Trastuzumab-β-galactosidase-MMAECleavable (enzyme-sensitive)Xenograft mouse modelNot specified57-58% reduction in tumor volume at 1 mg/kg.[5]

Signaling and Mechanisms of Action

MMAE Mechanism of Action

MMAE is a potent inhibitor of tubulin polymerization. Upon release inside the target cancer cell, it binds to tubulin, disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

MMAE_Mechanism cluster_cell Cancer Cell ADC_Internalized Internalized ADC Lysosome Lysosome ADC_Internalized->Lysosome Trafficking MMAE_Released Released MMAE Lysosome->MMAE_Released Linker Cleavage/ Antibody Degradation Tubulin Tubulin MMAE_Released->Tubulin Binding Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibition of Polymerization G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis ADC_Extracellular ADC in Circulation ADC_Extracellular->ADC_Internalized Binding and Endocytosis

MMAE inhibits tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis.
Linker Cleavage Mechanisms

The type of linker determines how MMAE is released from the ADC upon internalization into the target cancer cell.

Linker_Cleavage cluster_cleavable Cleavable Linker (e.g., valine-citrulline) cluster_non_cleavable Non-Cleavable Linker (e.g., thioether) ADC_Lysosome_C ADC in Lysosome Cathepsin_B Cathepsin B ADC_Lysosome_C->Cathepsin_B Enzymatic Cleavage Free_MMAE Free, Unmodified MMAE Cathepsin_B->Free_MMAE Releases ADC_Lysosome_NC ADC in Lysosome Proteases Lysosomal Proteases ADC_Lysosome_NC->Proteases Antibody Degradation MMAE_Adduct MMAE-Linker-Amino Acid Adduct Proteases->MMAE_Adduct Releases Bystander_Effect cluster_tumor Heterogeneous Tumor Microenvironment Ag_Positive Antigen-Positive Tumor Cell Free_MMAE Free MMAE Ag_Positive->Free_MMAE Releases Ag_Negative Antigen-Negative Tumor Cell ADC Cleavable ADC ADC->Ag_Positive Targets Free_MMAE->Ag_Positive Kills Target Cell Free_MMAE->Ag_Negative Diffuses and Kills (Bystander Effect) Cytotoxicity_Workflow Seed_Cells Seed cancer cells in 96-well plate Add_ADC Add serial dilutions of ADC Seed_Cells->Add_ADC Incubate Incubate for 72-120 hours Add_ADC->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 values Read_Absorbance->Calculate_IC50 Bystander_Workflow Seed_Cells Co-culture antigen-positive and antigen-negative (GFP-labeled) cells in varying ratios Add_ADC Treat with ADC at a concentration that kills antigen-positive cells Seed_Cells->Add_ADC Incubate Incubate for 96-144 hours Add_ADC->Incubate Image_and_Analyze Image and quantify the number of surviving GFP-positive cells Incubate->Image_and_Analyze Determine_Killing Determine the extent of bystander cell killing Image_and_Analyze->Determine_Killing Xenograft_Workflow Implant_Cells Subcutaneously implant human tumor cells into immunodeficient mice Tumor_Growth Allow tumors to grow to a palpable size (e.g., 100-200 mm³) Implant_Cells->Tumor_Growth Randomize_Mice Randomize mice into treatment groups Tumor_Growth->Randomize_Mice Administer_ADC Administer ADC, control antibody, and vehicle via intravenous injection Randomize_Mice->Administer_ADC Monitor_Tumors Measure tumor volume and body weight 2-3 times per week Administer_ADC->Monitor_Tumors Endpoint Endpoint: Tumors reach a predetermined size or signs of toxicity appear Monitor_Tumors->Endpoint Analyze_Data Analyze tumor growth inhibition and overall survival Endpoint->Analyze_Data

References

A Head-to-Head Comparison of MMAE and DM1 Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly advanced by the advent of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The choice of the cytotoxic payload is a critical determinant of an ADC's therapeutic index, influencing its potency, safety, and overall efficacy. Among the most clinically successful payloads are monomethyl auristatin E (MMAE) and mertansine (B1676302) (DM1), both potent tubulin inhibitors. This guide provides an objective, data-driven comparison of MMAE and DM1 to inform payload selection in ADC development.

Executive Summary

FeatureMMAE (Monomethyl Auristatin E)DM1 (Mertansine)
Mechanism of Action Tubulin polymerization inhibitor; induces G2/M cell cycle arrest and apoptosis.Tubulin assembly inhibitor; induces G2/M cell cycle arrest and apoptosis.
Potency Extremely high, with IC50 values in the sub-nanomolar to picomolar range.Very high, with IC50 values in the sub-nanomolar to nanomolar range.
Bystander Effect Strong, due to high cell membrane permeability of the free payload.Limited to none, as the active metabolite is charged and less membrane-permeable.
Typical Linker Type Cleavable (e.g., valine-citrulline)Non-cleavable (e.g., SMCC)
Key Clinical Advantage Effective in heterogeneous tumors due to bystander killing.High stability in circulation, potentially leading to a wider therapeutic window.
Common Toxicities Neutropenia, peripheral neuropathy.[1]Thrombocytopenia, hepatotoxicity.[1]
FDA-Approved ADCs Adcetris® (brentuximab vedotin), Polivy® (polatuzumab vedotin), Padcev® (enfortumab vedotin)Kadcyla® (ado-trastuzumab emtansine)

Mechanism of Action

Both MMAE and DM1 exert their cytotoxic effects by disrupting the microtubule dynamics essential for cell division, leading to cell cycle arrest and apoptosis. However, their precise interactions with tubulin differ.

MMAE , a synthetic analog of the natural product dolastatin 10, is an anti-mitotic agent that inhibits cell division by blocking the polymerization of tubulin.[2][3] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent programmed cell death.[4]

DM1 , a maytansinoid derivative, also inhibits microtubule assembly.[5] Upon internalization of the ADC, DM1 is released and binds to tubulin, preventing the formation of microtubules, which similarly results in mitotic arrest and apoptosis.[5][6][]

cluster_MMAE MMAE Mechanism of Action ADC_MMAE MMAE-ADC Internalization_MMAE Internalization via Endocytosis ADC_MMAE->Internalization_MMAE Lysosome_MMAE Lysosomal Trafficking & Linker Cleavage Internalization_MMAE->Lysosome_MMAE Free_MMAE Free MMAE (cell-permeable) Lysosome_MMAE->Free_MMAE Tubulin_Polymerization_Inhibition Inhibition of Tubulin Polymerization Free_MMAE->Tubulin_Polymerization_Inhibition Bystander_Cell Neighboring Tumor Cell Free_MMAE->Bystander_Cell Bystander Effect Microtubule_Disruption_MMAE Microtubule Network Disruption Tubulin_Polymerization_Inhibition->Microtubule_Disruption_MMAE Cell_Cycle_Arrest_MMAE G2/M Phase Cell Cycle Arrest Microtubule_Disruption_MMAE->Cell_Cycle_Arrest_MMAE Apoptosis_MMAE Apoptosis Cell_Cycle_Arrest_MMAE->Apoptosis_MMAE

Mechanism of action for MMAE-based ADCs.

cluster_DM1 DM1 Mechanism of Action ADC_DM1 DM1-ADC Internalization_DM1 Internalization via Endocytosis ADC_DM1->Internalization_DM1 Lysosome_DM1 Lysosomal Degradation of Antibody Internalization_DM1->Lysosome_DM1 Active_Metabolite_DM1 Active Metabolite (Lys-SMCC-DM1) Lysosome_DM1->Active_Metabolite_DM1 Tubulin_Assembly_Inhibition Inhibition of Microtubule Assembly Active_Metabolite_DM1->Tubulin_Assembly_Inhibition Microtubule_Disruption_DM1 Microtubule Network Disruption Tubulin_Assembly_Inhibition->Microtubule_Disruption_DM1 Cell_Cycle_Arrest_DM1 G2/M Phase Cell Cycle Arrest Microtubule_Disruption_DM1->Cell_Cycle_Arrest_DM1 Apoptosis_DM1 Apoptosis Cell_Cycle_Arrest_DM1->Apoptosis_DM1

Mechanism of action for DM1-based ADCs.

In Vitro Cytotoxicity

Both MMAE and DM1 are highly potent cytotoxic agents, with their ADC forms demonstrating efficacy at very low concentrations. Direct comparison of IC50 values can be challenging due to variations in experimental conditions, cell lines, and ADC constructs. However, available data from head-to-head studies provide valuable insights.

In a study comparing anti-HER2 ADCs in the NCI-N87 gastric cancer cell line, hertuzumab-vcMMAE showed significantly greater potency (IC50 = 95.3 ng/mL) than trastuzumab-DM1 (IC50 = 568.2 ng/mL).[8] Another study on SKBR3 cells reported IC50 values of 0.056 nM for T-MMAE and 0.066 nM for T-DM1, indicating comparable potency in this cell line.[9]

Table 1: Comparative In Vitro Cytotoxicity (IC50) of MMAE and DM1 ADCs

ADC ConstructCell LineCancer TypeIC50 (ng/mL)IC50 (nM)Reference
Hertuzumab-vcMMAENCI-N87Gastric95.3~0.06[8]
Trastuzumab-DM1NCI-N87Gastric568.2~3.8[8]
Trastuzumab-vcMMAESKBR3Breast-0.056[9]
Trastuzumab-DM1SKBR3Breast-0.066[9]
Anti-Trop-2-MMAEMDA-MB-468Breast0.28-[10]
Anti-Trop-2-MMAECFPAC-1Pancreatic1.19-[10]
Disitamab vedotin (MMAE)JIMT-1Breast-33.6-fold more potent than T-DM1[11]
Trastuzumab emtansine (T-DM1)JIMT-1Breast--[11]

Note: IC50 values are highly dependent on the specific antibody, linker, drug-to-antibody ratio (DAR), and experimental conditions. The data presented here are for comparative purposes and are drawn from the cited literature.

Bystander Effect

A key differentiator between MMAE and DM1 is their ability to induce a "bystander effect," where the payload, upon release from the target cell, can diffuse into and kill neighboring antigen-negative tumor cells.

MMAE is a membrane-permeable and uncharged molecule, which allows it to readily cross cell membranes and exert a potent bystander effect.[6] This is particularly advantageous in treating solid tumors with heterogeneous antigen expression.

In contrast, the active catabolite of DM1 from ADCs with non-cleavable linkers (e.g., lysine-SMCC-DM1) is charged and significantly less permeable to cell membranes.[6] This results in a limited or absent bystander effect, confining the cytotoxic activity primarily to the antigen-positive target cells.

Linker Stability and Payload Release

The choice of linker technology is intrinsically tied to the properties of the payload.

MMAE is typically conjugated via a cleavable linker , such as the enzyme-sensitive valine-citrulline (vc) linker. This linker is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases like cathepsin B upon internalization into the target cell, releasing the free, active MMAE.

DM1 is most famously used with a non-cleavable linker , such as the thioether-based SMCC linker in Kadcyla®.[12] With this type of linker, the payload is released only after the complete lysosomal degradation of the antibody component of the ADC.[12] This generally leads to higher plasma stability and a wider therapeutic window due to reduced off-target toxicity.[12][13]

Clinical Applications and Safety Profile

Both MMAE and DM1 have been successfully incorporated into FDA-approved ADCs, validating their clinical utility. Their distinct properties, however, contribute to different safety profiles.

MMAE-based ADCs have demonstrated significant efficacy in both hematological malignancies and solid tumors. A meta-analysis of clinical trial data has associated MMAE-containing ADCs with a higher incidence of neutropenia and peripheral neuropathy.[1]

DM1-based ADCs , exemplified by Kadcyla® for HER2-positive breast cancer, are also highly effective. The common grade 3 or higher adverse events associated with DM1-containing ADCs include thrombocytopenia and hepatotoxicity (elevated transaminases).[1]

Table 2: FDA-Approved ADCs and Associated Toxicities

PayloadADC (Brand Name)Target AntigenApproved Indications (selected)Common Grade ≥3 Toxicities
MMAE Brentuximab vedotin (Adcetris®)CD30Hodgkin lymphoma, anaplastic large cell lymphomaNeutropenia, peripheral neuropathy
Polatuzumab vedotin (Polivy®)CD79bDiffuse large B-cell lymphomaNeutropenia, thrombocytopenia, anemia
Enfortumab vedotin (Padcev®)Nectin-4Urothelial cancerSkin reactions, peripheral neuropathy
DM1 Ado-trastuzumab emtansine (Kadcyla®)HER2HER2-positive breast cancerThrombocytopenia, hepatotoxicity

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure to determine the IC50 value of an ADC.

Objective: To quantify the dose-dependent cytotoxic effect of an ADC on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., SKBR3 for HER2-targeted ADCs)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • ADC of interest (e.g., Trastuzumab-vcMMAE, Trastuzumab-DM1)

  • Control antibody (e.g., Trastuzumab)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibody in culture medium. Remove the medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve fit.[4][10]

cluster_workflow ADC Cytotoxicity Assay Workflow (MTT) A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with Serial Dilutions of ADC B->C D Incubate for 72-96 hours C->D E Add MTT Reagent D->E F Incubate for 3-4 hours E->F G Add Solubilization Buffer F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and Determine IC50 H->I

General workflow for an ADC cytotoxicity assay.
Bystander Effect Co-Culture Assay

Objective: To evaluate the ability of an ADC's payload to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cell line (e.g., SKBR3-RFP, expressing a red fluorescent protein)

  • Antigen-negative (Ag-) cell line (e.g., MCF7-GFP, expressing a green fluorescent protein)

  • Culture medium and 96-well plates

  • ADC with a bystander payload (e.g., Trastuzumab-vcMMAE)

  • ADC with a non-bystander payload (e.g., Trastuzumab-DM1)

  • Live-cell imaging system or flow cytometer

Procedure:

  • Cell Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1). Also, seed monocultures of each cell line as controls.

  • ADC Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with the ADCs at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Monitoring: Monitor cell viability over time (e.g., 96 hours) using a live-cell imaging system to count the number of fluorescently labeled Ag- cells. Alternatively, at the end of the incubation, harvest the cells and analyze the viability of the Ag- population by flow cytometry.

  • Data Analysis: Compare the viability of the Ag- cells in the co-culture treated with the ADC to the viability of Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[14][15]

Conclusion

The selection between MMAE and DM1 as an ADC payload is a nuanced decision that depends on the specific therapeutic context. MMAE, with its potent bystander effect, is well-suited for treating heterogeneous solid tumors where not all cells express the target antigen. This property, however, may contribute to certain off-target toxicities. DM1, typically paired with a non-cleavable linker, offers high stability and a more localized cytotoxic effect, which can translate to a favorable therapeutic window, particularly in hematological malignancies or tumors with uniform antigen expression. A thorough understanding of the tumor biology, target antigen expression, and desired therapeutic outcome is paramount in choosing the optimal payload for the next generation of innovative and effective ADCs.

References

A Comparative Guide to the Bystander Killing Effect of Antibody-Drug Conjugate Linker-Payload Combinations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy of Antibody-Drug Conjugates (ADCs) is not solely reliant on their ability to eliminate antigen-expressing cancer cells. The "bystander killing effect," a phenomenon where the cytotoxic payload released from a targeted cancer cell diffuses and eradicates neighboring antigen-negative tumor cells, is a critical attribute for overcoming tumor heterogeneity and enhancing therapeutic response. This guide provides a comprehensive comparison of the bystander effect mediated by different ADC linker-payload combinations, supported by experimental data and detailed methodologies.

The Crucial Interplay of Linker and Payload in Mediating Bystander Killing

The capacity of an ADC to induce a bystander effect is fundamentally governed by the properties of its linker and payload. A stable linkage between the antibody and the cytotoxic agent is essential to prevent premature payload release in circulation. However, for a bystander effect to occur, the linker must be cleavable within the tumor microenvironment or inside the target cell, releasing a payload that can then permeate adjacent cell membranes.[1][2][3][4]

Key Factors Influencing the Bystander Effect:

  • Linker Type (Cleavable vs. Non-cleavable): Cleavable linkers, such as enzyme-labile peptide linkers (e.g., valine-citrulline) or pH-sensitive hydrazones, are designed to release the payload in response to specific conditions within the tumor.[2][3] This release is a prerequisite for the payload to diffuse and affect neighboring cells. In contrast, non-cleavable linkers typically release the payload only after the antibody is fully degraded within the lysosome of the target cell. The resulting payload-linker remnant is often charged and membrane-impermeant, thus limiting the bystander effect.[1][4]

  • Payload Properties: The physicochemical properties of the released payload are paramount. For effective bystander killing, the payload should be sufficiently lipophilic and non-polar to diffuse across cell membranes.[4][5] Highly potent payloads can also contribute to a more pronounced bystander effect, as a smaller number of molecules are required to induce cytotoxicity in adjacent cells.[6]

Quantitative Assessment of the Bystander Effect: In Vitro Studies

The bystander effect is commonly quantified in vitro using co-culture assays and conditioned medium transfer assays. These experiments allow for a direct comparison of the cytotoxic effects of ADCs on antigen-negative cells in the presence and absence of antigen-positive cells.

Co-Culture Assays

In a co-culture assay, antigen-positive (Ag+) and antigen-negative (Ag-) cells are grown together and treated with the ADC. The viability of the Ag- cells is then selectively measured. A significant increase in the death of Ag- cells in the co-culture compared to a monoculture of Ag- cells treated with the same ADC concentration confirms a bystander effect.[7][8][9]

ADCLinker TypePayloadAntigen-Positive Cell Line (Antigen)Antigen-Negative Cell LineMonoculture IC50 (Ag-) (nM)Co-culture IC50 (Ag-) (nM)Reference
Trastuzumab-vc-MMAECleavable (vc)MMAENCI-N87 (HER2)GFP-MCF7~350Significantly Reduced[1]
DS-8201a (Trastuzumab Deruxtecan)Cleavable (GGFG)Deruxtecan (DXd)KPL-4 (HER2)MDA-MB-468>10,000 pMEffective Killing Observed[10]
T-DM1 (Trastuzumab Emtansine)Non-cleavable (SMCC)DM1KPL-4 (HER2)MDA-MB-468>10,000 pMNo Bystander Effect[10]
cAC10-vcMMAECleavable (vc)MMAEKarpas 299 (CD30)Karpas-35RHighEffective Killing Observed[6]
cAC10-vcMMAFCleavable (vc)MMAFKarpas 299 (CD30)Karpas-35RHighNo Bystander Effect[11]
Conditioned Medium Transfer Assays

This assay helps to determine if the bystander effect is mediated by soluble factors released from the target cells. The medium from ADC-treated Ag+ cells is collected and transferred to a culture of Ag- cells. A decrease in the viability of the Ag- cells indicates that the payload was released from the Ag+ cells and is present in the medium in a form that can kill neighboring cells.[7][12]

ADCLinker TypePayloadAntigen-Positive Cell Line (Antigen)Antigen-Negative Cell LineOutcomeReference
DS8201 (Trastuzumab Deruxtecan)Cleavable (GGFG)Deruxtecan (DXd)SKBR3 (HER2)MCF7Significant reduction in MCF7 viability[12]
T-DM1 (Trastuzumab Emtansine)Non-cleavable (SMCC)DM1SKBR3 (HER2)MCF7No impact on MCF7 viability[12]

In Vivo Assessment of the Bystander Effect

The bystander effect in a more physiologically relevant setting is evaluated using admixed tumor xenograft models. In these models, a mixture of Ag+ and Ag- tumor cells is implanted into immunocompromised mice. The mice are then treated with the ADC, and tumor growth is monitored. A significant regression of tumors containing a mixture of Ag+ and Ag- cells, particularly when compared to the effect on tumors composed solely of Ag- cells, provides strong evidence of an in vivo bystander effect.[6][13][14]

ADCLinker TypePayloadTumor ModelOutcomeReference
cAC10-vcMMAECleavable (vc)MMAEAdmixed Karpas 299 (CD30+) and Karpas-35R (CD30-)Complete tumor remission[6]
cAC10-vcMMAFCleavable (vc)MMAFAdmixed Karpas 299 (CD30+) and Karpas-35R (CD30-)Continuous tumor growth[11]
T-VEd9CleavableExatecan DerivativeCo-inoculation xenograft (HER2+ and HER2-)Significant tumor growth inhibition and bystander killing[15][16]
T-DXdCleavable (GGFG)Deruxtecan (DXd)Co-inoculation xenograft (HER2+ and HER2-)Significant tumor growth inhibition and bystander killing[15][16]

Signaling Pathways and Experimental Workflows

The cytotoxic payloads of ADCs induce cell death through various mechanisms, primarily by disrupting essential cellular processes and activating apoptotic signaling pathways.

Mechanisms of Action of Common ADC Payloads
  • Auristatins (e.g., MMAE, MMAF): These are potent anti-mitotic agents that inhibit tubulin polymerization, leading to G2/M cell cycle arrest.[17] This prolonged mitotic arrest triggers cellular stress, including the endoplasmic reticulum (ER) stress response, and ultimately culminates in apoptosis through the activation of caspases.[18][19]

  • Camptothecins (e.g., SN-38, Deruxtecan): These payloads are topoisomerase I inhibitors.[20][21] By stabilizing the topoisomerase I-DNA cleavage complex, they prevent the re-ligation of single-strand breaks, leading to double-strand DNA breaks during DNA replication. This DNA damage activates cell cycle checkpoints and initiates the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspase cascades.[20][22]

ADC Bystander Killing Workflow General Workflow for Assessing ADC Bystander Effect cluster_invitro In Vitro Assessment cluster_coculture_steps cluster_cm_steps cluster_invivo In Vivo Assessment cluster_invivo_steps co_culture Co-Culture Assay cc_seed Seed Ag+ and Ag- cells together conditioned_medium Conditioned Medium Assay cm_treat_ag_plus Treat Ag+ cells with ADC cc_treat Treat with ADC cc_seed->cc_treat cc_analyze Analyze viability of Ag- cells cc_treat->cc_analyze cm_collect Collect conditioned medium cm_treat_ag_plus->cm_collect cm_treat_ag_minus Treat Ag- cells with conditioned medium cm_collect->cm_treat_ag_minus cm_analyze Analyze viability of Ag- cells cm_treat_ag_minus->cm_analyze admixed_model Admixed Tumor Model iv_implant Implant mixture of Ag+ and Ag- cells iv_treat Treat with ADC iv_implant->iv_treat iv_monitor Monitor tumor growth iv_treat->iv_monitor

Caption: Workflow for in vitro and in vivo assessment of ADC bystander effect.

Payload Signaling Pathways Signaling Pathways of Common ADC Payloads cluster_auristatin Auristatins (e.g., MMAE) cluster_camptothecin Camptothecins (e.g., SN-38, Deruxtecan) tubulin Tubulin Polymerization Inhibition g2m_arrest G2/M Arrest tubulin->g2m_arrest er_stress ER Stress g2m_arrest->er_stress apoptosis_a Apoptosis g2m_arrest->apoptosis_a topo1 Topoisomerase I Inhibition dna_damage DNA Double-Strand Breaks topo1->dna_damage apoptosis_c Apoptosis dna_damage->apoptosis_c

Caption: Simplified signaling pathways for auristatin and camptothecin (B557342) payloads.

Experimental Protocols

In Vitro Co-Culture Bystander Assay
  • Cell Preparation:

    • Select an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line. The Ag- cell line should be sensitive to the free payload.

    • For ease of distinguishing cell populations, the Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP).[13]

  • Seeding:

    • Seed the Ag+ and Ag- cells together in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).

    • Include monocultures of both Ag+ and Ag- cells as controls.[13]

  • Treatment:

    • After allowing the cells to adhere overnight, treat the co-cultures and monocultures with a serial dilution of the ADC.

    • A key consideration is to use an ADC concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[1][13]

  • Incubation:

    • Incubate the plates for a period of 72 to 144 hours.[8]

  • Analysis:

    • Measure the viability of the Ag- cell population. If using fluorescently labeled cells, this can be done using fluorescence microscopy or flow cytometry.[7][13] Alternatively, a cell viability reagent that does not lyse the cells can be used, followed by a specific detection method for the labeled cells.

    • Compare the viability of the Ag- cells in the co-culture to the monoculture. A statistically significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[7]

In Vitro Conditioned Medium Transfer Assay
  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture flask and treat with the ADC for a defined period (e.g., 72 hours).

    • Collect the culture supernatant (conditioned medium).

    • Centrifuge and/or filter the conditioned medium to remove any cells and debris.[12]

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a 96-well plate and allow them to adhere.

    • Replace the culture medium with the prepared conditioned medium.

    • Include controls where Ag- cells are treated with medium from untreated Ag+ cells and fresh medium containing the same concentration of ADC.[12]

  • Analysis:

    • After an incubation period, assess the viability of the Ag- cells using a standard cytotoxicity assay (e.g., MTT, CellTiter-Glo).

    • A significant reduction in viability in the cells treated with conditioned medium from ADC-treated Ag+ cells, compared to controls, demonstrates a bystander effect mediated by a soluble, released payload.[12]

In Vivo Admixed Tumor Model
  • Cell Preparation:

    • Prepare a suspension of Ag+ and Ag- tumor cells. For tracking the Ag- population, these cells can be engineered to express a reporter gene like luciferase.[14][23]

  • Tumor Implantation:

    • Implant a mixture of Ag+ and Ag- cells subcutaneously into immunocompromised mice. The ratio of the two cell types can be varied.[6][14]

  • Treatment:

    • Once tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the ADC intravenously at a predetermined dose and schedule.[6][15]

  • Monitoring and Analysis:

    • Monitor tumor volume regularly using calipers. If using luciferase-expressing cells, tumor burden can also be monitored by bioluminescence imaging.[14][16][24]

    • At the end of the study, tumors can be excised, weighed, and analyzed by immunohistochemistry or flow cytometry to determine the relative proportions of Ag+ and Ag- cells.[6]

    • Significant tumor growth inhibition in the admixed tumors compared to tumors formed from Ag- cells alone indicates an in vivo bystander effect.[6]

Conclusion

The bystander killing effect is a pivotal mechanism that can significantly broaden the therapeutic window of ADCs, particularly in the context of heterogeneous tumors. A thorough assessment of this phenomenon, through a combination of in vitro and in vivo models, is crucial for the rational design and selection of optimal linker-payload combinations. This guide provides a framework for such a comparative evaluation, emphasizing the importance of quantitative data and robust experimental design in advancing the development of next-generation ADCs with enhanced efficacy.

References

A Head-to-Head Comparison: Validating Target-Specific Cell Killing with TCO-PEG4-VC-PAB-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to ADC Performance

In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the choice of linker and conjugation chemistry is paramount to therapeutic success. This guide provides a comprehensive comparison of ADCs constructed using the innovative TCO-PEG4-VC-PAB-MMAE drug-linker, which leverages bioorthogonal click chemistry, against traditional ADC constructs. By presenting supporting experimental data, detailed protocols, and clear visual workflows, this document serves as a vital resource for researchers aiming to optimize ADC design and performance.

Executive Summary

The this compound drug-linker combines a Trans-Cyclooctene (TCO) group for bioorthogonal antibody conjugation, a hydrophilic PEG4 spacer, a cathepsin B-cleavable valine-citrulline (VC) linker, a self-immolative p-aminobenzyl (PAB) spacer, and the potent cytotoxic agent monomethyl auristatin E (MMAE).[1][2][3] This system is designed to offer precise control over drug-to-antibody ratio (DAR) and site-specific conjugation, potentially leading to improved homogeneity, stability, and therapeutic index compared to conventional methods. This guide delves into the experimental validation of these claims through in vitro cytotoxicity and bystander killing assays, providing a clear comparison with alternative ADC technologies.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity of ADCs targeting HER2 and EGFR, utilizing the Val-Cit-PAB-MMAE linker-payload system. While direct head-to-head data for the TCO-PEG4 linker versus other conjugation methods in a single study is limited in the public domain, the data presented provides a baseline for the efficacy of the VC-MMAE payload when targeted to specific cancer cell lines.

Table 1: In Vitro Cytotoxicity of HER2-Targeted ADCs with VC-MMAE

Cell LineHER2 ExpressionADC ConstructIC50 (pM)Reference
SK-BR-3HighTrastuzumab-vc-MMAE55 ± 10[4]
NCI-N87Highanti-HER2-vc-MMAEData not specified[5]
HCC-1954Highanti-HER2-vc-MMAEData not specified[5]
MDA-MB-453Moderateanti-HER2-vc-MMAEData not specified[5]
MCF-7Low/NegativeTrastuzumab-vc-MMAE>11,000[4]
MDA-MB-468Negativeanti-HER2-vc-MMAENo cytotoxicity[5]

Table 2: In Vitro Cytotoxicity of EGFR-Targeted ADCs with VC-MMAE

Cell LineEGFR ExpressionADC ConstructIC50 (nM)Reference
A431Highanti-EGFR-vc-MMAEData not specified
MDA-MB-468Highanti-EGFR-vc-MMAEData not specified
BT-20Highanti-EGFR-vc-MMAEData not specified

Note: Specific IC50 values for EGFR-targeted ADCs with VC-MMAE were not available in the reviewed literature. The table indicates cell lines known to be used for evaluating such ADCs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key in vitro assays used to assess ADC efficacy.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Target-positive (e.g., SK-BR-3 for HER2, A431 for EGFR) and target-negative (e.g., MDA-MB-468) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • ADC constructs (this compound ADC and comparators)

  • Control antibody (unconjugated)

  • Free MMAE drug

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 2,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium. Add 100 µL of the diluted agents to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot against the logarithm of the ADC concentration. Determine the IC50 value using a sigmoidal dose-response curve.

Protocol 2: Bystander Killing Assay (Co-culture Method)

This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells.

Materials:

  • Target-positive cancer cell line

  • Target-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • ADC construct

  • Flow cytometer or fluorescence microscope

Procedure:

  • Co-culture Seeding: Seed a mixture of target-positive and GFP-expressing target-negative cells in various ratios (e.g., 1:1, 1:3, 1:9) in 96-well plates.

  • ADC Treatment: Treat the co-cultures with the ADC at a concentration that is cytotoxic to the target-positive cells but has minimal effect on the target-negative cells in monoculture.

  • Incubation: Incubate the plates for 72-96 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., Propidium Iodide), and analyze by flow cytometry. Gate on the GFP-positive population to determine the percentage of dead target-negative cells.

    • Fluorescence Microscopy: Visualize the cells and quantify the reduction in the number of viable GFP-positive cells in treated versus untreated wells.

Mandatory Visualizations

To better illustrate the processes involved in the validation of this compound ADCs, the following diagrams are provided.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC TCO-ADC Receptor Tumor Antigen (e.g., HER2, EGFR) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage MMAE_release 5. MMAE Release Cleavage->MMAE_release Microtubule Microtubules MMAE_release->Microtubule Disruption Apoptosis 6. Apoptosis Microtubule->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Experimental_Workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_validation Validation Tetrazine_Ab Tetrazine-modified Antibody Click_Reaction Bioorthogonal Click Reaction (IEDDA) Tetrazine_Ab->Click_Reaction TCO_Linker_Drug This compound TCO_Linker_Drug->Click_Reaction ADC_Product ADC Click_Reaction->ADC_Product Cytotoxicity_Assay In Vitro Cytotoxicity Assay ADC_Product->Cytotoxicity_Assay Bystander_Assay Bystander Killing Assay ADC_Product->Bystander_Assay

Caption: Experimental workflow for ADC creation and validation.

Discussion and Future Perspectives

The use of bioorthogonal chemistry, specifically the reaction between a tetrazine-modified antibody and a TCO-containing drug-linker, represents a significant advancement in ADC technology.[6][7] This approach allows for the site-specific and stoichiometric conjugation of the payload, leading to a more homogeneous ADC product compared to traditional methods that often result in heterogeneous mixtures.[8] A homogeneous ADC population is expected to have more predictable pharmacokinetic and pharmacodynamic properties, potentially leading to an improved therapeutic window.

The Val-Cit-PAB-MMAE linker-payload system has been well-validated and is known to be stable in circulation and efficiently cleaved by lysosomal proteases within target cells.[4] The potent anti-tubulin agent, MMAE, is then released to induce apoptosis. Furthermore, the membrane-permeable nature of MMAE allows for a "bystander effect," where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.

While the data presented provides a strong rationale for the use of ADCs with a VC-MMAE linker system, further studies directly comparing the in vitro and in vivo efficacy of ADCs prepared via bioorthogonal conjugation (TCO-tetrazine) versus traditional methods (e.g., maleimide-thiol) are warranted. Such studies would provide definitive evidence for the superiority of this next-generation ADC platform.

References

A Comparative Analysis of Site-Specific versus Stochastic Conjugation on Antibody-Drug Conjugate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of conjugation methodology on the performance of Antibody-Drug Conjugates (ADCs), this guide provides a comparative analysis of site-specific and stochastic conjugation techniques. Supported by experimental data, we explore how the precision of drug placement influences therapeutic efficacy, pharmacokinetics, and safety profiles.

The landscape of targeted cancer therapy is continually evolving, with Antibody-Drug Conjugates (ADCs) emerging as a powerful class of biotherapeutics. The strategic conjugation of a potent cytotoxic payload to a monoclonal antibody (mAb) allows for the selective delivery of chemotherapy to tumor cells, thereby minimizing systemic toxicity. The method of attaching the payload to the antibody, however, is a critical determinant of the ADC's overall performance. This guide compares two primary conjugation strategies: traditional stochastic methods and modern site-specific techniques, with a focus on experimental data to elucidate the advantages and disadvantages of each approach.

The Great Divide: Stochastic vs. Site-Specific Conjugation

Stochastic conjugation, the conventional method for ADC production, involves the random attachment of drug-linkers to available amino acid residues on the antibody, typically lysines or cysteines. This process results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites. This heterogeneity can lead to batch-to-batch variability and a narrow therapeutic window, as species with high DARs may exhibit faster clearance and increased toxicity, while those with low or no DAR may compete with the potent ADC for antigen binding, reducing overall efficacy.[1][2]

In contrast, site-specific conjugation technologies aim to attach the payload at predefined locations on the antibody, yielding a homogeneous ADC product with a uniform DAR. This precision is achieved through various techniques, including the use of engineered cysteines, unnatural amino acids, or enzymatic conjugation. The resulting homogeneity is believed to contribute to an improved pharmacokinetic profile, a wider therapeutic index, and more predictable in vivo behavior.[3][4]

In Vitro Cytotoxicity: A Tale of Two Methodologies

The cytotoxic potential of an ADC is a primary measure of its efficacy. In vitro cell-based assays are crucial for determining the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50). While direct side-by-side IC50 comparisons in the literature for identical antibody-payload pairs are limited, the general understanding is that the potency of an ADC in vitro is directly dependent on drug loading.[5] However, the improved homogeneity and stability of site-specific ADCs can lead to comparable or even superior overall therapeutic benefit in vivo, even with a lower DAR.

Table 1: In Vitro Cytotoxicity of Trastuzumab-Based ADCs

ADC Conjugation MethodCell LinePayloadAverage DARIC50 (µg/mL)
Stochastic (vc-MMAE)SK-BR-3MMAE4.5~3
Stochastic (vc-MMAE)NCI-N87MMAE4.5~3
Stochastic (vc-MMAE)BT-474MMAE4.5~3

Data extrapolated from a study on a stochastically conjugated Trastuzumab-vc-MMAE ADC, demonstrating potent in vitro cytotoxicity against various HER2-positive cell lines.[6]

In Vivo Efficacy: The Xenograft Model Showdown

Animal models, particularly tumor xenografts in immunodeficient mice, are indispensable for evaluating the in vivo anti-tumor activity of ADCs. Studies directly comparing site-specific and stochastic ADCs have provided compelling evidence for the advantages of controlled conjugation.

A key study utilizing the AJICAP™ site-specific conjugation technology compared a trastuzumab-AJICAP-MMAE (DAR ≈ 1.6-2) with a stochastic trastuzumab-MMAE (DAR = 4.0) in a HER2-positive NCI-N87 gastric cancer xenograft model. The results demonstrated that the site-specific ADC at a 5 mg/kg dose exhibited comparable tumor inhibition to the stochastic ADC at a 2.5 mg/kg dose.[1][7] This suggests that the homogeneous nature of the site-specific ADC allows for a more efficient delivery of the cytotoxic payload to the tumor, achieving similar efficacy with a lower drug load.

Table 2: In Vivo Efficacy Comparison in NCI-N87 Xenograft Model

ADCConjugation MethodAverage DARDose (mg/kg)Tumor Growth Inhibition
Trastuzumab-AJICAP-MMAESite-Specific1.65Comparable to Stochastic
Trastuzumab-Stochastic-MMAEStochastic (Cysteine)4.02.5Significant Tumor Regression

This data highlights that a lower dose of the stochastic ADC was required to achieve a similar therapeutic effect as a higher dose of the site-specific ADC, though the site-specific ADC has a significantly better safety profile.[1][7]

Pharmacokinetics and Safety: The Decisive Advantage

The pharmacokinetic (PK) profile of an ADC, which describes its absorption, distribution, metabolism, and excretion, is profoundly influenced by the conjugation method. The heterogeneity of stochastic ADCs often leads to faster clearance of higher DAR species, resulting in a shorter half-life and increased off-target toxicity.[2]

In a rat pharmacokinetic study, a site-specific trastuzumab-AJICAP-MMAE demonstrated significantly less payload detachment over time compared to its stochastic counterpart.[1] This increased stability in circulation translates to a more favorable safety profile. Toxicology studies in rats revealed that the maximum tolerated dose (MTD) of the trastuzumab-AJICAP-MMAE was estimated to be at least 80 mg/kg, whereas the MTD for the stochastic trastuzumab-MMAE was estimated to be at least 10 mg/kg.[1][8] This eight-fold increase in the MTD for the site-specific ADC underscores its enhanced safety and wider therapeutic window.

Table 3: Pharmacokinetic and Safety Profile Comparison in Rats

ParameterTrastuzumab-AJICAP-MMAE (Site-Specific)Trastuzumab-Stochastic-MMAE (Stochastic)
Average DAR ~1.64.0
Payload Stability Significantly less payload detachmentSignificant payload detachment
Estimated MTD ≥ 80 mg/kg≥ 10 mg/kg

These findings strongly suggest that the homogeneity and stability of site-specific ADCs contribute to a superior pharmacokinetic and safety profile.[1][8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols employed in the comparative studies.

In Vitro Cytotoxicity Assay (WST-1 Method)
  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well microplates at a predetermined optimal density and allowed to adhere overnight.

  • ADC Treatment: ADCs are serially diluted to various concentrations and added to the wells. Control wells with untreated cells and vehicle-treated cells are included.

  • Incubation: The plates are incubated for a period of 72 to 120 hours to allow the ADCs to exert their cytotoxic effects.

  • WST-1 Reagent Addition: Following incubation, a WST-1 (Water Soluble Tetrazolium Salt) reagent is added to each well. This reagent is converted to a colored formazan (B1609692) product by metabolically active (viable) cells.

  • Absorbance Reading: After a further incubation period (typically 1-4 hours), the absorbance of the formazan product is measured using a microplate reader at a wavelength of 450 nm.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each ADC concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model (NCI-N87)
  • Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

  • Tumor Cell Implantation: A suspension of NCI-N87 human gastric cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth and Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers.

  • Randomization and Treatment: Once tumors reach the desired size, mice are randomly assigned to treatment groups (e.g., vehicle control, stochastic ADC, site-specific ADC at various doses). The ADCs are administered intravenously.

  • Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

  • Data Analysis: Tumor growth curves are plotted for each treatment group, and statistical analysis is performed to determine the significance of the anti-tumor effects.

Rat Pharmacokinetic Study
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • ADC Administration: A single intravenous dose of the ADC is administered to each rat.

  • Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, etc.) via a cannulated vein.

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Analyte Quantification: The concentrations of total antibody, conjugated antibody, and free payload in the plasma samples are quantified using validated analytical methods such as enzyme-linked immunosorbent assay (ELISA) and liquid chromatography-mass spectrometry (LC-MS).

  • Pharmacokinetic Parameter Calculation: The concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), half-life (t1/2), and area under the curve (AUC).

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the conjugation methods, the experimental workflow for evaluating ADC efficacy, and the mechanism of action of the MMAE payload.

G Figure 1: ADC Conjugation Methodologies cluster_0 Stochastic Conjugation cluster_1 Site-Specific Conjugation Antibody Antibody Heterogeneous ADC Mixture DAR 0, 2, 4, 6, 8... Antibody->Heterogeneous ADC Mixture Random Payload Attachment (Lysine or Cysteine) Engineered Antibody Engineered Antibody Homogeneous ADC Uniform DAR (e.g., 2) Engineered Antibody->Homogeneous ADC Precise Payload Attachment

Caption: Comparison of stochastic and site-specific ADC conjugation.

G Figure 2: Experimental Workflow for ADC Efficacy Evaluation In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay IC50 Determination IC50 Determination In Vitro Cytotoxicity Assay->IC50 Determination Efficacy Assessment Efficacy Assessment IC50 Determination->Efficacy Assessment In Vivo Xenograft Model In Vivo Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition In Vivo Xenograft Model->Tumor Growth Inhibition Tumor Growth Inhibition->Efficacy Assessment Pharmacokinetic Study Pharmacokinetic Study PK Parameter Analysis PK Parameter Analysis Pharmacokinetic Study->PK Parameter Analysis Safety & Dosing Assessment Safety & Dosing Assessment PK Parameter Analysis->Safety & Dosing Assessment Lead Candidate Selection Lead Candidate Selection Efficacy Assessment->Lead Candidate Selection Safety & Dosing Assessment->Lead Candidate Selection

Caption: Workflow for preclinical evaluation of ADC efficacy.

G Figure 3: MMAE Mechanism of Action ADC binds to\nTumor Antigen ADC binds to Tumor Antigen Internalization\n(Endocytosis) Internalization (Endocytosis) ADC binds to\nTumor Antigen->Internalization\n(Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization\n(Endocytosis)->Lysosomal Trafficking Payload Release\n(MMAE) Payload Release (MMAE) Lysosomal Trafficking->Payload Release\n(MMAE) Tubulin Polymerization\nInhibition Tubulin Polymerization Inhibition Payload Release\n(MMAE)->Tubulin Polymerization\nInhibition G2/M Phase\nCell Cycle Arrest G2/M Phase Cell Cycle Arrest Tubulin Polymerization\nInhibition->G2/M Phase\nCell Cycle Arrest Apoptosis\n(Cell Death) Apoptosis (Cell Death) G2/M Phase\nCell Cycle Arrest->Apoptosis\n(Cell Death)

Caption: Signaling pathway of MMAE-induced cell death.

Conclusion

The evidence strongly suggests that site-specific conjugation offers significant advantages over stochastic methods in the development of ADCs. The resulting homogeneous products exhibit improved pharmacokinetic profiles, enhanced stability, and a markedly wider therapeutic window. While in vitro potency can be influenced by the drug-to-antibody ratio, the superior in vivo performance and safety of site-specific ADCs, even at lower DARs, make them a highly promising approach for the next generation of targeted cancer therapies. As technology continues to advance, the rational design and precise construction of ADCs will undoubtedly lead to more effective and safer treatments for patients.

References

TCO-Based Bioorthogonal Conjugation: A Superior Approach to Traditional Bioconjugation Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine has emerged as a superior strategy for researchers, scientists, and drug development professionals. This guide provides an objective comparison of TCO-based bioorthogonal conjugation with traditional methods, supported by experimental data, to highlight its significant advantages in efficiency, specificity, and biocompatibility.

The TCO-tetrazine ligation is a catalyst-free "click chemistry" reaction characterized by its exceptionally rapid kinetics and high specificity.[1][2] Unlike traditional methods that rely on the reaction of common functional groups like primary amines (e.g., NHS esters) or thiols (e.g., maleimides), TCO-tetrazine chemistry utilizes bioorthogonal functional groups that do not interact with native biological molecules.[2][3] This orthogonality prevents side reactions, leading to cleaner products and more reliable results.[2]

Quantitative Comparison of Bioconjugation Chemistries

The performance of a bioconjugation reaction is critically defined by its kinetics, stability, and the conditions required for the reaction to proceed efficiently. TCO-tetrazine ligation excels in all these aspects when compared to both traditional methods and other click chemistry alternatives like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).

FeatureTCO-Tetrazine LigationTraditional Amine/Thiol Chemistry (e.g., NHS-ester, Maleimide)Other Click Chemistries (e.g., CuAAC, SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1][2]10⁻³ - 10¹CuAAC: 10 - 10⁴, SPAAC: ~1[2]
Biocompatibility Excellent (copper-free)[2][3]Moderate (potential for side reactions and harsh pH conditions)CuAAC: Limited in vivo due to copper cytotoxicity, SPAAC: Excellent (copper-free)[2][4]
Specificity / Bioorthogonality High (reacts only with tetrazine)[2][3]Low (reacts with common functional groups, leading to off-target labeling)High (reacts only with specific partner)[2]
Reaction Conditions Aqueous media, physiological pH (6-9), room temperature[1][3]Often requires specific pH ranges (e.g., pH 7-9 for NHS esters)[1][5]Aqueous media, room temperature[2]
Catalyst Required No[2]NoCuAAC: Yes (Copper I), SPAAC: No[2]
Stability of Reactants TCO can isomerize to the less reactive cis-isomer, especially in the presence of thiols or copper.[6][7][8] Tetrazines can degrade in aqueous environments, with stability dependent on substituents.[9]NHS esters are prone to hydrolysis. Maleimides can react with thiols and are susceptible to hydrolysis.Azides and alkynes are generally stable.
Stability of Conjugate Linkage Stable dihydropyridazine (B8628806) bond[1]Amide bond (stable), Thioether bond (can undergo retro-Michael addition)Triazole ring (highly stable)[2]

The Decisive Advantages of TCO-Tetrazine Ligation

The data clearly illustrates the superiority of TCO-tetrazine ligation, particularly for applications in complex biological environments such as live-cell imaging, in vivo studies, and the development of antibody-drug conjugates (ADCs).

Unparalleled Reaction Speed: With rate constants orders of magnitude higher than other methods, TCO-tetrazine ligation allows for rapid and efficient conjugation even at low reactant concentrations, which is often a necessity in biological systems.[2][10] This minimizes the amount of labeling reagent needed, reducing potential toxicity and off-target effects.[2]

Exceptional Biocompatibility: The reaction proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for in vivo applications where maintaining cell viability is paramount.[2][3]

Superior Specificity: The bioorthogonal nature of TCO and tetrazine ensures that the conjugation is highly specific, occurring only between the intended reaction partners.[2][3] This avoids the cross-reactivity and heterogeneous products often associated with traditional methods that target ubiquitous functional groups.[2]

Stability and Efficiency: The reaction is irreversible and forms a stable dihydropyridazine linkage, with the only byproduct being nitrogen gas.[2][3] This drives the reaction to completion, resulting in high yields of the desired conjugate.[3]

Visualizing the Reaction and Workflow

To further elucidate the processes, the following diagrams illustrate the mechanism of TCO-tetrazine ligation and a typical experimental workflow for protein-protein conjugation.

cluster_0 TCO-Tetrazine Ligation Mechanism TCO Trans-Cyclooctene (TCO) TransitionState [4+2] Cycloaddition (IEDDA) TCO->TransitionState Tetrazine Tetrazine Tetrazine->TransitionState Intermediate Unstable Intermediate TransitionState->Intermediate Product Stable Dihydropyridazine Intermediate->Product N2 N₂ Gas Intermediate->N2 Retro-Diels-Alder

Caption: Mechanism of the TCO-Tetrazine bioorthogonal ligation.

cluster_1 Experimental Workflow: Protein-Protein Conjugation ProteinA Protein A Reaction1 Incubate at RT (pH 7-9) ProteinA->Reaction1 TCO_NHS TCO-PEG-NHS Ester TCO_NHS->Reaction1 TCO_ProteinA TCO-Protein A Reaction1->TCO_ProteinA Purify1 Purify (Desalting Column) TCO_ProteinA->Purify1 Ligation Mix & Incubate (TCO-Tetrazine Ligation) Purify1->Ligation ProteinB Protein B Reaction2 Incubate at RT (pH 7-9) ProteinB->Reaction2 Tetrazine_NHS Tetrazine-PEG-NHS Ester Tetrazine_NHS->Reaction2 Tetrazine_ProteinB Tetrazine-Protein B Reaction2->Tetrazine_ProteinB Purify2 Purify (Desalting Column) Tetrazine_ProteinB->Purify2 Purify2->Ligation Conjugate Protein A - Protein B Conjugate Ligation->Conjugate

Caption: A typical workflow for conjugating two proteins using TCO-tetrazine ligation.

Experimental Protocols

To provide a practical framework for the data presented, this section outlines a typical experimental protocol for protein-protein conjugation using TCO-tetrazine ligation.

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the initial activation of proteins with TCO and tetrazine moieties using NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).[1]

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)

  • Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Spin desalting columns

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Protein Preparation: If the protein buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[1] Adjust the protein concentration to 1-5 mg/mL.[11]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG-NHS ester and the Tetrazine-PEG-NHS ester in anhydrous DMSO or DMF.[11]

  • Activation of Protein A with TCO:

    • To 100 µg of Protein A in PBS, add 5 µL of 1 M NaHCO₃.[1]

    • Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11]

    • Incubate the reaction mixture for 60 minutes at room temperature.[1]

  • Activation of Protein B with Tetrazine:

    • To 100 µg of Protein B in PBS, add 5 µL of 1 M NaHCO₃.[1]

    • Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 60 minutes at room temperature.[1]

  • Quenching and Purification:

    • Stop the reactions by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[1]

    • Remove excess, unreacted labeling reagent from both protein solutions by purification through spin desalting columns.[1]

Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation

This protocol describes the bioorthogonal reaction between the TCO-functionalized Protein A and the tetrazine-functionalized Protein B.

Materials:

  • TCO-Protein A (from Protocol 1)

  • Tetrazine-Protein B (from Protocol 1)

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Ensure both TCO-Protein A and Tetrazine-Protein B are in a compatible reaction buffer.

  • Ligation Reaction:

    • Mix the TCO-Protein A and Tetrazine-Protein B solutions. A 1:1 molar ratio is a good starting point, but optimization may be required.[3]

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 4°C.[5] The reaction progress can be monitored by SDS-PAGE, observing the formation of a higher molecular weight band corresponding to the conjugate.

  • Purification (Optional): If necessary, the final conjugate can be purified from any unreacted starting proteins using size-exclusion chromatography.[5]

References

A Researcher's Guide to Characterizing ADC Homogeneity Across Conjugation Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the homogeneity of an Antibody-Drug Conjugate (ADC) is paramount to ensuring its efficacy, safety, and manufacturability. The choice of conjugation technology directly impacts this critical quality attribute. This guide provides an objective comparison of different conjugation strategies, supported by experimental data and detailed characterization methodologies, to aid in the development of well-defined and effective ADCs.

The therapeutic success of an ADC relies on the precise delivery of a potent cytotoxic agent to target cells via a monoclonal antibody (mAb). The number of drug molecules conjugated to each antibody, known as the drug-to-antibody ratio (DAR), and the distribution of these drugs across the antibody population define the ADC's homogeneity. A heterogeneous mixture can lead to inconsistent clinical outcomes and potential safety concerns. This guide delves into the characterization of ADC homogeneity resulting from various conjugation technologies, providing a framework for informed decision-making in ADC development.

Comparing Conjugation Technologies: A Homogeneity Perspective

The two primary approaches to ADC conjugation are stochastic and site-specific methods, each with distinct advantages and disadvantages concerning the homogeneity of the final product.

Stochastic Conjugation: This traditional approach involves the random attachment of drug-linkers to endogenous amino acid residues on the antibody, primarily lysines or cysteines.

  • Lysine (B10760008) Conjugation: Antibodies possess numerous surface-accessible lysine residues, leading to a highly heterogeneous mixture of ADCs with a broad DAR distribution. While operationally simple, this method can result in a complex product profile that is challenging to characterize and may impact the ADC's pharmacokinetic properties.[1][2]

  • Cysteine Conjugation: This method involves the reduction of interchain disulfide bonds to generate reactive thiol groups for conjugation. This approach offers more control over the number of conjugation sites compared to lysine conjugation, typically resulting in a mixture of species with even-numbered DARs (0, 2, 4, 6, 8).[3][4] However, it still produces a heterogeneous mixture.

Site-Specific Conjugation: To overcome the limitations of stochastic methods, various site-specific conjugation technologies have been developed. These methods enable the attachment of payloads at specific, predetermined sites on the antibody, resulting in a more homogeneous product with a well-defined DAR.[5][6][7] This improved homogeneity can lead to a better-defined product with a potentially wider therapeutic index.[8]

Below is a workflow illustrating the general steps involved in stochastic versus site-specific ADC conjugation:

cluster_0 Stochastic Conjugation cluster_1 Site-Specific Conjugation Stochastic mAb Stochastic mAb Stochastic Reaction Stochastic Reaction Stochastic mAb->Stochastic Reaction Random Reaction (Lysine or Cysteine) Stochastic Reagent Linker-Payload (e.g., Maleimide) Stochastic Reagent->Stochastic Reaction Stochastic Mixture Heterogeneous ADC Mixture (DAR 0, 2, 4, 6, 8) Stochastic Reaction->Stochastic Mixture Site-Specific mAb Engineered mAb Site-Specific Reaction Site-Specific Reaction Site-Specific mAb->Site-Specific Reaction Controlled Reaction (Specific Site) Site-Specific Reagent Linker-Payload Site-Specific Reagent->Site-Specific Reaction Site-Specific Product Homogeneous ADC (Defined DAR) Site-Specific Reaction->Site-Specific Product

Figure 1: Stochastic vs. Site-Specific Conjugation Workflows.

Quantitative Comparison of ADC Homogeneity

The following table summarizes typical quantitative data for ADC homogeneity based on the conjugation technology used. These values are representative and can vary depending on the specific antibody, linker, payload, and reaction conditions.

Conjugation TechnologyAverage DARDAR Distribution (Representative %)% Unconjugated Antibody (DAR 0)Reference
Stochastic Lysine 3.5 - 4.0Broad distribution (DAR 0-8)5 - 15%[1][2]
Stochastic Cysteine 3.5 - 4.0DAR0: ~5-15%, DAR2: ~15-30%, DAR4: ~30-40%, DAR6: ~15-25%, DAR8: ~5-10%5 - 15%[3][4]
Site-Specific (Engineered Cysteine) 2.0 or 4.0Predominantly a single DAR species (>90%)< 5%[5][6]
Site-Specific (Enzymatic) 2.0Predominantly a single DAR species (>95%)< 2%[9]

Experimental Protocols for Homogeneity Characterization

A panel of analytical techniques is employed to characterize the homogeneity of ADCs. The following sections detail the methodologies for key experiments.

Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful technique for separating ADC species based on their hydrophobicity. The addition of hydrophobic drug-linkers increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.

Experimental Workflow:

Sample ADC Sample HIC Column HIC Column (e.g., Butyl, Phenyl) Sample->HIC Column Load Elution Gradient Elution (Decreasing Salt) HIC Column->Elution Detection UV Detection (280 nm) Elution->Detection Chromatogram Chromatogram (DAR Species Separation) Detection->Chromatogram

Figure 2: Hydrophobic Interaction Chromatography (HIC) Workflow.

Detailed Protocol:

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the high-salt mobile phase (Mobile Phase A).

  • Chromatographic System: Use a biocompatible HPLC system equipped with a UV detector.

  • Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR, TSKgel Butyl-NPR) is used.[10][11]

  • Mobile Phases:

    • Mobile Phase A (High Salt): 1.5 M Ammonium (B1175870) Sulfate, 50 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 100% Mobile Phase A and re-equilibrate.

  • Detection: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas corresponding to each DAR species to determine the relative abundance and calculate the average DAR.[12]

Native Mass Spectrometry (MS)

Native MS allows for the analysis of intact ADCs under non-denaturing conditions, preserving the non-covalent interactions between the antibody subunits. This technique is particularly useful for cysteine-conjugated ADCs where the subunits are held together by disulfide bonds.[13][14][15]

Experimental Workflow:

Sample ADC Sample (Buffer Exchanged) ESI Native ESI Sample->ESI MS Mass Analyzer (e.g., Q-TOF) ESI->MS Spectrum Mass Spectrum (Intact Mass Measurement) MS->Spectrum Deconvolution Deconvolution Spectrum->Deconvolution Result DAR Distribution Deconvolution->Result

Figure 3: Native Mass Spectrometry (MS) Workflow.

Detailed Protocol:

  • Sample Preparation: Buffer exchange the ADC sample into a volatile, non-denaturing buffer such as 100 mM ammonium acetate, pH 7.0. The final concentration should be around 1-5 µM.[16]

  • Mass Spectrometer: Use a high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument equipped with a nano-electrospray ionization (nano-ESI) source.[13]

  • Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 50-100 nL/min.

  • MS Parameters:

    • Capillary Voltage: 1.2-1.5 kV.

    • Source Temperature: 80-120 °C.

    • Cone Voltage: Optimized to minimize in-source fragmentation.

    • Mass Range: m/z 2000-8000.

  • Data Acquisition: Acquire data in positive ion mode.

  • Data Analysis: Deconvolute the resulting mass spectrum to obtain the intact masses of the different DAR species. The relative intensities of the deconvoluted peaks are used to determine the DAR distribution and average DAR.[16]

Capillary Electrophoresis (CE-SDS)

CE-SDS is a high-resolution technique used to assess the purity and size heterogeneity of ADCs under denaturing conditions. It can be performed under both non-reducing and reducing conditions to provide complementary information.[17][18][19]

Experimental Workflow:

Sample ADC Sample Denaturation Denaturation (+SDS, +/- Reducing Agent) Sample->Denaturation Capillary Capillary Separation Denaturation->Capillary Detection UV Detection (220 nm) Capillary->Detection Electropherogram Electropherogram (Size-based Separation) Detection->Electropherogram

Figure 4: Capillary Electrophoresis (CE-SDS) Workflow.

Detailed Protocol:

  • Sample Preparation:

    • Non-reducing: Mix the ADC sample with SDS sample buffer containing iodoacetamide (B48618) (to prevent disulfide scrambling) and heat at 70°C for 10 minutes.

    • Reducing: Mix the ADC sample with SDS sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) and heat at 90°C for 5 minutes.[19]

  • Capillary Electrophoresis System: Use a CE instrument with a UV detector.

  • Capillary: A bare-fused silica (B1680970) capillary is filled with a sieving gel matrix containing SDS.

  • Electrophoresis Conditions:

    • Injection: Electrokinetic injection.

    • Separation Voltage: 15 kV.

    • Temperature: 25°C.

  • Detection: Monitor the separation at 220 nm.

  • Data Analysis:

    • Non-reducing: Assess the purity and identify fragments or aggregates.

    • Reducing: Separate the light and heavy chains and their drug-conjugated variants to gain insight into the drug distribution between the chains.

Imaged Capillary Isoelectric Focusing (iCIEF)

iCIEF is a high-resolution technique for characterizing the charge heterogeneity of ADCs. The conjugation of charged or hydrophobic drug-linkers can alter the isoelectric point (pI) of the antibody, allowing for the separation of different DAR species and other charge variants.[20][21][22]

Experimental Workflow:

Sample ADC Sample + Ampholytes, pI Markers Focusing Isoelectric Focusing (Voltage Applied) Sample->Focusing Imaging Whole Column UV Imaging Focusing->Imaging Electropherogram Electropherogram (pI-based Separation) Imaging->Electropherogram

Figure 5: Imaged Capillary Isoelectric Focusing (iCIEF) Workflow.

Detailed Protocol:

  • Sample Preparation: Mix the ADC sample with a solution containing carrier ampholytes, pI markers, and additives to a final protein concentration of 0.2-0.5 mg/mL.

  • iCIEF System: Use an iCIEF instrument with a UV imaging detector.

  • Cartridge: Use a capillary cartridge suitable for iCIEF.

  • Focusing Conditions:

    • Prefocusing: Apply a voltage to establish the pH gradient.

    • Focusing: Apply a higher voltage to focus the sample components at their respective pIs.

  • Detection: Image the entire capillary at 280 nm to detect the focused protein bands.

  • Data Analysis: The pI of each peak is determined by calibration with the pI markers. The relative peak areas are calculated to quantify the distribution of charge variants.[20][22]

Conclusion

The homogeneity of an Antibody-Drug Conjugate is a critical determinant of its clinical performance. The choice of conjugation technology profoundly influences the DAR distribution and the overall product heterogeneity. While stochastic methods are well-established, site-specific conjugation technologies offer the advantage of producing more homogeneous ADCs with well-defined properties. A comprehensive analytical toolbox, including HIC, native MS, CE-SDS, and iCIEF, is essential for the thorough characterization of ADC homogeneity. The detailed protocols and comparative data presented in this guide provide a valuable resource for researchers and drug developers to navigate the complexities of ADC characterization and to advance the development of safer and more effective cancer therapies.

References

A Comparative Guide to TCO-PEG4-VC-PAB-MMAE ADCs: Cross-Reactivity and Specificity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Antibody-Drug Conjugates (ADCs) utilizing the TCO-PEG4-VC-PAB-MMAE drug-linker system. We delve into the critical aspects of cross-reactivity and specificity, offering a comparative analysis against alternative ADC technologies, supported by experimental data and detailed protocols.

Introduction to this compound ADCs

The this compound drug-linker represents a sophisticated approach in the design of ADCs. This system comprises several key components:

  • trans-Cyclooctene (TCO): A bioorthogonal handle that enables rapid and highly selective, copper-free click chemistry for antibody conjugation via an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-modified antibody. This method offers precise control over the drug-to-antibody ratio (DAR) and conjugation site.

  • Polyethylene Glycol (PEG4): A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity.[1]

  • Valine-Citrulline (VC): A dipeptide linker that is cleavable by cathepsin B, an enzyme commonly overexpressed in the lysosomal compartment of tumor cells.[1] This ensures targeted release of the cytotoxic payload within the cancer cell.

  • p-Aminobenzylcarbamate (PAB): A self-immolative spacer that, upon cleavage of the VC linker, efficiently releases the unmodified payload.[1]

  • Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2]

The specificity of an ADC is paramount to its therapeutic index, aiming to maximize efficacy against tumor cells while minimizing off-target toxicity to healthy tissues. This guide will explore the experimental evaluation of these critical attributes for this compound ADCs.

Comparative Analysis of Linker Technologies: TCO vs. Maleimide

A key differentiator for this ADC platform is the TCO-based conjugation chemistry. Traditionally, many ADCs have utilized maleimide-based linkers for conjugation to cysteine residues on the antibody. However, the thiosuccinimide bond formed can be unstable in plasma, leading to premature drug release and potential off-target toxicity through a retro-Michael reaction.[3][4]

FeatureTCO-Tetrazine LigationMaleimide-Thiol Ligation
Reaction Type Inverse Electron Demand Diels-Alder (iEDDA) CycloadditionMichael Addition
Selectivity High, bioorthogonalProne to reaction with other thiols (e.g., albumin)[5]
Stability in Plasma Generally highSusceptible to retro-Michael reaction, leading to premature drug release[3][4]
Control over DAR High, allows for site-specific conjugationCan be less precise, leading to heterogeneous mixtures
Potential for Off-Target Toxicity Reduced lung uptake observed with TCO-conjugated nanoparticles compared to DBCO-azide chemistry.[5]Premature payload release can contribute to systemic toxicity.[3]

Experimental Data Summary

While direct head-to-head studies quantitatively comparing the cross-reactivity and specificity of this compound ADCs with maleimide-based counterparts are limited in publicly available literature, existing research provides valuable insights.

A study comparing different conjugation chemistries for targeted nanoparticles found that TCO-tetrazine chemistry resulted in significantly less lung uptake compared to DBCO-azide chemistry, suggesting a favorable biodistribution profile for TCO-based conjugates.[5] Another study highlighted the potent in vivo anti-tumor effect of a TCO-linked MMAE ADC with a click-to-release mechanism, which outperformed an analogous ADC with a conventional valine-citrulline linker in their preclinical models.[6]

ParameterDescriptionTypical Values for vc-MMAE ADCs
In Vitro Cytotoxicity (IC50) Concentration of ADC required to inhibit the growth of 50% of cancer cells.Sub-nanomolar to low nanomolar range in antigen-positive cell lines.[2][7]
In Vivo Maximum Tolerated Dose (MTD) The highest dose of the ADC that does not cause unacceptable toxicity in preclinical models.For MMAE-based ADCs with a DAR of ~4, MTDs are often around 1.8 mg/kg.[8]
Off-Target Cytotoxicity Cytotoxicity observed in antigen-negative cell lines.Significantly higher IC50 values compared to antigen-positive cells.
Bystander Effect The ability of the released payload to kill neighboring antigen-negative tumor cells.MMAE is a membrane-permeable payload and exhibits a bystander effect.[9][10][11][]
Plasma Stability The stability of the linker and the ADC as a whole in plasma over time.TCO-based linkers are generally considered to have high stability.[13] Maleimide-based linkers can show variable stability.[14][15]
Tumor Biodistribution The accumulation of the ADC in the tumor versus other organs.High tumor uptake with low levels in non-target tissues is desirable.[6][16]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of ADC required to inhibit cell growth.

Workflow:

cluster_0 Cell Seeding and Treatment cluster_1 Incubation and Reagent Addition cluster_2 Data Acquisition and Analysis A Seed antigen-positive and antigen-negative cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of ADC, unconjugated antibody, and free payload B->C D Incubate for 72-120 hours C->D E Add MTT or XTT reagent to each well D->E F Incubate for 2-4 hours E->F G Solubilize formazan (B1609692) crystals (for MTT) F->G H Measure absorbance using a plate reader G->H I Calculate cell viability and determine IC50 values H->I

Caption: Workflow for In Vitro Cytotoxicity Assay.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Workflow:

cluster_0 Cell Seeding and Treatment cluster_1 Incubation and Imaging cluster_2 Data Analysis A Co-culture fluorescently labeled antigen-negative cells with antigen-positive cells B Treat with ADC at a concentration that is cytotoxic to antigen-positive cells but not to antigen-negative cells alone A->B C Incubate for a defined period B->C D Image the co-culture using fluorescence microscopy or a high-content imaging system C->D E Quantify the number of viable fluorescent antigen-negative cells D->E F Compare viability to control wells (antigen-negative cells alone) E->F

Caption: Workflow for Bystander Effect Co-culture Assay.

In Vivo Biodistribution and Efficacy Studies

These studies assess the tumor-targeting ability and anti-cancer activity of the ADC in animal models.

Workflow:

cluster_0 Animal Model and ADC Administration cluster_1 Biodistribution Analysis cluster_2 Efficacy Study A Establish tumor xenografts in mice B Administer radiolabeled or fluorescently labeled ADC intravenously A->B C At various time points, collect tumors and major organs B->C F Administer therapeutic doses of ADC to tumor-bearing mice B->F D Quantify radioactivity or fluorescence in each tissue C->D E Calculate percentage of injected dose per gram of tissue (%ID/g) D->E G Monitor tumor volume and body weight over time F->G H Compare tumor growth inhibition relative to control groups G->H

Caption: Workflow for In Vivo Biodistribution and Efficacy Studies.

Conclusion

The this compound drug-linker system offers a promising platform for the development of next-generation ADCs. The bioorthogonal TCO conjugation chemistry provides a significant advantage over traditional maleimide-based methods by enabling precise control over DAR and enhancing linker stability, which can translate to an improved safety and efficacy profile. While more direct comparative studies are needed to fully quantify the benefits in cross-reactivity and specificity, the available data suggests a favorable biodistribution and potent anti-tumor activity for TCO-based ADCs. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of these critical ADC attributes.

References

Safety Operating Guide

Proper Disposal of TCO-PEG4-VC-PAB-MMAE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all materials contaminated with TCO-PEG4-VC-PAB-MMAE as hazardous cytotoxic waste. The primary disposal route is high-temperature incineration. This guide provides essential safety and logistical information for the proper handling and disposal of the antibody-drug conjugate (ADC) linker-payload, this compound. Due to the potent cytotoxic nature of its monomethyl auristatin E (MMAE) component, stringent adherence to these procedures is critical to ensure personnel safety and environmental protection.

Immediate Safety and Personal Protective Equipment (PPE)

All handling of this compound, including weighing, reconstitution, and disposal, must be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet, to prevent inhalation of aerosols or dust. A comprehensive set of personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves is recommended.Prevents skin contact and absorption of the cytotoxic agent.
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from potential splashes or aerosols.
Body Protection Disposable, solid-front, low-permeability gown with long sleeves and closed cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be performed in a certified chemical fume hood. If not possible, a fit-tested N95 or higher-level respirator is required.Minimizes inhalation exposure to the potent cytotoxic compound.

Waste Segregation and Containerization

Proper segregation of waste contaminated with this compound is crucial for safe disposal. All waste must be classified as cytotoxic and disposed of separately from general laboratory waste.[1][2]

Table 2: Waste Container Specifications

Waste TypeContainer SpecificationLabeling
Solid Waste Leak-proof, puncture-resistant container with a secure lid, lined with a purple cytotoxic waste bag.Clearly labeled with "Cytotoxic Waste," "Chemotherapy Waste," and the universal biohazard symbol.
Liquid Waste Shatter-proof, leak-proof container with a secure, tight-fitting lid.Clearly labeled with "Cytotoxic Liquid Waste," the chemical name, and relevant hazard symbols.
Sharps Waste Puncture-proof, rigid container with a restricted opening, specifically designed for sharps.Clearly labeled as "Cytotoxic Sharps," "Chemotherapy Sharps," and the universal biohazard symbol.

Step-by-Step Disposal Protocols

The ultimate disposal method for all this compound contaminated waste is high-temperature incineration.[2] The following protocols detail the procedures for different types of waste.

Disposal of Solid Waste

This category includes contaminated gloves, gowns, bench paper, pipette tips, and empty vials.

  • Segregation: At the point of generation, place all contaminated solid waste directly into a designated cytotoxic waste container lined with a purple bag.

  • Container Management: Do not overfill the waste container. Once it is three-quarters full, securely close the inner bag and then seal the outer container.

  • Decontamination: Decontaminate the exterior of the waste container with a suitable agent (see Section 5) before removal from the designated work area.

  • Storage and Collection: Store the sealed container in a designated hazardous waste accumulation area, away from general lab traffic, until collection by a certified hazardous waste disposal service.

Disposal of Liquid Waste

This includes unused solutions of this compound and contaminated solvents.

  • Collection: Collect all liquid waste containing this compound in a designated, sealed, and shatter-proof container. Do not mix with other chemical waste streams.

  • Neutralization (if applicable): If institutional protocols require chemical neutralization before pickup, follow the validated procedure (see Section 5).

  • Container Sealing: Securely cap the liquid waste container.

  • Storage and Collection: Store the sealed container in secondary containment within the designated hazardous waste accumulation area for collection by a certified hazardous waste disposal service.

Disposal of Sharps Waste

This includes needles, syringes, and any other sharp items contaminated with this compound.

  • Immediate Disposal: Place all contaminated sharps directly into a designated cytotoxic sharps container immediately after use. Do not recap, bend, or break needles.[3]

  • Container Management: Do not overfill the sharps container. Once it reaches the "full" line, securely lock the container.

  • Storage and Collection: Place the sealed sharps container in the designated hazardous waste accumulation area for collection and incineration.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Put on the full complement of PPE as described in Table 1.

  • Containment:

    • Liquid Spills: Cover the spill with absorbent pads from a chemotherapy spill kit, working from the outside in.

    • Solid Spills: Gently cover the spill with damp absorbent pads to avoid generating dust.

  • Cleanup:

    • Carefully collect all contaminated absorbent materials and any broken glass (using forceps) and place them in the cytotoxic solid waste container.

    • Clean the spill area with a detergent solution, followed by a rinse with clean water.

  • Decontamination: Decontaminate the area with a suitable chemical agent (see Section 5).

  • Disposal of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as cytotoxic waste.

Chemical Decontamination and Inactivation

While high-temperature incineration is the definitive method of disposal, chemical decontamination of surfaces and equipment is a critical safety measure. For bulk liquid waste, chemical inactivation may be considered as a preliminary step if required by institutional policy and validated for efficacy.

  • Sodium Hypochlorite (Bleach): A 10% bleach solution (approximately 0.5% sodium hypochlorite) can be effective for decontaminating non-porous materials.[3] A contact time of at least 24 hours is recommended for reusable glassware.[3]

  • Strong Alkaline Solutions: Cleaning with strong alkaline detergents can be used for spill cleanup and surface decontamination.

Experimental Protocol: Validation of a Chemical Inactivation Method (Example)

This is a generalized protocol and must be adapted and validated by qualified personnel.

  • Prepare a Standard Solution: Create a known concentration of this compound in a suitable solvent.

  • Treatment: Treat the standard solution with the chosen inactivating agent (e.g., 10% bleach) for a defined period (e.g., 24 hours) at a specific temperature.

  • Neutralization: If necessary, neutralize the inactivating agent.

  • Analysis: Use a validated analytical method, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), to quantify the amount of residual active this compound.

  • Efficacy Determination: The inactivation is considered effective if the concentration of the active compound is below the validated limit of detection.

Mandatory Visualization

TCO_PEG4_VC_PAB_MMAE_Disposal_Workflow Disposal Workflow for this compound Contaminated Waste cluster_waste_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containerization Containerization cluster_final_disposal Final Disposal start Waste Generated (Contaminated with this compound) solid_waste Solid Waste (Gloves, Gowns, Vials) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Solvents) start->liquid_waste Is it liquid? sharps_waste Sharps Waste (Needles, Syringes) start->sharps_waste Is it sharp? solid_container Purple Cytotoxic Solid Waste Bin solid_waste->solid_container liquid_container Sealed, Labeled Liquid Waste Container liquid_waste->liquid_container sharps_container Purple Cytotoxic Sharps Container sharps_waste->sharps_container storage Secure Hazardous Waste Storage Area solid_container->storage liquid_container->storage sharps_container->storage collection Collection by Certified Hazardous Waste Vendor storage->collection incineration High-Temperature Incineration collection->incineration

References

Essential Safety and Logistical Guidance for Handling TCO-PEG4-VC-PAB-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and operational plans for the handling and disposal of TCO-PEG4-VC-PAB-MMAE, a potent drug-linker conjugate used in the development of antibody-drug conjugates (ADCs). Due to the highly cytotoxic nature of its Monomethyl Auristatin E (MMAE) payload, stringent adherence to these procedures is mandatory to ensure personnel safety and prevent environmental contamination.

Immediate Safety and Hazard Information

This compound is a complex molecule comprising a TCO (trans-cyclooctene) linker, a PEG4 spacer, a cleavable valine-citrulline (VC) linker, a PAB (p-aminobenzyl) group, and the highly potent cytotoxic agent, Monomethyl Auristatin E (MMAE). The primary hazard associated with this compound is the MMAE component, a synthetic antineoplastic agent that is a potent inhibitor of tubulin polymerization.

Exposure to MMAE can have severe health consequences. It is classified as fatal if swallowed or inhaled , may cause genetic defects, and is suspected of damaging fertility or the unborn child.[1] It can also cause serious skin and eye irritation. Therefore, all handling procedures must be conducted with the utmost care and with appropriate engineering controls and personal protective equipment (PPE).

Quantitative Toxicological Data for Monomethyl Auristatin E (MMAE)

Due to the lack of specific toxicological data for the entire this compound conjugate, the data for its cytotoxic payload, MMAE, should be used as a conservative basis for safety assessments.

MetricValueSpeciesRouteSource
Hazard Classifications Fatal if swallowed (Acute Toxicity, Oral, Category 1/2)-Oral[1]
Fatal if inhaled (Acute Toxicity, Inhalation, Category 1/2)-Inhalation[1]
May cause genetic defects (Germ Cell Mutagenicity, Category 1B)--[1]
May damage fertility or the unborn child (Reproductive Toxicity, Category 1B)--
Causes skin irritation-Dermal[1]
Causes serious eye irritation-Ocular[1]
LD50 (Intravenous) 0.1 - 0.2 mg/kgRatIntravenous
1 - 2 mg/kgMouseIntravenous
Occupational Exposure Limit (OEL) No publicly established limit. A numerical OEL and control band assignment should be obtained from a specialized provider or your institution's EHS department.--[2]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE regimen is mandatory for all personnel handling this compound. The following diagram outlines the recommended PPE selection workflow.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_justification Justification Based on Hazards respirator Respiratory Protection NIOSH-approved N95 or higher-level respirator eye Eye Protection Chemical safety goggles with side shields hand Hand Protection Double-gloving with chemotherapy-rated nitrile gloves body Body Protection Disposable, solid-front gown with tight-fitting cuffs foot Foot Protection Disposable shoe covers inhale_hazard Inhalation Hazard (Fatal if inhaled) inhale_hazard->respirator Prevents inhalation of aerosols/powders eye_hazard Eye Irritant eye_hazard->eye Protects eyes from splashes skin_hazard Skin Irritant & Dermal Absorption Risk skin_hazard->hand Prevents skin contact skin_hazard->body Protects skin and clothing contamination_hazard General Contamination contamination_hazard->foot Prevents tracking of contaminants

Figure 1. PPE selection based on the hazards of this compound.

Experimental Protocols: Step-by-Step Guidance

All manipulations of this compound, including weighing and dissolution, must be performed in a certified chemical fume hood or a biological safety cabinet to prevent aerosolization.

Protocol 1: Weighing of Solid this compound
  • Preparation:

    • Don all required PPE as outlined in the PPE Protocol.

    • Decontaminate the work surface within the chemical fume hood.

    • Place a plastic-backed absorbent pad on the work surface.

    • Use an analytical balance with a draft shield.

  • Weighing:

    • Carefully transfer the vial containing the solid compound into the fume hood.

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use a dedicated, labeled spatula to carefully transfer the desired amount of powder to a pre-tared weighing vessel.

    • Avoid any sudden movements that could generate dust.

    • Close the stock vial immediately after weighing.

  • Post-Weighing:

    • Carefully clean the spatula with a solvent-moistened wipe and dispose of the wipe as cytotoxic waste.

    • Wipe down the exterior of the weighing vessel and the stock vial.

    • Decontaminate the balance and the surrounding work area.

    • Dispose of the absorbent pad and outer gloves as cytotoxic waste.

Protocol 2: Preparation of a Stock Solution
  • Preparation:

    • Follow all preparation steps from Protocol 1.

    • Have the appropriate solvent (e.g., DMSO) and a labeled, sealable receiving vial ready in the fume hood.

  • Dissolution:

    • After weighing the solid into a suitable vial, add the calculated volume of solvent dropwise to the solid.

    • Gently swirl or vortex the vial at a low speed to dissolve the compound completely. Avoid splashing.

    • Visually inspect the solution to ensure complete dissolution.

  • Post-Dissolution:

    • Securely cap the vial containing the stock solution.

    • Wipe the exterior of the vial and label it clearly with the compound name, concentration, solvent, and date of preparation.

    • Follow all post-weighing cleanup procedures.

Operational and Disposal Plan

A systematic approach to the entire lifecycle of handling this compound is crucial for safety and compliance. The following diagram illustrates the key stages of the operational and disposal plan.

Operational_Disposal_Plan cluster_workflow Operational and Disposal Workflow receiving Receiving & Storage Store at -20°C or -80°C in a designated, labeled area. handling Handling & Use (Weighing, Dissolving, Experimentation) Strict adherence to PPE and engineering controls. receiving->handling decontamination Decontamination Use appropriate deactivating solution for spills and work surfaces. handling->decontamination waste_segregation Waste Segregation Separate solid, liquid, and sharps waste into clearly labeled cytotoxic waste containers. handling->waste_segregation decontamination->waste_segregation disposal Final Disposal Dispose of all waste through a certified hazardous waste management vendor. waste_segregation->disposal

Figure 2. Key stages of the operational and disposal plan for this compound.
Disposal Procedures

All waste generated from handling this compound is considered cytotoxic and must be disposed of as hazardous waste.

  • Solid Waste: Contaminated gloves, gowns, absorbent pads, and other solid materials must be collected in a designated, puncture-resistant, and leak-proof container with a secure lid. This container must be clearly labeled "Cytotoxic Waste".

  • Liquid Waste: All liquid waste containing the compound must be collected in a dedicated, leak-proof, and shatter-resistant container. The container must be clearly labeled "Cytotoxic Liquid Waste" and include the chemical name.

  • Sharps Waste: Needles, syringes, and other contaminated sharps must be placed immediately into a designated, puncture-proof sharps container labeled "Cytotoxic Sharps Waste".

All waste containers should be stored in a designated hazardous waste accumulation area until collected by a certified hazardous waste disposal service. Never dispose of this material down the drain or in regular trash.

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this potent compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and environmental health and safety department for additional requirements.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.